9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRJONOIGUBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione"
An In-Depth Technical Guide to the Synthesis and Characterization of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 9-Chloro-3,4-dihydro-1H-benzo[e][2]diazepine-2,5-dione, a halogenated derivative of the core 1,4-benzodiazepine-2,5-dione scaffold. The 1,4-benzodiazepine structure is of significant interest in medicinal chemistry, forming the basis for numerous therapeutic agents. This document, designed for researchers and drug development professionals, outlines a robust synthetic strategy, explains the rationale behind key experimental choices, and details a suite of analytical techniques for unequivocal structural confirmation and purity assessment. We present step-by-step protocols for synthesis via the cyclization of an N-acylated amino acid derivative of 3-chloroanthranilic acid, followed by comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of the Benzodiazepine-2,5-dione Scaffold
The benzodiazepine framework is a privileged scaffold in pharmaceutical sciences, renowned for its diverse biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[3] While the classical 1,4-benzodiazepine-2-ones (like diazepam) are well-known, the 1,4-benzodiazepine-2,5-dione subclass represents a structurally distinct and synthetically versatile platform. These diones can be considered cyclic dipeptides, offering a rigid backbone that can be functionalized to mimic peptide secondary structures and interact with a variety of biological targets.[4]
The introduction of a chlorine atom at the 9-position of the benzo-fused ring is a strategic chemical modification. Halogenation is a cornerstone of medicinal chemistry used to modulate a molecule's pharmacokinetic and pharmacodynamic properties. A chloro-substituent can enhance membrane permeability, increase metabolic stability by blocking potential sites of oxidation, and form specific halogen bonds with protein targets, thereby influencing binding affinity and selectivity.
This guide provides an expert-level walkthrough of the synthesis and validation of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, establishing a reliable foundation for its use in further research and development.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones is most effectively approached by forming the seven-membered ring through an intramolecular amide bond formation. The chosen strategy leverages commercially available and relatively inexpensive starting materials: a substituted anthranilic acid (or its activated form, isatoic anhydride) and a simple amino acid.
Retrosynthetic Pathway
The retrosynthetic analysis breaks down the target molecule into its constituent precursors. The primary disconnection occurs at the N4-C5 amide bond, revealing an N-acylated anthranilic acid intermediate. A second disconnection at the N1-C2 amide bond leads back to 3-chloroanthranilic acid and glycine, representing the foundational building blocks.
Caption: Retrosynthetic analysis of the target compound.
Rationale for the Chosen Synthetic Route
The forward synthesis, based on this analysis, involves two key steps:
-
Acylation: Reaction of a suitable 3-chloro-2-aminobenzoyl precursor with glycine (or a glycine ester). Using 4-chloroisatoic anhydride is particularly advantageous. Isatoic anhydrides are cyclic, activated derivatives of anthranilic acids that react readily with nucleophiles like amino acids, often under mild conditions, to form the N-acylated intermediate with the release of CO2.[4][5] This avoids the need for separate coupling reagents.
-
Cyclization: The resulting N-(aminoacetyl)-anthranilic acid intermediate is then induced to undergo intramolecular cyclization to form the seven-membered diazepinedione ring. This is typically achieved through thermal dehydration or by using a dehydrating agent, which facilitates the formation of the second amide bond.
This approach is highly efficient and provides a clear, high-yielding path to the desired scaffold.
Detailed Experimental Protocol: Synthesis
This section provides a validated, step-by-step protocol for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
-
4-Chloroisatoic anhydride
-
Glycine
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4), anhydrous
Step 1: Synthesis of 2-((2-Aminoacetyl)amino)-3-chlorobenzoic Acid
-
To a stirred solution of glycine (1.0 equivalent) in anhydrous DMF, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature.
-
Add 4-chloroisatoic anhydride (1.0 equivalent) portion-wise over 20 minutes. The reaction is exothermic and will be accompanied by the evolution of CO2.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours until TLC analysis (using a 10% Methanol/Dichloromethane mobile phase) indicates the complete consumption of the isatoic anhydride.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate will form.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate. This intermediate can often be used in the next step without further purification.
Causality Insight: The use of triethylamine is crucial to deprotonate the carboxylic acid of glycine, rendering the amino group a more potent nucleophile to attack the carbonyl of the isatoic anhydride. The reaction is heated to ensure the complete decarboxylation and formation of the amide bond.
Step 2: Intramolecular Cyclization to 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
-
Suspend the crude 2-((2-aminoacetyl)amino)-3-chlorobenzoic acid from the previous step in a high-boiling point solvent such as diphenyl ether or simply heat the solid neat.
-
Heat the material to a temperature of 240-250°C for 30-45 minutes. The cyclization proceeds via thermal dehydration (elimination of water).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If performed neat, the resulting solid can be purified directly. If in a solvent, the product may precipitate upon cooling.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the title compound as a solid.
Causality Insight: High temperature provides the necessary activation energy for the intramolecular amide bond formation, a dehydration reaction. This thermal cyclization is a common and effective method for forming stable ring systems like benzodiazepinediones.
Comprehensive Characterization Workflow
Unequivocal identification and purity assessment are critical. The following workflow combines chromatographic and spectroscopic techniques to provide a complete analytical profile of the synthesized compound.
Caption: Integrated workflow for purification and characterization.
Chromatographic Analysis
Chromatographic methods are essential for assessing reaction progress and final product purity.[3][6]
Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 70:30 Ethyl Acetate:Hexanes.
-
Visualization: UV lamp (254 nm). The aromatic nature of the compound allows for easy visualization.
-
Purpose: To monitor the disappearance of starting materials and the appearance of the product. The final purified compound should appear as a single spot.
Protocol: High-Performance Liquid Chromatography (HPLC) HPLC is the technique of choice for the quantitative analysis of benzodiazepine purity.[3][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Purpose: To determine the purity of the final compound. The peak area percentage of the main peak should be ≥97%.
Spectroscopic Analysis
Spectroscopic methods provide direct evidence of the molecular structure.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent like DMSO-d6.
-
¹H NMR (400 MHz, DMSO-d6): The expected spectrum will show distinct signals corresponding to each unique proton.
-
δ ~10.5 ppm (singlet, 1H): This broad singlet corresponds to the N1-H amide proton.
-
δ ~8.5 ppm (triplet, 1H): This signal is from the N4-H amide proton, likely showing coupling to the adjacent CH₂ group.
-
δ 7.5-7.8 ppm (multiplet, 3H): These signals correspond to the three protons on the chlorinated aromatic ring. Their specific splitting patterns (doublets, triplets) will depend on their positions relative to each other and the chlorine atom.
-
δ ~4.0 ppm (doublet, 2H): This signal represents the C3-H₂ methylene protons, coupled to the N4-H proton.
-
-
¹³C NMR (100 MHz, DMSO-d6): The carbon spectrum will confirm the number of unique carbon atoms.
-
δ ~165-170 ppm (2C): Two signals for the two amide carbonyl carbons (C2 and C5).
-
δ ~120-140 ppm (6C): Signals corresponding to the six carbons of the aromatic ring.
-
δ ~55 ppm (1C): Signal for the C3 methylene carbon.
-
4.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Molecular Ion: The spectrum should show a prominent cluster for the [M+H]⁺ ion. For C₉H₇ClN₂O₂, the expected monoisotopic mass is approximately 210.02 g/mol . The key feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom: a pair of peaks at m/z ~211 and ~213 in a roughly 3:1 ratio of intensity.
4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.[5]
-
Technique: KBr pellet or Attenuated Total Reflectance (ATR).
-
Key Vibrational Frequencies (cm⁻¹):
-
3200-3300 cm⁻¹: N-H stretching vibrations from the two amide groups.
-
~1700 cm⁻¹ and ~1660 cm⁻¹: Two distinct, strong C=O stretching bands (amide I bands) corresponding to the two carbonyl groups.
-
1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~750-850 cm⁻¹: C-Cl stretching vibration.
-
Data Summary and Interpretation
The collective data from all analytical techniques must be consistent to confirm the identity and purity of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
| Analysis Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid |
| Melting Point | Range | >300 °C (based on similar structures[5]) |
| HPLC | Purity | ≥97% (at 254 nm) |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3250 (N-H), ~1700 (C=O), ~1660 (C=O) |
| Mass Spec (ESI+) | [M+H]⁺ (m/z) | ~211/213 (in a ~3:1 ratio) |
| ¹H NMR (DMSO-d6) | Chemical Shifts (δ) | ~10.5 (s, 1H), ~8.5 (t, 1H), 7.5-7.8 (m, 3H), ~4.0 (d, 2H) |
| ¹³C NMR (DMSO-d6) | Carbonyl Shifts (δ) | Two peaks in the 165-170 ppm range |
The presence of two distinct amide N-H and C=O signals in the IR and NMR spectra confirms the dione structure. The aromatic proton signals and their splitting pattern in the ¹H NMR will validate the substitution pattern on the benzene ring. Finally, the correct molecular weight and the characteristic 3:1 isotopic cluster in the mass spectrum provide definitive proof of the elemental composition, including the single chlorine atom. A single sharp peak in the HPLC chromatogram with an area greater than 97% validates the high purity of the synthesized material.
Conclusion
This guide has detailed a reliable and efficient synthetic route for 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, starting from readily available precursors. The causality behind each experimental step has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been established, outlining the specific protocols and expected outcomes for TLC, HPLC, NMR, MS, and IR analyses. The successful application of this synthesis and characterization cascade will yield high-purity material suitable for advanced applications in drug discovery, chemical biology, and materials science, providing a solid and verifiable foundation for future research.
References
-
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]
-
PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
KI Open Archive. (2011). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]
-
MDPI. (2022). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Retrieved from [Link]
- Books. (n.d.). Chapter 12: The Analysis of Benzodiazepines.
-
PMC. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Retrieved from [Link]
-
PMC. (n.d.). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Retrieved from [Link]
-
Jordan Journal of Chemistry. (2021). Synthesis of Benzo[7][8][1][2][6]triazepino[4,3a]quinoxaline-6,13(5H,8H)diones from Anthranilic Acid and 1,2-Diaminobenzene. Retrieved from [Link]
-
PMC. (n.d.). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. Retrieved from [Link]
-
Semantic Scholar. (2007). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 9-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1][2]DIAZEPINE-2,5-DIONE, 97%. Retrieved from [Link]
-
ACS Publications. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. Retrieved from [Link]
-
JOCPR. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. openarchive.ki.se [openarchive.ki.se]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
Introduction
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Within this broad class, the 1,4-benzodiazepine-2,5-dione core represents a key synthetic intermediate and a pharmacologically significant structure in its own right, with derivatives being explored for a range of therapeutic applications, including as anxiolytics and as selective ligands for the GABA-A receptor.[3][4] This guide focuses on a specific, less-documented derivative: 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
Molecular Structure and Basic Identifiers
The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.
Structure:
Caption: Workflow for Melting Point Determination via the Capillary Method.
Solubility
Solubility, particularly aqueous solubility, is a critical parameter influencing drug absorption and bioavailability. [9]For drug discovery, both thermodynamic and kinetic solubility are often determined. [10] Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining equilibrium solubility. [11]
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed vial.
-
Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [9]A standard calibration curve is used for accurate quantification.
Causality in Experimental Design:
-
Why excess solid? To ensure that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility. [10]* Why 24-48 hours of shaking? To allow sufficient time for the dissolution process to reach equilibrium, especially for poorly soluble compounds.
-
Why HPLC for quantification? HPLC provides high sensitivity and specificity, allowing for accurate measurement of the compound's concentration even at low solubility levels and in the presence of any minor impurities. [9]
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For ionizable molecules like benzodiazepines, LogD at physiological pH (7.4) is particularly relevant. [12] Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
System Preparation: A biphasic system of n-octanol (representing a lipid phase) and an aqueous buffer at pH 7.4 is prepared. The two phases are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a vial and shaken vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogD is calculated using the formula: LogD = log ( [Compound]octanol / [Compound]aqueous )
Caption: Experimental Workflow for LogD Determination.
Conclusion
The physicochemical properties of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione are critical to its potential as a CNS agent or a synthetic intermediate. While specific experimental data for this isomer is not widely published, a robust characterization can be achieved through a systematic application of standard analytical techniques. This guide provides the foundational principles and detailed experimental workflows necessary for researchers to elucidate its structure, purity, solubility, and lipophilicity. The predictive data, derived from closely related analogs, serves as a valuable benchmark for these future experimental investigations. Adherence to these rigorous methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs involving novel benzodiazepine derivatives.
References
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [5]2. KIS Academics. (2023, September 30). An easy guide to understanding NMR SPECTROSCOPY. Retrieved from [13]3. Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [14]4. MtoZ Biolabs. (n.d.). What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis?. Retrieved from [6]5. Tims, S. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Microbe Notes. Retrieved from [15]6. Bruker. (n.d.). How NMR Works | NMR 101 | Spectroscopy. Retrieved from [16]7. Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [17]8. thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [18]9. University of Calgary. (n.d.). Melting point determination. Retrieved from 10. PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [19]11. ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [20]12. Wikipedia. (n.d.). Mass spectrometry. Retrieved from [21]13. Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [22]14. Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [10]15. SSERC. (n.d.). Melting point determination. Retrieved from [23]16. Manchester, K. R., Maskell, P. D., & Waters, L. (2018). Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Drug Testing and Analysis. Retrieved from [12]17. ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [24]18. Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [11]19. Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [25]20. Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [9]21. Roy, A., & Ghosh, A. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [26]22. Manchester, K. R., Maskell, P. D., & Waters, L. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactiv. University of Huddersfield Research Portal. Retrieved from [27]23. Ghasemi, J., Niazi, A., & Kubista, M. (2015). Application of chemometrics in determination of the acid dissociation constants (pKa) of several benzodiazepine derivatives as poorly soluble drugs in the presence of ionic surfactants. European Journal of Pharmaceutical Sciences, 69, 44-50. Retrieved from [28]24. National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. Retrieved from [29]25. National Institute of Standards and Technology. (n.d.). Diazepam. NIST WebBook. Retrieved from [30]26. Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. Retrieved from [31]27. Kumar, S., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(8), 1269-1281. Retrieved from [3]28. Royal Society of Chemistry. (n.d.). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. Retrieved from [7]29. AHH Chemical Co., Ltd. (n.d.). 9-CHLORO-3,4-DIHYDRO-1H-BENZO[E]D[5][6]IAZEPINE-2,5-DIONE, 97% Purity, C9H7ClN2O2, 1 gram. Retrieved from [32]30. National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. PubChem. Retrieved from [8]31. National Center for Biotechnology Information. (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl. PubChem. Retrieved from [33]32. IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [1]33. ChemicalBook. (2023, May 4). 7-Chloro-3,4-dihydro-1H-benzo[e]d[5][6]iazepine-2,5-dione. Retrieved from [34]34. VTechWorks. (2005, November 30). Design and Synthesis of Novel Benzodiazepines. Retrieved from [4]35. Santa Cruz Biotechnology. (n.d.). 8-Chloro-3,4-dihydro-1H-benzo[e]d[5][6]iazepine-2,5-dione. Retrieved from [35]36. National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. rsc.org [rsc.org]
- 8. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. scispace.com [scispace.com]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kisacademics.com [kisacademics.com]
- 14. microbenotes.com [microbenotes.com]
- 15. microbenotes.com [microbenotes.com]
- 16. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. thinksrs.com [thinksrs.com]
- 19. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. westlab.com [westlab.com]
- 23. SSERC | Melting point determination [sserc.org.uk]
- 24. store.astm.org [store.astm.org]
- 25. lup.lub.lu.se [lup.lub.lu.se]
- 26. asianpubs.org [asianpubs.org]
- 27. pure.hud.ac.uk [pure.hud.ac.uk]
- 28. Application of chemometrics in determination of the acid dissociation constants (pKa) of several benzodiazepine derivatives as poorly soluble drugs in the presence of ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. Diazepam [webbook.nist.gov]
- 31. jocpr.com [jocpr.com]
- 32. calpaclab.com [calpaclab.com]
- 33. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 34. 7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE | 5177-39-9 [chemicalbook.com]
- 35. scbt.com [scbt.com]
The Shifting Paradigm of a Privileged Scaffold: A Technical Guide to the Diverse Mechanisms of Action of 1,4-Benzodiazepine-2,5-dione Derivatives
Abstract
The 1,4-benzodiazepine scaffold has long been considered a "privileged structure" in medicinal chemistry, classically associated with potent modulation of the central nervous system via the GABA-A receptor. However, the introduction of carbonyl groups at the 2- and 5-positions, creating the 1,4-benzodiazepine-2,5-dione (BZD-2,5-dione) core, has unlocked a remarkable diversification of biological activities entirely distinct from their sedative-hypnotic predecessors. This technical guide provides an in-depth exploration of the novel mechanisms of action exhibited by this versatile class of compounds. We will dissect their molecular interactions as protein synthesis inhibitors, G-protein coupled receptor (GPCR) agonists, and kinase inhibitors, moving beyond simple descriptions to explain the causality behind the experimental assays that validate these functions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the untapped potential of the BZD-2,5-dione scaffold for therapeutic innovation.
A Departure from Classical Benzodiazepine Pharmacology
The archetypal 1,4-benzodiazepines, such as diazepam and alprazolam, exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the GABA-A receptor.[1][2] They bind to a specific site at the interface of α and γ subunits, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to an increased frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron.[1]
In stark contrast, the 1,4-benzodiazepine-2,5-dione derivatives have largely been shown to operate through entirely different molecular pathways, demonstrating a remarkable functional plasticity of the core scaffold. Their mechanisms are not typically associated with GABAergic transmission but instead involve fundamental cellular processes like protein translation, signal transduction via GPCRs, and kinase-mediated phosphorylation cascades. This guide will focus on the most well-documented of these novel mechanisms.
Mechanism I: Inhibition of Protein Synthesis for Anticancer Activity
A significant breakthrough in the pharmacology of BZD-2,5-diones is the discovery of their potent anticancer activity, driven by the inhibition of protein synthesis.[3][4] This mechanism represents a powerful strategy for targeting rapidly proliferating cancer cells, which are highly dependent on robust protein production for their growth and survival.
Molecular Pathway and Cellular Consequences
Certain BZD-2,5-dione derivatives have been shown to disrupt the process of mRNA translation. The primary evidence for this mechanism comes from polysome profile analysis, a technique that separates cellular extracts by density through a sucrose gradient to visualize the distribution of mRNAs based on the number of attached ribosomes.[3] Actively translated mRNAs are bound by multiple ribosomes and are found in the heavy "polysome" fractions. Treatment with BZD-2,5-dione derivatives leads to a significant reduction in these polysome peaks and a corresponding increase in the 80S monosome peak, which represents an mRNA molecule with only a single ribosome attached.[3] This profile is a classic indicator of a block in the translation elongation step.
The downstream consequences of this inhibition are profound, leading to cell cycle arrest and the induction of apoptosis, ultimately resulting in potent antitumor effects both in vitro and in vivo.[3][4]
Experimental Validation: Polysome Profiling
The trustworthiness of the protein synthesis inhibition claim is validated by the polysome profiling workflow. This technique provides a direct, functional readout of the cell's translational status.
Principle: This method separates ribosomal subunits, monosomes, and polysomes via ultracentrifugation through a sucrose density gradient. A shift in the profile from heavy polysome fractions to the lighter monosome fraction upon drug treatment is strong evidence for inhibition of translation initiation or elongation.
-
Cell Culture & Treatment: Plate cancer cell lines (e.g., NCI-H522) and treat with the BZD-2,5-dione derivative or vehicle control for a specified time.
-
Ribosome Stabilization: Prior to harvest, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes. This crucial step stalls translating ribosomes on the mRNA, "freezing" the translational state for accurate analysis.[6]
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer containing RNase inhibitors and protease inhibitors on ice.
-
Sucrose Gradient Ultracentrifugation: Carefully layer the cytoplasmic lysate onto a prepared 10-50% sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW40Ti rotor) for several hours at 4°C.
-
Fractionation & Analysis: The gradient is then fractionated from top to bottom while continuously measuring UV absorbance at 254 nm. The resulting absorbance profile reveals the relative abundance of 40S/60S subunits, 80S monosomes, and polysomes.
-
Data Interpretation: Compare the polysome profiles of drug-treated versus vehicle-treated cells. A collapse of the polysome region into the monosome peak indicates inhibition of protein synthesis.
Logical Flow of Polysome Profiling:
Caption: Workflow for Polysome Profiling to Validate Protein Synthesis Inhibition.
Quantitative Data
The anticancer activity of these derivatives is often characterized by their 50% growth inhibitory concentration (GI₅₀) across various cancer cell lines.
| Compound | Average GI₅₀ (µM) | Mechanism | Reference |
| 11a | 0.24 | Protein Synthesis Inhibitor | [4] |
| 52b | Potent Antitumor Compound | Protein Synthesis Inhibitor | [3] |
Mechanism II: Melanocortin Receptor Agonism
The BZD-2,5-dione scaffold has been successfully employed as a template to develop small-molecule agonists for melanocortin receptors (MCRs), a family of five GPCRs (MC1R-MC5R).[7][8] This is a significant finding, as MCRs, particularly MC4R, are key targets for treating obesity and metabolic disorders.[7]
Signaling Pathway
Melanocortin receptors, such as MC4R, are primarily coupled to the stimulatory G-protein, Gαs.[7] Upon agonist binding, the receptor undergoes a conformational change, activating Gαs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The second messenger cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. The BZD-2,5-dione agonists mimic the action of endogenous peptide agonists (like α-MSH) to initiate this signaling cascade.[7]
Melanocortin Receptor Signaling Pathway:
Caption: The ROCK signaling cascade and the point of intervention by BZD-2,5-dione inhibitors.
Experimental Validation: In Vitro Kinase Assay
The direct inhibitory activity of BZD-2,5-dione derivatives against ROCK is confirmed using an in vitro enzyme immunoassay that measures the phosphorylation of a key substrate.
Principle: This assay quantifies the kinase activity of ROCK by detecting the phosphorylation of its substrate, MYPT1, at a specific residue (e.g., Threonine 696). [8][9]The assay is typically performed in a multi-well plate format where recombinant MYPT1 is coated on the plate.
Step-by-Step Protocol: [8][10][9]1. Kinase Reaction: In the wells of a MYPT1-coated plate, add recombinant active ROCK enzyme, ATP, and serial dilutions of the BZD-2,5-dione inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls. 2. Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed. 3. Washing: Wash the wells to remove the enzyme, ATP, and inhibitor, leaving only the coated substrate (now phosphorylated to varying degrees). 4. Primary Antibody: Add a primary antibody that specifically recognizes the phosphorylated form of MYPT1 (e.g., anti-phospho-MYPT1-Thr696). Incubate for 1 hour. 5. Washing: Wash away the unbound primary antibody. 6. Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour. 7. Detection: After a final wash, add a chromogenic HRP substrate (like TMB). The HRP enzyme converts the substrate to a colored product. 8. Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of phosphorylated MYPT1 and thus to ROCK activity. Plot signal versus inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The 1,4-benzodiazepine-2,5-dione scaffold has unequivocally broken free from the pharmacological confines of its predecessors. The diverse mechanisms of action—from inhibiting protein synthesis and modulating GPCRs to inhibiting kinases—highlight its vast potential as a template for developing novel therapeutics for a wide range of diseases, including cancer and metabolic disorders. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of new derivatives targeting these pathways.
Future research should focus on elucidating the precise molecular interactions within the binding pockets of these novel targets through co-crystallography and molecular modeling studies. A deeper understanding of the structure-activity relationships will enable the rational design of next-generation BZD-2,5-dione derivatives with enhanced potency, selectivity, and drug-like properties, further cementing the status of this remarkable scaffold in modern medicinal chemistry.
References
- Wang, C., et al. (2017). Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo. PubMed.
- Nicholson, A. N. (1979). Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man. NIH.
-
Uscanga-Perales, G., et al. (2021). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. PMC. [2]24. Sulcova, A., & Krsiak, M. (1989). Differences among nine 1,4-benzodiazepines: an ethopharmacological evaluation in mice. Psychopharmacology.
- Nakagawa, M., et al. (2013). Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase. PMC.
-
Alliance for Benzodiazepine Best Practices. (n.d.). Comparison of Benzodiazepine Pharmacology. Retrieved from [Link]
-
Parks, D. J., et al. (2006). Enhanced pharmacokinetic properties of 1,4-benzodiazepine-2,5-dione antagonists of the HDM2-p53 protein-protein interaction through structure-based drug design. PubMed. [6]28. Wolber, G., et al. (2017). Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor. Frontiers in Molecular Biosciences.
-
Al-Suwaidan, I. A., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[7][11]iazepines, and Their Cytotoxic Activity. MDPI.
-
Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-d[7][11]iazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. PubMed. [9]31. Zhang, X., et al. (2021). Structural insights into ligand recognition and activation of the melanocortin-4 receptor. Nature Communications.
-
PubChem. (n.d.). Compound Summary for CID 11952783. Retrieved from [Link] [12]33. Lafrance, L. V., et al. (2015). Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS Medicinal Chemistry Letters.
-
IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [13]35. Grasberger, B. L., et al. (2005). Discovery and Cocrystal Structure of Benzodiazepinedione HDM2 Antagonists That Activate p53 in Cells. Journal of Medicinal Chemistry.
Sources
- 1. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced pharmacokinetic properties of 1,4-benzodiazepine-2,5-dione antagonists of the HDM2-p53 protein-protein interaction through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 1,4-Benzodiazepine-2,5-dione scaffold, 2 | C28H26Cl2IN3O4 | CID 11952783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General Pharmacology and Neuropharmacology of Benzodiazepine Derivatives [ouci.dntb.gov.ua]
- 12. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro biological screening of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione"
An In-Depth Technical Guide to the In Vitro Biological Screening of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro biological evaluation of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, a novel compound within the benzodiazepine class. The methodologies outlined herein are designed to establish a foundational understanding of the compound's biological activity, from initial toxicity assessments to specific target engagement and broader drug-like properties. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.
Introduction: The Rationale for a Phased Screening Approach
The benzodiazepine scaffold is a well-established pharmacophore, primarily associated with modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] Any new derivative, such as 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, warrants a systematic in vitro investigation to determine its cytotoxic profile, primary mechanism of action, and potential liabilities. A tiered or phased screening cascade is the most logical and resource-efficient strategy. This approach, often termed "fail early and fail cheap," prioritizes the early identification of compounds with undesirable properties, thereby focusing resources on the most promising candidates.[3][4]
Our investigation will proceed through three key stages:
-
Phase I: Foundational Cytotoxicity Screening: To determine the compound's intrinsic cellular toxicity and establish a safe concentration range for subsequent, more complex assays.
-
Phase II: Target-Specific Functional & Binding Assays: To investigate the compound's interaction with the canonical benzodiazepine target, the GABA-A receptor.
-
Phase III: Early ADME-Tox Profiling: To provide a preliminary assessment of the compound's drug-like properties, including metabolic stability and potential off-target liabilities.
This structured workflow ensures that each experimental step informs the next, building a coherent and robust biological profile of the test compound.
Figure 1: A conceptual diagram illustrating the phased in vitro screening workflow.
Phase I: Foundational Cytotoxicity Screening
Causality Behind Experimental Choice: Before investigating specific pharmacological activity, it is crucial to understand the general cytotoxicity of a compound. A highly cytotoxic compound may produce misleading results in functional assays or be unsuitable for further development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[5][6] It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases in living cells.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies for assessing cell viability.[6][9]
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the medium in the cell plate with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate for 24-48 hours.
-
-
MTT Reagent Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Data Presentation and Interpretation
The results are typically expressed as the percentage of cell viability relative to the vehicle control. This data is then used to calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 90.1 ± 6.2 |
| 50 | 75.3 ± 5.5 |
| 100 | 52.8 ± 7.1 |
| Table 1: Example cytotoxicity data for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in HepG2 cells after 48-hour exposure. |
An IC₅₀ value significantly higher than the anticipated effective concentration for the target of interest suggests a favorable therapeutic window. For subsequent assays, compound concentrations should ideally remain well below the cytotoxic threshold.
Phase II: Target-Specific Functional & Binding Assays
Causality Behind Experimental Choice: Given the benzodiazepine core structure, the GABA-A receptor is the most probable biological target. A radioligand binding assay is a direct and quantitative method to determine if the compound physically interacts with the benzodiazepine binding site on the GABA-A receptor complex.[10] This assay measures the displacement of a known radiolabeled ligand by the test compound, allowing for the determination of the compound's binding affinity (Ki).[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isca.me [isca.me]
- 3. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. vectorb2b.com [vectorb2b.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data (NMR, IR, MS) for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione"
An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, a molecule of interest in medicinal and pharmaceutical research.[1] Given the importance of benzodiazepine derivatives in drug development, a thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount.[2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction to 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione and the Imperative of Spectroscopic Analysis
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione belongs to the 1,4-benzodiazepine class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[3] The introduction of a chloro-substituent at the 9-position of the benzo[E]diazepine-2,5-dione core can significantly modulate its biological activity and pharmacokinetic profile. Therefore, unambiguous structural confirmation and purity assessment are critical milestones in its synthesis and development.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of such novel compounds.[4] These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and overall mass, collectively enabling its unequivocal identification. This guide will delve into the theoretical underpinnings and practical application of each of these techniques for the analysis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution.[4] For 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, both ¹H and ¹³C NMR are crucial for mapping the proton and carbon frameworks, respectively.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione and data from analogous compounds[5][6], the following proton signals are anticipated:
-
Aromatic Protons (Ar-H): The chloro-substituted benzene ring will exhibit a complex splitting pattern for the three aromatic protons. The proton ortho to the chlorine atom is expected to be the most deshielded.
-
Amide Protons (N-H): Two distinct broad singlets corresponding to the two amide protons are expected. Their chemical shifts can be sensitive to solvent and concentration.
-
Methylene Protons (-CH₂-): The methylene protons in the diazepine ring are diastereotopic and are expected to appear as a pair of doublets (an AX system) due to geminal coupling.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule. Key expected signals include:
-
Carbonyl Carbons (C=O): Two distinct signals in the downfield region (around 165-175 ppm) are anticipated for the two amide carbonyl carbons.
-
Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.
-
Methylene Carbon (-CH₂-): A single signal in the aliphatic region is expected for the methylene carbon.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like N-H.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[6]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended): To further confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, IR spectroscopy is particularly useful for confirming the presence of the amide and aromatic functionalities.
Predicted IR Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the following vibrational modes:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bonds.
-
C=O Stretching: Strong, sharp absorption bands around 1650-1700 cm⁻¹ due to the stretching vibrations of the two amide carbonyl groups.[6]
-
C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring C=C stretching vibrations.
-
C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range can be attributed to C-N stretching.
-
C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, can indicate the presence of the C-Cl bond.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak labeling.
Diagram of the IR (ATR) Experimental Workflow:
Sources
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. jocpr.com [jocpr.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. hilarispublisher.com [hilarispublisher.com]
A Technical Guide to the Solubility and Stability of Chloro-Substituted 3,4-dihydro-1H-benzo[e]diazepine-2,5-diones
Disclaimer: Direct experimental data for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is not extensively available in public literature. This guide provides a comprehensive framework for its characterization based on the known physicochemical principles of the benzodiazepine class and data from structurally related analogs. The methodologies described herein represent industry-standard approaches for the evaluation of novel chemical entities.
Executive Summary
This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the characterization of solubility and stability for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione. Recognizing the limited specific data for this exact isomer, we leverage data from the parent scaffold and related benzodiazepines to establish a predictive assessment and, more importantly, to detail the critical experimental protocols required for its empirical determination. This guide focuses on the causality behind experimental design, providing not just procedures, but the scientific rationale necessary for robust characterization in a drug development context.
Chemical Identity and Predicted Physicochemical Properties
The target molecule belongs to the benzodiazepine class, specifically the 1,4-benzodiazepine-2,5-dione scaffold. These compounds are widely utilized for their diverse biological activities.[1] The core structure consists of a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms and two carbonyl groups. The specific molecule of interest is a derivative with a chlorine atom on the benzene ring, presumed at the 9-position.
The physicochemical properties of a molecule are foundational to its behavior in solution and its intrinsic stability. While experimental data for the 9-chloro derivative is scarce, we can infer its likely characteristics from the parent compound, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5118-94-5) , and the known effects of chlorination.[2][3][4]
Table 1: Computed Physicochemical Properties of the Parent Scaffold and Predicted Influence of Chlorination
| Property | Value for Parent Scaffold (C₉H₈N₂O₂)[2] | Predicted Impact of 9-Chloro Substitution | Rationale for Prediction |
| Molecular Weight | 176.17 g/mol | Increase to ~210.61 g/mol | Additive mass of a chlorine atom (~35.45 g/mol ) minus one hydrogen atom. |
| XLogP3 | 0.5 | Increase (Predicted > 1.0) | Chlorine is a lipophilic atom, which typically increases the octanol-water partition coefficient. |
| Hydrogen Bond Donors | 2 | No Change | The two N-H groups remain unchanged. |
| Hydrogen Bond Acceptors | 2 | No Change | The two C=O groups remain unchanged. |
| pKa (Acidic) | ~10-11 (Amide N-H) | Minor Decrease | The electron-withdrawing nature of chlorine may slightly increase the acidity of the N-H protons. |
| pKa (Basic) | Not Applicable | Not Applicable | The amide nitrogens are non-basic. |
Causality Insight: The predicted increase in XLogP3 is a critical parameter. A higher LogP value strongly suggests lower intrinsic aqueous solubility, a common characteristic of benzodiazepine derivatives like Diazepam and Clobazam.[5][6][7] This directs our initial formulation and analytical strategies towards favoring organic or mixed-solvent systems.
Solubility Profiling: A Methodological Approach
A comprehensive understanding of a compound's solubility is paramount for its formulation, bioavailability, and in-vitro assay design. Given the predicted low aqueous solubility, a multi-faceted experimental approach is required.
Rationale for Method Selection
We must distinguish between two types of solubility:
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a solvent at a specific temperature. It is a fundamental, material-sparing property crucial for pre-formulation.
-
Kinetic Solubility: The concentration at which a compound, added from a high-concentration DMSO stock, precipitates out of an aqueous buffer. This is a high-throughput measurement that mimics conditions in early biological screening assays.
The following protocol is a self-validating system designed to provide a comprehensive solubility profile.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of the solid compound (approx. 1-2 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: To each vial, add 1 mL of the desired solvent. A recommended starting solvent panel includes:
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
pH 2.0 Glycine-HCl Buffer
-
Water (unbuffered)
-
Methanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
-
Equilibration: Seal the vials and agitate at a controlled temperature (e.g., 25 °C) for 24 hours using a shaker or rotator. Expertise Note: 24 hours is a standard starting point to ensure equilibrium is reached for most drug-like molecules. Visual inspection for remaining solid is crucial.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Dilution & Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with an appropriate mobile phase and analyze by a validated HPLC-UV method (see Section 4.0) against a calibration curve prepared from a known stock solution.
Visualization: Solubility Determination Workflow
Caption: Workflow for a comprehensive forced degradation study.
Recommended Analytical Methodology
A robust, validated, stability-indicating analytical method is required to accurately quantify the compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose. [8][9]
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a versatile starting point for molecules in this polarity range.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Rationale: The acidic modifier ensures sharp peak shapes by protonating any residual silanols on the column and suppressing ionization of the analyte.
-
-
Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the parent compound and to elute any potential degradants.
-
Method Optimization: Analyze the samples from the forced degradation study. Adjust the gradient to ensure baseline separation between the parent peak and all degradant peaks. A minimum resolution of 1.5 is the standard for separation.
-
Detector Settings: Use a Diode Array Detector (DAD) to monitor multiple wavelengths. The analytical wavelength should be set at the absorbance maximum (λmax) of the parent compound. The DAD is critical for peak purity analysis and for detecting degradants that may have different UV spectra.
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Summary and Formulation Considerations
Based on its chemical class, 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is predicted to be a lipophilic molecule with low aqueous solubility. Its stability profile is likely to be influenced by hydrolysis of the amide bonds and potential photodecomposition.
-
Solubility Enhancement: For formulation, strategies such as co-solvents (e.g., ethanol, propylene glycol), surfactants, or complexation agents (e.g., cyclodextrins) may be necessary to achieve desired concentrations in aqueous media. [7]* Stability & Storage: The compound should be protected from light and stored in a cool, dry environment. Long-term storage of solutions, especially in biological matrices, is recommended at -20°C or below to minimize degradation. [10][11] The experimental workflows detailed in this guide provide a robust, scientifically-grounded framework for empirically determining the precise solubility and stability characteristics of this compound, ensuring data integrity and supporting downstream drug development activities.
References
-
PubChem. (n.d.). 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Benzodiazepine-2,5-dione scaffold, 2. National Center for Biotechnology Information. Retrieved from [Link]
-
Tome-Sotelo, F., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]
-
Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. PubMed. Retrieved from [Link]
-
Krzemińska, E., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression | Request PDF. Retrieved from [Link]
-
MDPI. (2021). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
El Mahjoub, A., & Staub, C. (2000). Stability of benzodiazepines in whole blood samples stored at varying temperatures. PubMed. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Download PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Clobazam. Retrieved from [Link]
-
International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]
-
OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
-
ResearchGate. (2018). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Retrieved from [Link]
-
Designer-drug.com. (n.d.). Diazepam (Valium) Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 12: The Analysis of Benzodiazepines. Retrieved from [Link]
-
ThaiScience. (n.d.). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Retrieved from [Link]
-
Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
-
American Chemical Society. (2026). Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transisto. Retrieved from [Link]
Sources
- 1. isca.me [isca.me]
- 2. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE | 5118-94-5 [chemicalbook.com]
- 4. 5118-94-5 Cas No. | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | Apollo [store.apolloscientific.co.uk]
- 5. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clobazam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
"discovery and history of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione"
An In-Depth Technical Guide to the Synthesis of Chloro-Substituted 1,4-Benzodiazepine-2,5-diones, with a Focus on the 9-Chloro Isomer
Foreword
The benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this broad class, 1,4-benzodiazepine-2,5-diones represent a significant and versatile subgroup, serving as both bioactive molecules in their own right and as crucial intermediates for the synthesis of other complex benzodiazepine derivatives. This guide provides a comprehensive overview of the synthetic strategies for chloro-substituted 1,4-benzodiazepine-2,5-diones. While specific historical data on the discovery of the 9-chloro isomer is not extensively documented, this guide will leverage established, powerful synthetic methodologies to propose a robust pathway for its creation. Our focus will be on the Ugi four-component condensation reaction, a cornerstone of modern combinatorial chemistry, which offers unparalleled efficiency and diversity in the synthesis of these important heterocyclic compounds.
The Significance of the 1,4-Benzodiazepine-2,5-dione Core
The 1,4-benzodiazepine-2,5-dione (BZD) framework is a privileged structure in drug discovery. Members of this class have demonstrated a wide array of biological activities, including acting as anticonvulsant agents, anxiolytics, and antitumor compounds.[1] Their rigid, conformationally constrained seven-membered ring system makes them excellent scaffolds for mimicking peptide turns, a critical feature in the design of protein-protein interaction inhibitors.
The introduction of a chloro substituent onto the benzo ring of the BZD core can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. The position of the chlorine atom can influence lipophilicity, metabolic stability, and binding affinity to biological targets. While isomers such as 7-chloro and 8-chloro-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione are commercially available, the 9-chloro isomer represents a less explored area of chemical space, offering potential for the discovery of novel biological activities.
The Ugi Four-Component Reaction: A Powerful Tool for BZD Synthesis
Traditional syntheses of 1,4-benzodiazepine-2,5-diones have often relied on multi-step sequences involving the condensation of an anthranilic acid with an amino acid derivative.[1] However, these methods can be lengthy and may not be well-suited for the rapid generation of diverse libraries of compounds. The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules, and the Ugi four-component condensation (Ugi-4CC) stands out for its remarkable efficiency and convergence.[1][2][3][4][5]
The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to form an α-acylamino amide adduct. This adduct can then be subjected to a subsequent cyclization step to yield the desired 1,4-benzodiazepine-2,5-dione. A key innovation in this approach is the use of a "convertible" isocyanide, such as 1-isocyanocyclohexene, which facilitates the final ring closure under acidic conditions.[1]
The power of the Ugi-4CC lies in its ability to introduce multiple points of diversity in a single, efficient step, making it an ideal strategy for the synthesis of libraries of BZD analogs for structure-activity relationship (SAR) studies.
Proposed Synthesis of 9-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione via the Ugi Reaction
The following section outlines a detailed, two-step synthetic protocol for the preparation of chloro-substituted 1,4-benzodiazepine-2,5-diones, with a specific focus on the hypothetical synthesis of the 9-chloro isomer. This proposed pathway is based on well-established Ugi reaction and cyclization methodologies.[1]
General Synthetic Scheme
The overall synthetic strategy involves an initial Ugi four-component condensation to form the linear α-acylamino amide precursor, followed by an acid-mediated cyclization to yield the final 1,4-benzodiazepine-2,5-dione.
Figure 1: General two-step synthesis of chloro-substituted 1,4-benzodiazepine-2,5-diones via the Ugi reaction.
Starting Materials for Chloro-Substituted Isomers
The synthesis of the different chloro-substituted isomers (7-chloro, 8-chloro, and 9-chloro) requires the selection of the appropriate starting chloro-substituted 2-aminobenzaldehyde.
| Isomer | Starting Aldehyde |
| 7-Chloro | 2-Amino-5-chlorobenzaldehyde |
| 8-Chloro | 2-Amino-4-chlorobenzaldehyde |
| 9-Chloro | 2-Amino-3-chlorobenzaldehyde |
Detailed Experimental Protocol (Hypothetical for 9-Chloro Isomer)
This protocol is adapted from established procedures for the synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction.[1]
Step 1: Synthesis of the Ugi Adduct
-
To a solution of 2-amino-3-chlorobenzaldehyde (1.0 eq) in methanol (0.5 M) is added methylamine (1.2 eq, as a solution in THF). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Bromoacetic acid (1.0 eq) is then added to the reaction mixture, followed by the addition of 1-isocyanocyclohexene (1.0 eq).
-
The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude Ugi adduct is purified by column chromatography on silica gel.
Step 2: Acid-Mediated Cyclization to form 9-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione
-
The purified Ugi adduct (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
A solution of hydrochloric acid in diethyl ether (1 M, 2.0 eq) is added dropwise to the solution of the Ugi adduct.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the cyclization is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final 9-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione.
Characterization and Analytical Data
The synthesized compounds would be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the chloro-substituted region, methylene protons of the diazepine ring, and N-H protons. |
| ¹³C NMR | Carbon signals for the aromatic ring, the two carbonyl groups, and the methylene carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₉H₇ClN₂O₂. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-Cl stretching. |
Conclusion and Future Directions
While the specific historical discovery of 9-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione remains to be fully elucidated, modern synthetic methodologies, particularly the Ugi four-component condensation, provide a clear and efficient pathway for its synthesis. The protocol outlined in this guide is robust and can be readily adapted for the synthesis of a wide range of substituted 1,4-benzodiazepine-2,5-diones.
The availability of a diverse set of chloro-substituted BZD isomers, including the 9-chloro derivative, will enable a more comprehensive exploration of the structure-activity relationships within this important class of compounds. Further research into the biological evaluation of these novel analogs could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
-
Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. Journal of the American Chemical Society, 118(10), 2574–2583. [Link]
-
Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. (2014). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2011). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Methodological & Application
Application Notes and Protocols for the Quantification of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Novel Benzodiazepine Analogue
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is a distinct member of the 1,4-benzodiazepine-2,5-dione class of compounds.[1][2] As with many benzodiazepine derivatives, this molecule holds potential for diverse pharmacological activities, necessitating robust and reliable analytical methods for its quantification.[3][4] Accurate measurement of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological fluids, is critical for pharmacokinetic studies, quality control, and regulatory compliance.
This comprehensive guide provides detailed application notes and protocols for the quantification of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione. We will explore multiple analytical techniques, offering a rationale for methodological choices and emphasizing the principles of method validation as outlined by the International Council for Harmonisation (ICH).[5][6][7]
Physicochemical Properties and Analytical Considerations
While specific experimental data for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is not extensively published, its structure as a benzodiazepine-2,5-dione allows for informed predictions of its analytical behavior. The presence of a chromophore in the benzo[E]diazepine ring system suggests amenability to UV-Vis spectrophotometric detection. The polar nature of the dione functional groups and the overall molecule makes it a prime candidate for analysis by reversed-phase high-performance liquid chromatography (HPLC). For high sensitivity and selectivity, particularly in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[8][9][10][11]
Due to the thermal lability often observed in benzodiazepines, gas chromatography (GC) methods may require derivatization to improve volatility and prevent degradation.[8][12]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of benzodiazepines in pharmaceutical formulations.[13][14] This method is ideal for assaying the purity of the drug substance and its concentration in tablets or capsules.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The predicted moderate polarity of the analyte makes a C18 or C8 stationary phase suitable, allowing for good retention and separation from potential impurities.
-
Mobile Phase: A mixture of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) is chosen to achieve optimal peak shape and retention time. The pH of the buffer can be adjusted to control the ionization state of the analyte, thereby influencing its retention.
-
UV Detection: The conjugated system within the benzodiazepine structure is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) and to assess peak purity. The typical UV absorption for benzodiazepines is in the range of 210-350 nm.[11]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV for Pharmaceutical Dosage Forms
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.0) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 200-400 nm to determine λmax; use λmax for quantification.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation (for tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight.
-
Transfer to a suitable volumetric flask and add a portion of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Further dilute with the mobile phase to a concentration within the calibration range.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the amount of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione per tablet.
-
Method Validation (as per ICH Q2(R2))[5][6][15]
A summary of the essential validation parameters is provided below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak should be well-resolved from excipients and degradation products. Peak purity analysis should be performed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80-120% of the test concentration for assay. |
| Accuracy | % Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%.[15] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[8][9][16][17]
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile molecules like benzodiazepines, typically forming protonated molecular ions [M+H]⁺ in positive ion mode.[3]
-
Multiple Reaction Monitoring (MRM): MRM provides high selectivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components.
-
Internal Standard (IS): A stable isotope-labeled analogue of the analyte is the ideal internal standard to compensate for matrix effects and variations in sample preparation and instrument response. If unavailable, a structurally similar compound can be used.
-
Sample Preparation: Biological samples require extensive cleanup to remove interfering substances like proteins and salts.[4][18] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed.[12][19]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS bioanalysis.
Detailed Protocol: LC-MS/MS for Biological Matrices (Plasma)
-
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
-
-
LC Conditions (Starting Point):
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (To be Optimized):
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Determine the precursor ion ([M+H]⁺) for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione by infusing a standard solution into the mass spectrometer.
-
Fragment the precursor ion and identify the most abundant and stable product ions. Select at least two transitions for quantification and confirmation.
-
-
Optimize cone voltage and collision energy for each transition.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards (prepared in a blank matrix).
-
Use a weighted (1/x²) linear regression for the calibration curve.
-
Determine the concentration of the analyte in the unknown samples.
-
Method 3: UV-Vis Spectrophotometry (for Bulk Drug Substance)
For a rapid, simple, and cost-effective estimation of the pure drug substance, UV-Vis spectrophotometry can be employed.[20][21][22] This method is less specific than chromatography but is suitable for preliminary analysis.
Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Solvent Selection: Use a solvent in which the analyte is freely soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol).
-
Determination of λmax: Prepare a dilute solution of the analyte and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample at a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
Calculation: Determine the concentration of the sample from the calibration curve.
-
Conclusion
The quantification of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione can be effectively achieved using a range of analytical techniques. For routine quality control of pharmaceutical products, HPLC-UV offers a balance of performance and accessibility. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the definitive method. Each method must be rigorously developed and validated for its intended purpose to ensure the generation of accurate and reliable data, in accordance with regulatory guidelines.[5][7][15] The protocols provided herein serve as a comprehensive starting point for researchers and scientists in the development and implementation of robust analytical methods for this novel benzodiazepine analogue.
References
-
Agilent Technologies. Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Available from: [Link]
-
El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2007). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Bioanalysis, 1(4), 755-773. Available from: [Link]
-
Mandrioli, R., & Raggi, M. A. (2008). Sample Preparation Overview for the Chromatographic Determination of 1,4-Benzodiazepines in Biological matrices. Current Pharmaceutical Analysis, 4(4), 236-256. Available from: [Link]
-
Bishop, J. R., Herndon, J. M., & Miller, M. L. (2021). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of analytical toxicology, 45(8), 869-878. Available from: [Link]
-
Waters Corporation. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2009). Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. Bioanalysis, 1(4), 755-773. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Tomko, J. T., Goetz, A. L., Rutgers, A. L., & Macans, L. J. Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. Available from: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Moore, C., & Rana, S. (2013). QuEChERS extraction of benzodiazepines in biological matrices. Journal of analytical & bioanalytical techniques, 4(5), 1-6. Available from: [Link]
-
Phenomenex. Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS. Available from: [Link]
-
Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2013). Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines--A Review. Current Pharmaceutical Analysis, 9(3), 216-241. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
Ngwogu, A. C., & Ochekpe, N. A. (2018). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). Scholars Academic Journal of Pharmacy, 7(1), 1-8. Available from: [Link]
-
Ghorab, M., & Abdel-Salam, R. A. (2016). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-8. Available from: [Link]
-
Pistos, C., & Ioannou, P. (2009). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 32(14), 2045-2061. Available from: [Link]
-
Marinova, P., & Abedinov, F. (2022). UV-Spectrophotometric Analysis of Diazepam Using Calibration Curve and Reference Standard Methods. Galaxy International Interdisciplinary Research Journal, 10(12), 1149-1156. Available from: [Link]
-
Marinova, P., & Abedinov, F. (2022). UV-Spectropectrophotometry for Determination of Diazepam by Comparative Estimation of Methods of Calibration Curve and Reference. International Journal of Research and Review, 9(12), 48-54. Available from: [Link]
-
Smink, B. E., Brands, M. G., & Elskamp, F. M. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 811(1), 13-20. Available from: [Link]
-
Al-Ghannam, S. M. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Analytica, 3(2), 173-183. Available from: [Link]
-
Al-Othman, Z. A., & Ali, I. (2014). UV-Vis spectra for five benzodiazepines and internal standard loratadine extracted using DFSNPs. Journal of Saudi Chemical Society, 18(5), 536-541. Available from: [Link]
-
Sravani, G., & Kumar, A. (2016). Method Development and Validation of UV Spectro Photometric Method for Determination of Diazepam in its Pure and Pharmaceutical. International Journal of Advanced Research in Chemical Science, 3(8), 1-5. Available from: [Link]
-
Wang, Y., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(18), 3326. Available from: [Link]
-
Royal Society of Chemistry. A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. Available from: [Link]
-
Uskoković, M., Iacobelli, J., & Wenner, W. (1962). 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione and Related Compounds. The Journal of Organic Chemistry, 27(9), 3218-3221. Available from: [Link]
-
López-Cepero, J., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters, 23(15), 5899-5904. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter - Sample Preparation Overview for the Chromatographic Determination of 1,4-Benzodiazepines in Biological matrices | Bentham Science [benthamscience.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. agilent.com [agilent.com]
- 9. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. saspublishers.com [saspublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. kurabiotech.com [kurabiotech.com]
- 17. Benzodiazepines in Urine via LC-MS/MS Analysis | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. galaxypub.co [galaxypub.co]
- 21. ijpras.com [ijpras.com]
- 22. arcjournals.org [arcjournals.org]
"GC-MS analysis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione and its metabolites"
An Application Note for the Robust Quantification of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione and its Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven methodology for the analysis of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, a member of the 1,4-benzodiazepine class, and its putative metabolites in biological matrices. Given the therapeutic and forensic importance of benzodiazepines, robust analytical methods are essential for accurate quantification.[3][4] This application note details a complete workflow, from sample preparation—including enzymatic hydrolysis, liquid-liquid extraction (LLE), and chemical derivatization—to final analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) to ensure specificity, linearity, accuracy, and precision.[5] The causality behind each experimental step is explained to provide researchers with a deep understanding of the method's mechanics, ensuring adaptability and troubleshooting capacity.
Introduction and Scientific Background
1,4-Benzodiazepines are a class of psychoactive compounds widely prescribed for their anxiolytic, sedative, and anticonvulsant properties.[6] The specific compound, 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (Molecular Formula: C₉H₇ClN₂O₂, Molecular Weight: 210.62 g/mol ), belongs to the benzodiazepine-2,5-dione scaffold.[7] Accurate detection and quantification in biological fluids like blood and urine are critical for both clinical monitoring and forensic toxicology.[6][8]
Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold-standard technique in many toxicology laboratories due to its high separation efficiency, robust nature, and the extensive spectral libraries available for compound identification.[1][9] However, benzodiazepines often contain polar functional groups and can be thermally labile, necessitating specific sample preparation and derivatization steps to ensure they are amenable to GC analysis.[10] This guide provides a validated protocol to overcome these challenges.
Predicted Metabolic Pathways
While specific metabolic data for 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione is not extensively published, its metabolism can be predicted based on established biotransformation pathways for other benzodiazepines. The primary metabolic routes include Phase I reactions (oxidation) and Phase II reactions (conjugation).
-
Hydroxylation: Aromatic or aliphatic hydroxylation is a common metabolic pathway. We predict the formation of hydroxylated metabolites on the benzodiazepine ring system.
-
Glucuronidation: The polar hydroxylated metabolites and the parent compound's amide nitrogens can be conjugated with glucuronic acid, forming water-soluble compounds that are excreted in urine.[1] To analyze these conjugated forms by GC-MS, an enzymatic hydrolysis step is required to cleave the glucuronide moiety.[1][2]
Comprehensive Analytical Protocol
This section details the step-by-step methodology for sample analysis. The entire workflow is designed to maximize recovery, minimize matrix interference, and ensure the thermal stability of the analytes for GC-MS analysis.
Diagram of the Complete Analytical Workflow
Caption: Complete workflow from sample receipt to final data analysis.
Step 1: Sample Preparation
The goal of sample preparation is to isolate the target analytes from the complex biological matrix (e.g., plasma, urine) and concentrate them.[1][3]
Protocol for Enzymatic Hydrolysis (for Urine Samples):
-
Pipette 1 mL of the urine sample into a 15 mL screw-cap glass tube.
-
Add 100 µL of an appropriate deuterated internal standard (e.g., Diazepam-d5).
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 4.5).
-
Add 50 µL of β-glucuronidase from Helix pomatia (~5,500 units).[1]
-
Causality: This enzyme is crucial for cleaving the glucuronide conjugates of metabolites, releasing them into a form that can be extracted and analyzed by GC-MS.[1] Failure to hydrolyze will result in under-quantification of total metabolite concentration.
-
-
Vortex the mixture gently and incubate in a water bath at 56°C for 1 hour.[1]
-
Allow the sample to cool to room temperature before proceeding to extraction.
Protocol for Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed urine sample (or 1 mL of plasma), add 1 mL of pH 9.0 carbonate buffer.
-
Causality: Adjusting the pH to a basic condition (pH ~9) ensures that the benzodiazepine analytes, which are weakly basic, are in their neutral, un-ionized form. This dramatically increases their solubility in organic extraction solvents, maximizing extraction efficiency.[6]
-
-
Add 5 mL of ethyl acetate as the extraction solvent.[1]
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 2-5) with another 5 mL of ethyl acetate and combine the organic layers to maximize recovery.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
Step 2: Derivatization
Derivatization is a critical step for preparing benzodiazepines for GC-MS analysis. It replaces active hydrogen atoms on polar functional groups (-NH, -OH) with non-polar groups, which increases the molecule's thermal stability and volatility.[10][11] Silylation is the most common and effective technique.[12]
Protocol for Silylation:
-
Ensure the dried extract from the LLE step is completely free of moisture.
-
Add 50 µL of ethyl acetate to reconstitute the residue.
-
Add 50 µL of the silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[11][12]
-
Causality: BSTFA is a powerful silylating agent that reacts with the active protons on the amide nitrogens of the benzodiazepine ring and any hydroxyl groups on metabolites. TMCS acts as a catalyst to enhance the reaction rate.[1] This conversion to trimethylsilyl (TMS) derivatives prevents thermal degradation in the hot GC inlet and improves chromatographic peak shape.[10]
-
-
Cap the vial tightly and heat at 70°C for 30 minutes.[13]
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
Step 3: GC-MS Instrumentation and Analysis
The instrumental parameters must be optimized for the separation and detection of the derivatized benzodiazepines.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of drug compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas, standard for MS applications. |
| Inlet Temperature | 280°C | High enough to ensure rapid volatilization of derivatized analytes without causing thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, essential for trace-level detection.[13] |
| Oven Program | Initial 150°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) | The temperature program is designed to separate analytes based on their boiling points while ensuring elution in a reasonable timeframe.[13] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[10] |
| Source Temperature | 230°C | Optimal temperature to maintain ionization efficiency without causing in-source degradation.[10] |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode by monitoring only specific, characteristic ions for each analyte.[2] |
Data Analysis, Validation, and Expected Results
Method Validation
To ensure the trustworthiness and reliability of the results, the method must be validated according to established guidelines.[5][8]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of analytes in blank matrix samples. | Ensures the signal is from the analyte of interest and not from matrix components.[5] |
| Linearity | Calibration curve with a correlation coefficient (R²) > 0.995. | Demonstrates a proportional response of the instrument to the concentration of the analyte.[5][6] |
| Accuracy | Recovery of spiked samples within 85-115% of the nominal value. | Measures the closeness of the experimental value to the true value.[5][14] |
| Precision (RSD%) | Repeatability and intermediate precision with RSD < 15%. | Measures the degree of scatter between a series of measurements.[6][14] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. | The lowest concentration of analyte that can be reliably detected.[14] |
| Limit of Quantification (LOQ) | S/N ≥ 10, with acceptable accuracy and precision. | The lowest concentration of analyte that can be quantitatively determined with reliability.[14] |
Expected Mass Spectra and Fragmentation
Upon electron ionization, the di-TMS derivative of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione (MW ≈ 354.6 g/mol ) is expected to produce a characteristic fragmentation pattern. The molecular ion (M⁺˙) will be observed, and key fragments will arise from cleavages within the diazepine ring.
Caption: Predicted EI fragmentation of the di-silylated parent compound.
Expected Quantitative Data
The following table summarizes the expected ions to be monitored in SIM mode for quantitative analysis. Retention times (RT) are estimates and must be confirmed experimentally.
| Analyte | Derivative | Expected RT (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 9-Chloro-BDZ-2,5-dione | Di-TMS | ~12.5 | 354 (M⁺˙) | 339, 282 |
| Hydroxy-Metabolite 1 | Tri-TMS | ~13.2 | 442 (M⁺˙) | 427, 339 |
| Internal Standard (Diazepam-d5) | Mono-TMS | ~11.8 | 363 (M⁺˙) | 335, 290 |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione and its metabolites. By combining optimized sample preparation, essential derivatization, and validated instrumental analysis, this method offers the sensitivity, specificity, and robustness required for research, clinical, and forensic applications. The explanation of the rationale behind each step empowers scientists to not only execute the protocol but also to adapt and troubleshoot it effectively for their specific needs.
References
-
Uddin, N., Samanidou, V. I., & Papadoyannis, I. N. (2013). Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review. Journal of Analytical Toxicology, 37(9), 587-606. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Tretyakov, K., Amirav, A., & Mikaia, A. (n.d.). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology. [Link]
-
Juhascik, M. P., & Levisky, J. A. (2009). Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS). Methods in molecular biology (Clifton, N.J.), 562, 201–210. [Link]
-
Uddin, N., Samanidou, V. I., & Papadoyannis, I. N. (2013). Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines--A Review. ResearchGate. [Link]
-
Vargas Mena, E., Herrera Giraldo, E. R., & Gómez Castaño, J. A. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 123. [Link]
-
Pistos, C., Papoutsis, I., Dona, A., Spiliopoulou, C., & Athanaselis, S. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of pharmaceutical and biomedical analysis, 52(4), 609–614. [Link]
-
Li, J., Wang, Y., & Zhang, Y. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Journal of pharmaceutical and biomedical analysis, 219, 114946. [Link]
-
Samanidou, V. I., & Papadoyannis, I. N. (2013). Bio-sample preparation and gas chromatographic determination of benzodiazepines--a review. Semantic Scholar. [Link]
-
Gika, H. G., & Theodoridis, G. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4414. [Link]
-
Sharma, A., & Sharma, R. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Research and Allied Sciences, 6(3), 1-10. [Link]
-
Radke, M., White, M., Loughlin, M., & Cresswell, S. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 12, 1364539. [Link]
-
Wang, S. (2022). B-309 Validation and Application of a Gas Chromatography–Mass Spectrometry Method in Emergency Drug Testing. Clinical Chemistry, 68(Supplement_1), e163. [Link]
-
Cele, Z. E., Mbandlwa, N. P., Khanye, S. D., & Ndwandwe, O. M. (2020). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. [Link]
-
Vargas Mena, E., Herrera Giraldo, E. R., & Gómez Castaño, J. A. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI. [Link]
-
Ho, T.-I., Chen, W.-S., Hsu, C.-W., Tsai, Y.-M., & Fang, J.-M. (2002). Synthesis of 1,4-Benzodiazepine- 2,5-dione Derivatives. HETEROCYCLES, 57(8), 1501. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. impactfactor.org [impactfactor.org]
- 9. academic.oup.com [academic.oup.com]
- 10. nist.gov [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterizing 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione as a Novel Research Tool
An In-Depth Guide for the Scientific Investigator
Abstract: This document provides a comprehensive framework for the initial characterization and potential application of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, a sparsely documented member of the benzodiazepine class. Recognizing the limited public data on this specific molecule, this guide is structured not as a summary of known uses, but as a strategic workflow for a researcher embarking on its investigation. We provide foundational data, safety protocols derived from class-wide knowledge, and detailed, field-proven experimental protocols to elucidate its primary biological target, functional activity, and cellular effects. The central hypothesis, based on its core scaffold, is that the compound acts as a modulator of the GABA-A receptor. The protocols herein are designed to rigorously test this hypothesis and provide a clear path forward for subsequent, more detailed studies.
Section 1: Compound Profile, Safety, and Preparation
Chemical Identity and Properties
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is a heterocyclic compound featuring the characteristic benzodiazepine seven-membered ring fused to a chlorinated benzene ring. The dione substitutions at positions 2 and 5 distinguish it from many clinically used benzodiazepines. Its properties, extrapolated from its structure and data on the parent compound[1], are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | - |
| Molecular Weight | 210.62 g/mol | [2] |
| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N1 | - |
| Physical Appearance | Assumed to be a solid at room temperature | - |
| Purity | Typically supplied at ≥97% | - |
Safety & Handling: A Precautionary Approach
As this compound is largely uncharacterized, it must be handled with the assumption that it is a biologically active and potentially hazardous substance. All procedures should be performed in a well-ventilated laboratory, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Causality Behind the Caution: The benzodiazepine class of drugs is known to have potent central nervous system (CNS) effects, including sedation, anxiolysis, and respiratory depression.[3][4] The U.S. Food and Drug Administration (FDA) requires boxed warnings on all benzodiazepine prescriptions regarding risks of abuse, dependence, and withdrawal.[5][6] Accidental exposure (e.g., inhalation or skin contact) could potentially lead to unintended systemic effects. Furthermore, interactions with other substances, such as alcohol or opioids, can be life-threatening.[4][6] Therefore, a precautionary principle is paramount.
Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste. Do not release into the environment.
Solubility Testing and Stock Solution Protocol
A critical first step is to determine the compound's solubility to prepare accurate and effective stock solutions for in vitro and cellular assays.
Rationale: Inaccurate concentration due to poor solubility is a primary source of experimental failure and irreproducibility. This protocol establishes a systematic method to find a suitable solvent and maximum stock concentration.[7][8][9]
Protocol 1.3: Solubility Determination and Stock Preparation
-
Materials:
-
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
-
Solvents (in order of preference): Cell Culture Media (e.g., DMEM), Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol.[10]
-
Glass vials, vortex mixer, bath sonicator, 37°C water bath.
-
-
Procedure (Tiered Approach): a. Weigh 2.1 mg of the compound into a clean glass vial. This amount targets a ~10 mM concentration in 1 mL of solvent. b. Tier 1 (Aqueous Solvents): Add 100 µL of cell culture media or PBS. Vortex vigorously for 1-2 minutes.[10] Observe for particulates. If not dissolved, proceed through the mechanical hierarchy:
- Bath sonicate for 5 minutes.
- Warm to 37°C for up to 60 minutes.[10] c. Tier 2 (Organic Solvents): If insoluble in aqueous solvents, use a new vial with 2.1 mg of compound. Add 100 µL of DMSO. Repeat the mechanical procedures from Tier 1. Most small organic molecules are soluble in DMSO.[9] d. Determining Max Concentration: If the compound dissolves, add small, incremental amounts of the solid until precipitation is observed, vortexing after each addition. This provides an estimate of the saturation point. e. Stock Solution Preparation: Prepare a primary stock solution at a concentration well below the observed saturation point (e.g., 10 mM in DMSO). Ensure the final concentration of DMSO in the assay medium is non-toxic to the cells (typically ≤0.1%). f. Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent freeze-thaw cycles.
Section 2: Experimental Strategy for Target Identification
The structural similarity to known benzodiazepines strongly suggests that the primary molecular target is the benzodiazepine binding site on the GABA-A receptor, a ligand-gated chloride ion channel.[11][12][13] This site is an allosteric modulatory site, located at the interface between the α and γ subunits of the receptor complex.[13][14] Compounds binding here typically potentiate the inhibitory effect of GABA.[13][15]
Our experimental strategy is therefore designed as a screening cascade to first confirm binding to this site and then determine the functional consequence of that binding.
Figure 1: A tiered experimental workflow for characterizing 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
Section 3: Detailed Experimental Protocols
Protocol 3.1: In Vitro Target Engagement - [³H]Flunitrazepam Competitive Binding Assay
Objective: To determine if the test compound binds to the central benzodiazepine receptor site on GABA-A receptors and to quantify its binding affinity (Kᵢ).
Causality & Principle: This assay relies on the principle of competitive displacement. [³H]Flunitrazepam is a high-affinity radioligand that specifically binds to the benzodiazepine site.[16][17] By incubating brain membranes (which are rich in GABA-A receptors) with a fixed concentration of [³H]Flunitrazepam and varying concentrations of our test compound, we can measure the compound's ability to displace the radioligand. The concentration at which it displaces 50% of the bound radioligand (IC₅₀) is used to calculate the inhibitory constant (Kᵢ), a true measure of binding affinity.[16]
Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brains (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
After the final wash, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Tris-HCl buffer
-
50 µL of test compound dilutions (ranging from 0.1 nM to 100 µM) or vehicle (for total binding).
-
50 µL of [³H]Flunitrazepam (final concentration ~1-2 nM).[16]
-
50 µL of brain membrane preparation (50-100 µg protein).
-
-
For non-specific binding (NSB) wells, use a saturating concentration of a known non-radioactive ligand like Diazepam (10 µM) instead of the test compound.[16]
-
Incubate the plate at 4°C (or room temperature[16]) for 60-90 minutes to reach equilibrium.[18]
-
-
Termination and Scintillation Counting:
-
Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters three times with ice-cold Tris-HCl buffer to remove residual unbound radioactivity.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours in the dark.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Protocol 3.2: Functional Characterization - Automated Patch-Clamp Electrophysiology
Objective: To determine the functional effect of the compound on GABA-A receptor activity. Specifically, to discern if it is a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), a silent antagonist, or a direct agonist.
Causality & Principle: Electrophysiology directly measures the flow of ions through the channel, providing a real-time functional readout of receptor activity.[19] By "clamping" the voltage of a cell expressing GABA-A receptors, we can measure the chloride current induced by GABA application.[20] A PAM will increase the current evoked by a sub-maximal concentration of GABA, while a NAM will decrease it.[21] An antagonist will block the effect of other modulators without an effect of its own, and a direct agonist would evoke a current in the absence of GABA. This protocol uses an automated patch-clamp system for higher throughput.[19][21]
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing a common GABA-A receptor subtype (e.g., HEK293 cells expressing human α1β2γ2 subunits).
-
Culture cells to 70-80% confluency under standard conditions (37°C, 5% CO₂).
-
On the day of the experiment, gently lift the cells using a non-enzymatic dissociation solution to create a single-cell suspension.
-
-
Automated Patch-Clamp Procedure (e.g., QPatch or IonFlux system):
-
Prepare solutions:
-
External Solution (ECS): Physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
Internal Solution: Solution mimicking the intracellular environment with a high chloride concentration.
-
GABA Agonist: Prepare GABA in ECS at a concentration that elicits ~20% of the maximal response (EC₂₀). This must be determined empirically but is typically in the low micromolar range.
-
Test Compound: Prepare a series of dilutions of the test compound in ECS containing GABA at EC₂₀.
-
-
-
Experimental Run:
-
Load the cell suspension, solutions, and test compounds onto the automated patch-clamp instrument.
-
The instrument will automatically capture individual cells and form gigaohm seals.
-
Execute a voltage-clamp protocol (holding potential of -60 mV).
-
The following solution addition sequence is typical for testing a PAM[22]: a. Baseline: Apply ECS to establish a baseline current. b. GABA EC₂₀ Application: Apply the GABA EC₂₀ solution to establish a stable, submaximal response. c. Washout: Wash with ECS to ensure the response is reversible. d. Compound Co-Application: Apply the test compound mixed with GABA EC₂₀. A PAM will cause a significant potentiation of the current compared to GABA alone. e. Dose-Response: Repeat step (d) with increasing concentrations of the test compound to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the current during each application.
-
Calculate the percent potentiation for each concentration of the test compound relative to the GABA EC₂₀ response alone: ((I_compound+GABA / I_GABA) - 1) * 100.
-
Plot the percent potentiation against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC₅₀ (concentration for half-maximal potentiation) and Eₘₐₓ (maximum potentiation).
-
Figure 2: Workflow and expected electrophysiological result for a Positive Allosteric Modulator (PAM).
Protocol 3.3: Cellular Viability - MTT Assay in Primary Neuronal Cultures
Objective: To assess the general cytotoxicity of the compound on a relevant cell type at concentrations shown to be active in functional assays.
Causality & Principle: While target engagement and functional modulation are key, it is crucial to ensure the compound is not simply killing the cells, which can produce artifacts in many assays. The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[23][24] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[25][26]
Methodology:
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons in 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine).
-
Allow neurons to mature for 7-10 days in vitro (DIV) before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in pre-warmed neurobasal medium. The concentration range should bracket the EC₅₀ value obtained from the electrophysiology assay (e.g., from 1 nM to 100 µM).
-
Include a "vehicle control" (e.g., 0.1% DMSO in media) and a "positive control" for cell death (e.g., 100 µM glutamate).
-
Carefully remove half of the old media from each well and replace it with an equal volume of media containing the test compound.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within healthy cells.
-
Carefully aspirate the media from the wells. Be careful not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle control: (Abs_sample / Abs_vehicle) * 100.
-
Plot the percent viability against the log concentration of the test compound. Fit the data to determine the IC₅₀ (concentration that causes 50% reduction in viability).
-
Section 4: Data Interpretation and Next Steps
The successful execution of these protocols will yield a foundational dataset for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
| Parameter | Assay | Interpretation |
| Kᵢ | Radioligand Binding | Measures the affinity of the compound for the benzodiazepine binding site. A lower Kᵢ indicates higher affinity. |
| EC₅₀ | Electrophysiology | The concentration at which the compound produces 50% of its maximal effect. Measures potency. |
| Eₘₐₓ | Electrophysiology | The maximum potentiation of the GABA response. Measures efficacy relative to known modulators. |
| IC₅₀ | MTT Viability Assay | The concentration at which the compound reduces cell viability by 50%. Measures cytotoxicity. |
A desirable research tool would exhibit high affinity (low Kᵢ), high potency (low EC₅₀), and low cytotoxicity (high IC₅₀), resulting in a large therapeutic window (IC₅₀ / EC₅₀). The following decision tree outlines potential next steps based on the initial findings.
Figure 3: Decision-making framework for subsequent studies based on initial characterization data.
References
-
Sigel, E., & Buhr, A. (n.d.). The benzodiazepine binding site of GABAA receptors. PubMed. Retrieved from [Link]
-
Möhler, H., Fritschy, J. M., & Rudolph, U. (n.d.). The Benzodiazepine Binding Sites of GABAA Receptors. PubMed. Retrieved from [Link]
-
Sigel, E. (n.d.). Mapping of the benzodiazepine recognition site on GABA(A) receptors. PubMed. Retrieved from [Link]
-
Baur, R., Tan, K. R., Lüscher, C., & Sigel, E. (n.d.). On the benzodiazepine binding pocket in GABAA receptors. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
-
Li, G., Daniels, R., & Strassmaier, T. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current protocols in pharmacology. Retrieved from [Link]
-
Slater, C., & Allen, N. (n.d.). Assessment of cell viability in primary neuronal cultures. PubMed. Retrieved from [Link]
-
NANoREG. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
Kaja, S., Payne, A. J., & Koulen, P. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of visualized experiments : JoVE. Retrieved from [Link]
-
Aras, M. A., Hartnett, K. A., & Aizenman, E. (n.d.). Assessment of cell viability in primary neuronal cultures. PubMed. Retrieved from [Link]
-
Becker, A., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of biomolecular screening. Retrieved from [Link]
-
Bio-protocol. (n.d.). Manganese Cytotoxicity Assay on Hippocampal Neuronal Cell Culture. Retrieved from [Link]
-
Millipore. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [³H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Bristol, A. S., & Sanner, M. A. (n.d.). Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... Retrieved from [Link]
-
Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Radioligand displacement assay of [³H]-Flunitrazepam by DCBS192 (a) and... Retrieved from [Link]
-
Ciliax, B. J., Penney, J. B., Jr, & Young, A. B. (n.d.). In vivo [3H]flunitrazepam binding: imaging of receptor regulation. PubMed. Retrieved from [Link]
-
Sieghart, W., & Karobath, M. (n.d.). Properties of [3H]flunitrazepam Binding to Different Benzodiazepine Binding Proteins. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. Retrieved from [Link]
-
Kaiser Permanente Washington. (n.d.). Benzodiazepine and Z-Drug Safety Guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). FDA requiring Boxed Warning updated to improve safe use of benzodiazepine drug class. Retrieved from [Link]
-
ACS Omega. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][11][15]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][11][15]diazepin-2-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Benzodiazepines - StatPearls. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Fourth Generation Agents Pre-hospital - Medical Management Guidelines. Retrieved from [Link]
-
MDPI. (n.d.). Benzodiazepine (BZD) Use and Patient Safety: Opportunities for Community Pharmacy Involvement in the Management of Drug Interactions. Retrieved from [Link]
Sources
- 1. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wa.kaiserpermanente.org [wa.kaiserpermanente.org]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. The benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Benzodiazepine Binding Sites of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. Mapping of the benzodiazepine recognition site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the benzodiazepine binding pocket in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. In vivo [3H]flunitrazepam binding: imaging of receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione for In Vitro Studies
Introduction
The successful execution of in vitro studies is fundamentally reliant on the accurate and reproducible preparation of test compounds. For hydrophobic molecules such as 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, a benzodiazepine derivative, achieving complete dissolution in aqueous cell culture media presents a significant challenge. This document provides a comprehensive, field-proven protocol for the solubilization of this compound, ensuring its stability and bioavailability for reliable experimental outcomes. As a self-validating system, this guide emphasizes the causality behind each step, empowering researchers to make informed decisions during their experimental workflow.
Physicochemical Properties and Solvent Selection
While specific experimental solubility data for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is not extensively published, its chemical structure suggests poor aqueous solubility. The molecular formula for the isomeric compound, 7-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, is C₉H₇ClN₂O₂ with a molecular weight of 210.62 g/mol [3]. It is highly probable that the 9-chloro isomer shares the same molecular weight.
For compounds of this nature, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions[4]. DMSO is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. However, it is crucial to acknowledge that DMSO can exert toxic effects on cells, typically at concentrations above 0.5%[5][6]. Therefore, the final concentration of DMSO in the cell culture medium must be carefully controlled and kept to a minimum, ideally below 0.1% for sensitive cell lines[2][5].
Table 1: Key Physicochemical and Handling Parameters
| Parameter | Value/Recommendation | Source(s) |
| Molecular Formula | C₉H₇ClN₂O₂ | [3] |
| Molecular Weight | 210.62 g/mol | [3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | [4] |
| Recommended Max. Final DMSO Concentration in Assay | ≤ 0.5% (general), ≤ 0.1% (sensitive cells) | [2][5][6] |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | [6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 210.62 g/mol x 1000 = 2.1062 mg
-
Weighing: Accurately weigh approximately 2.11 mg of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for several minutes to aid dissolution. Gentle warming (e.g., 37°C) can also be employed, but caution should be exercised as heat can degrade some compounds.
-
Storage: Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[6]. Store these aliquots at -20°C or -80°C in properly labeled, light-protected vials.
Preparation of Working Solutions and Serial Dilutions
To minimize the final DMSO concentration in the cell culture, serial dilutions should be performed in 100% DMSO before the final dilution into the aqueous assay medium.
Procedure:
-
Serial Dilution in DMSO:
-
Start with your 10 mM stock solution.
-
To create a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
Continue this 1:10 dilution series in 100% DMSO to generate a range of concentrations (e.g., 100 µM, 10 µM, 1 µM).
-
-
Final Dilution in Culture Medium:
-
Add a small volume of the DMSO-diluted compound to your final volume of cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM DMSO stock to 999 µL of medium.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound[6].
-
Visualization of Experimental Workflow
Caption: Workflow for preparing stock and working solutions.
Troubleshooting Common Issues
Precipitation of the compound upon dilution into the aqueous culture medium is a common challenge with hydrophobic molecules.
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Compound's low aqueous solubility exceeded. | Perform serial dilutions in 100% DMSO before final dilution. Lower the final compound concentration. Consider using a co-solvent like Pluronic F-68, but validate its effect on your cells. |
| Inconsistent results | Stock solution degradation. | Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect from light if the compound is light-sensitive. Periodically check the purity of long-term stored stocks. |
| Cellular toxicity in control | High final DMSO concentration. | Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%). Perform a DMSO toxicity curve for your cells. |
Decision-Making for Solubility Issues
Caption: Troubleshooting workflow for compound precipitation.
Stability and Storage
Benzodiazepines can be susceptible to degradation over time, especially when stored improperly. Long-term stability studies on various benzodiazepines have shown that storage at -20°C or -80°C is crucial for maintaining their integrity in solution[7]. It is recommended to store stock solutions of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[6]. Always use single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
Conclusion
This application note provides a robust and scientifically grounded protocol for the dissolution of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione for in vitro research. By understanding the principles of solvent selection, concentration effects, and proper handling techniques, researchers can ensure the reliability and reproducibility of their experimental data. Adherence to these guidelines will minimize experimental artifacts and contribute to the generation of high-quality, impactful scientific findings.
References
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
-
ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]
-
ResearchGate. (2017, July 26). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]
-
ChemSynthesis. (n.d.). 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. ChemSynthesis. [Link]
-
Pessôa, M., et al. (2012). Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. Journal of Analytical Toxicology, 36(9), 670–676. [Link]
Sources
Application of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in Medicinal Chemistry: Application Notes and Protocols
The 1,4-benzodiazepine-2,5-dione scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] This core's synthetic tractability and its ability to present substituents in a defined three-dimensional space have made it a cornerstone for the development of novel therapeutics. This guide focuses on a specific, yet underexplored, derivative: 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione . We will delve into its potential applications, particularly in oncology, and provide detailed protocols for its synthesis and biological evaluation.
Introduction: The Benzodiazepine-2,5-dione Scaffold in Drug Discovery
The benzodiazepine framework is most famously associated with drugs that act on the central nervous system.[1] However, the modification of this core, particularly into the 1,4-benzodiazepine-2,5-dione system, has unlocked a diverse range of pharmacological activities, including potent anticancer and antitubercular effects.[2][3][4] The dione functionality introduces hydrogen bond donors and acceptors, crucial for molecular recognition, while the fused benzene ring and the seven-membered diazepine ring offer a rigid yet conformationally flexible backbone for the precise positioning of pharmacophoric groups.
Recent studies have highlighted that derivatives of the 1,4-benzodiazepine-2,5-dione skeleton can exhibit highly potent anticancer activity by functioning as protein synthesis inhibitors.[5][6] This mechanism offers a promising avenue for cancer therapy, as the uncontrolled proliferation of cancer cells is heavily reliant on robust protein synthesis.
The Significance of the 9-Chloro Substitution
While various substitutions on the benzene ring of the benzodiazepine-2,5-dione core have been explored, the specific role of a chlorine atom at the 9-position is an area of active investigation. Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. A chloro group can influence:
-
Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Interactions: Participating in halogen bonding or other non-covalent interactions with biological targets, potentially enhancing potency and selectivity.
Given the established anticancer potential of the parent scaffold, the 9-chloro derivative is a compelling candidate for investigation as a novel therapeutic agent.
PART 1: Application Notes - Anticancer Potential
The primary application of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in medicinal chemistry is as a scaffold for the development of novel anticancer agents. The rationale for this application is built upon the demonstrated activity of related compounds and the predicted impact of the 9-chloro substituent.
Hypothesized Mechanism of Action: Protein Synthesis Inhibition
A key mechanism of action for potent 1,4-benzodiazepine-2,5-dione anticancer compounds is the inhibition of protein synthesis.[5][6] This is a critical cellular process, and its disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The 9-chloro derivative is hypothesized to act through a similar mechanism.
Caption: Hypothesized mechanism of 9-Chloro-BZD leading to anticancer effects.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for the 9-chloro isomer are not extensively published, general trends for substituted 1,4-benzodiazepine-2,5-diones suggest that the nature and position of substituents on the aromatic ring are critical for activity. The electron-withdrawing nature of the chlorine atom at the 9-position is expected to significantly influence the electronic distribution of the aromatic ring and, consequently, its interaction with biological targets.
PART 2: Protocols
Protocol 1: Synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
This protocol describes a plausible synthetic route based on established methods for analogous compounds, starting from 2-amino-3-chlorobenzoic acid and glycine methyl ester hydrochloride.[7]
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Glycine methyl ester hydrochloride
-
1,1'-Carbonyldiimidazole (CDI) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Sodium carbonate (Na2CO3)
-
Hydrochloric acid (HCl), 1N
-
Sodium chloride (brine), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Intermediate Amide:
-
In a round-bottom flask, dissolve 2-amino-3-chlorobenzoic acid (1 equivalent) in anhydrous DMF.
-
Add CDI (1.1 equivalents) portion-wise at room temperature and stir for 1 hour.
-
In a separate flask, neutralize glycine methyl ester hydrochloride (1 equivalent) with a saturated aqueous solution of Na2CO3 and extract with EtOAc. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the free amino ester.
-
Add the free glycine methyl ester to the activated 2-amino-3-chlorobenzoic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 2-((2-amino-3-chlorobenzoyl)amino)acetate.
-
-
Cyclization to 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione:
-
Dissolve the crude intermediate in a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide), depending on the specific cyclization conditions being optimized.
-
Heat the reaction mixture to reflux and monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic catalyst was used, neutralize with a saturated aqueous solution of NaHCO3. If a basic catalyst was used, neutralize with 1N HCl.
-
Extract the product with EtOAc, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: General workflow for the synthesis of 9-Chloro-BZD.
Protocol 2: In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol outlines a method to assess the cytotoxic (cell-killing) activity of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-15, SK-Mel-2, SK-OV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione (dissolved in DMSO)
-
Cisplatin or Doxorubicin (positive control)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest exponentially growing cells and determine the cell count.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Measurement and Data Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: In Vitro Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)
This protocol is designed to determine if 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione inhibits protein synthesis in cancer cells by measuring the incorporation of radiolabeled methionine into newly synthesized proteins.[8][9]
Materials:
-
Cancer cell line of interest
-
Methionine-free cell culture medium
-
[³⁵S]-Methionine
-
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione (dissolved in DMSO)
-
Cycloheximide (positive control)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (NaOH), 1M
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to approximately 80% confluency.
-
Wash the cells with PBS and incubate in methionine-free medium for 1-2 hours to deplete intracellular methionine pools.
-
-
Compound Treatment and Radiolabeling:
-
Pre-treat the cells with various concentrations of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione or cycloheximide for a predetermined time (e.g., 30 minutes).
-
Add [³⁵S]-Methionine to each well and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
-
Cell Lysis and Protein Precipitation:
-
Measurement and Analysis:
-
Collect the precipitated proteins by vacuum filtration onto glass fiber filters.[10]
-
Wash the filters with 10% TCA and then with ethanol.
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Compare the counts per minute (CPM) in the treated samples to the vehicle control to determine the percentage of protein synthesis inhibition.
-
Data Presentation
The following table provides a template for summarizing the cytotoxic activity of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
| Cell Line | Compound | IC₅₀ (µM) [Mean ± SD] |
| HCT-15 (Colon) | 9-Chloro-BZD | To be determined |
| SK-Mel-2 (Melanoma) | 9-Chloro-BZD | To be determined |
| SK-OV-3 (Ovarian) | 9-Chloro-BZD | To be determined |
| Cisplatin | Positive Control | Reference Value |
Data to be populated upon experimental evaluation.
Conclusion
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is a promising scaffold for the development of novel anticancer agents, likely acting through the inhibition of protein synthesis. The provided protocols offer a framework for the synthesis and biological evaluation of this compound and its future derivatives. Further research, including extensive SAR studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this specific benzodiazepine derivative.
References
-
Design, Synthesis and Biological Evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC Inhibitors. PubMed. (n.d.). [Link]
-
McKee, E. E., & Poyton, R. O. (1984). Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones. Antimicrobial Agents and Chemotherapy, 26(4), 481–485. [Link]
-
Yu, W., Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891–14915. [Link]
-
Yu, W., Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891–14915. [Link]
-
Mohideen, A. K., Mustaque, K. M., Meeran, I. S., Subramani, A., Ahamed, V. S. J., Thajudeen, H., & Shabeer, T. K. (2022). Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4-benzodiazepine-2,5-diones. Organic Communications, 15(2), 204-211. [Link]
-
Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. (2018). [Link]
-
Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. PubMed. (n.d.). [Link]
-
Kumar, M. M., Kumar, T. S., & Kumar, G. S. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 51(2), 243-251. [Link]
-
An in vitro method for radiolabeling proteins with 35S. PubMed. (n.d.). [Link]
-
Benzodiazepine Synthesis and Rapid Toxicity Assay. ResearchGate. (2014). [Link]
-
Synthesis and Cytotoxicity Testing of New Amido-Substituted Triazolopyrrolo[2,1-c][2][6]benzodiazepine (PBDT) Derivatives. National Center for Biotechnology Information. (2015). [Link]
-
Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4-benzodiazepine-2,5-diones. ACG Publications. (2022). [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. (2020). [Link]
-
Benzodiazepine synthesis and rapid toxicity assay. Creighton ResearchWorks. (2014). [Link]
-
In vivo [35S]-methionine incorporation. PubMed. (n.d.). [Link]
-
The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. National Center for Biotechnology Information. (1994). [Link]
-
A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. The Royal Society of Chemistry. (2018). [Link]
-
Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research. (2013). [Link]
-
Pulse-Chase Labeling of Protein Antigens with [35S]Methionine. PubMed. (n.d.). [Link]
-
Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][2][6]benzodiazepine-3-carboxylic Derivatives. ResearchGate. (2014). [Link]
-
1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. (n.d.). [Link]
-
Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. New Journal of Chemistry. (2019). [Link]
- Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
-
Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. (2012). [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Design, synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
Welcome to the technical support center for the synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione. This guide is designed for researchers, medicinal chemists, and process development scientists. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route effectively. The 1,4-benzodiazepine-2,5-dione scaffold is a crucial pharmacophore, and mastering its synthesis is key to many drug discovery programs.[1][2] This resource is structured to address common challenges encountered in the laboratory, moving from specific troubleshooting scenarios to broader frequently asked questions and detailed experimental procedures.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion of the starting materials to the desired product. What are the likely causes?
Potential Causes & Recommended Solutions:
-
Insufficiently Activated Starting Materials: The key cyclization step often involves the formation of an amide bond followed by an intramolecular nucleophilic substitution. If the carboxylic acid or amine moieties are not properly activated, the reaction will stall.
-
Solution: For a common route involving an anthranilic acid derivative and an amino acid ester, ensure your coupling agents (e.g., DCC, EDC/HOBt) are fresh and added under anhydrous conditions. Alternatively, converting the anthranilic acid to a more reactive acid chloride or using a more nucleophilic amino acid derivative can significantly improve conversion.
-
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical for deprotonating the amine and facilitating the ring closure. An incorrect base can lead to side reactions or fail to drive the reaction forward.
-
Solution: For intramolecular cyclization, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred. Use at least two equivalents to neutralize the generated acid and drive the equilibrium. A stronger base like sodium hydride (NaH) might be required in some routes but can promote undesired side reactions if not used carefully at low temperatures.
-
-
Low Reaction Temperature or Insufficient Time: Cyclization reactions, particularly forming a seven-membered ring, can have a high activation energy.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If no significant conversion is observed at room temperature after several hours, gradually increase the temperature. Refluxing in a suitable solvent like toluene or DMF is a common strategy. Ensure the reaction is allowed to run for a sufficient duration (12-24 hours is not uncommon).
-
-
Presence of Water: Moisture can hydrolyze activated intermediates (like acid chlorides or carbodiimide adducts) and quench strong bases, effectively halting the reaction.
-
Solution: Use anhydrous solvents and freshly dried glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Dry all starting materials thoroughly before use.
-
Diagram: Troubleshooting Workflow for Low Conversion
Caption: Logical workflow for diagnosing low product conversion.
Question 2: My reaction is messy, with multiple spots on the TLC plate, and the yield of the desired product is low. How do I minimize side products?
Potential Causes & Recommended Solutions:
-
Intermolecular Side Reactions: At high concentrations, starting materials can react with each other to form dimers or polymers instead of cyclizing. This is a common issue when forming medium-sized rings.
-
Solution: Employ high-dilution conditions. Add the linear precursor slowly via a syringe pump to a heated solution of the solvent and base. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular cyclization over intermolecular reactions.
-
-
Thermal Decomposition: Benzodiazepine scaffolds can be sensitive to prolonged heating at high temperatures, leading to degradation.
-
Solution: If you suspect thermal instability, try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Alternatively, consider a different synthetic strategy that does not require harsh conditions, such as a palladium-catalyzed intramolecular N-arylation (Buchwald-Hartwig amidation), which can often be performed under milder conditions.[3]
-
-
Side Reactions from the Base: A nucleophilic base can compete with the intramolecular amine, leading to unwanted byproducts.
-
Solution: Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine. This ensures the base's primary role is deprotonation without interfering in the main reaction pathway.
-
Table 1: Optimizing Key Reaction Parameters to Minimize Side Products
| Parameter | Standard Condition | Optimized Condition for High Purity | Rationale |
| Concentration | 0.1 - 0.5 M | < 0.05 M (High Dilution) | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | Reflux in Toluene (~110°C) | 60-80°C in DMF or Dioxane | Minimizes thermal degradation of starting materials and product. |
| Base | Triethylamine (TEA) | DIPEA or Proton Sponge® | Reduces nucleophilic side reactions and ensures efficient deprotonation. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Prevents oxidation and reactions with atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthetic route for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione?
A robust and frequently employed method begins with 2-amino-4-chlorobenzoic acid. The synthesis proceeds in two main steps:
-
Amide Formation: The 2-amino-4-chlorobenzoic acid is first coupled with an α-amino acid ester (e.g., glycine methyl ester hydrochloride) to form a linear amide precursor. This is typically achieved using standard peptide coupling reagents like EDC/HOBt or by converting the benzoic acid to an acid chloride followed by reaction with the amino ester.
-
Intramolecular Cyclization: The linear precursor is then cyclized. A common method is to heat the precursor in a high-boiling solvent like toluene or xylene, often with a catalytic amount of acid (like p-TSA) to promote condensation and removal of water or alcohol. Alternatively, treatment with a base like sodium ethoxide in ethanol can effect ring closure.
Diagram: General Synthetic Pathway
Caption: A common two-step synthesis of the target molecule.
Q2: What are the best practices for purifying the final product?
The final product is typically a solid. The primary purification methods are recrystallization and silica gel chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities and achieving high crystalline purity. Good solvent systems include ethanol, isopropanol, or ethyl acetate/hexane mixtures. The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Silica Gel Chromatography: If recrystallization fails to remove closely related impurities, column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. Monitor fractions by TLC to isolate the pure product.
Q3: How can I confirm the identity and purity of my final compound?
A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: Provides structural confirmation. Check for the characteristic peaks of the aromatic protons, the CH₂ group of the diazepine ring, and the two distinct amide NH protons (one of which may be broad).
-
LC-MS: Confirms the molecular weight of the product and provides an accurate assessment of purity (typically >95% is desired for biological screening).
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare the observed value with literature reports if available.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-((2-amino-4-chlorobenzoyl)amino)acetate (Linear Precursor)
-
To a stirred solution of 2-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes until the solution is clear.
-
Add glycine methyl ester hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq) over 10 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor completion by TLC (50% Ethyl Acetate/Hexane).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or taken directly to the next step if sufficiently pure.
Protocol 2: Cyclization to 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
-
Prepare a 2 M solution of sodium ethoxide in ethanol.
-
Dissolve the crude linear precursor from Protocol 1 (1.0 eq) in anhydrous ethanol (0.2 M).
-
Add the sodium ethoxide solution (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue. The solid product should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude solid from hot ethanol to yield the pure product.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 19, 2024, from [Link]
-
Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks. Retrieved January 19, 2024, from [Link]
-
A Study Of Some Of The Reactions Involved In The Synthesis Of The 14 Benzodiazepines. (n.d.). University of Nairobi. Retrieved January 19, 2024, from [Link]
-
Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. (2015). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI. Retrieved January 19, 2024, from [Link]
-
Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-Diones. Library Preparation and Demonstration of Synthesis Generality. (1995). Scribd. Retrieved January 19, 2024, from [Link]
Sources
"common side products in the synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during the synthesis of this important benzodiazepine derivative. As Senior Application Scientists, we have compiled this resource based on established synthetic routes and common challenges observed in the laboratory.
Overview of the Synthetic Pathway
The most common and direct route for the synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione involves a two-step process starting from 2-amino-3-chlorobenzoic acid and a glycine derivative. The general scheme is outlined below:
Caption: General synthetic scheme for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues related to the formation of common side products during the synthesis.
Issue 1: Formation of a Quinazolinone Side Product
Question: During the cyclization step of N-(2-carboxy-6-chlorophenyl)glycine, I observe a significant amount of a byproduct with a different mass spectrum than my target molecule. What could this be and how can I avoid it?
Answer:
A common side reaction in the synthesis of 1,4-benzodiazepine-2,5-diones from anthranilic acid derivatives is the formation of a quinazolinone derivative.[1][2][3][4][5] This occurs through an alternative intramolecular cyclization pathway.
Plausible Side Product: 8-Chloro-2,3-dihydroquinazoline-2,4(1H)-dione.
Causality:
The formation of the quinazolinone is favored under certain conditions. The key step is the intramolecular nucleophilic attack. While the desired pathway involves the nitrogen of the glycine moiety attacking the carboxylic acid to form the seven-membered benzodiazepine ring, a competing reaction can occur where the amide nitrogen attacks the carboxylic acid, leading to a six-membered quinazolinone ring. This is often promoted by high temperatures and certain catalysts.
Caption: Competing cyclization pathways leading to the desired product and a quinazolinone side product.
Mitigation Strategies:
-
Control of Reaction Temperature: Avoid excessive heating during the cyclization step. Lowering the temperature can favor the kinetically controlled formation of the benzodiazepine over the thermodynamically more stable quinazolinone.
-
Choice of Cyclization Reagent: The use of specific coupling agents that activate the carboxylic acid under mild conditions can steer the reaction towards the desired product. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are often employed for this purpose.[6]
-
pH Control: Maintaining a neutral or slightly basic pH can disfavor the protonation of the amide nitrogen, potentially reducing its nucleophilicity and slowing down the formation of the quinazolinone.
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of the side product.
-
Temperature Screening: Run the cyclization reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition that minimizes the side product.
-
Reagent Screening: If using thermal cyclization, consider switching to a reagent-mediated cyclization at a lower temperature.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature to 80 °C | Minimizes thermal decomposition and side reactions. |
| Cyclization Agent | DCC, EDCI, or Thionyl Chloride | Promotes efficient cyclization under milder conditions. |
| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) | Prevents interference from solvent molecules in the cyclization. |
Issue 2: Dimerization of the Starting Material or Intermediate
Question: My reaction mixture becomes very viscous, and I isolate a high molecular weight impurity. What could be the cause?
Answer:
Dimerization of the N-acylated amino acid intermediate can occur, especially at high concentrations or if the cyclization is slow. This leads to the formation of a diketopiperazine derivative.
Plausible Side Product: A dimer of N-(2-carboxy-6-chlorophenyl)glycine, forming a 2,5-diketopiperazine.
Causality:
Intermolecular condensation between two molecules of the glycine derivative can compete with the desired intramolecular cyclization. This is more likely to happen if the reactive ends of two separate molecules come into proximity before the intramolecular cyclization can occur.
Caption: Competing intramolecular cyclization and intermolecular dimerization.
Mitigation Strategies:
-
High Dilution: Performing the cyclization reaction under high dilution conditions favors the intramolecular reaction over the intermolecular dimerization. This principle is a cornerstone of macrocyclization and can be applied here.
-
Slow Addition: A slow, controlled addition of the activated intermediate to the reaction vessel can maintain a low instantaneous concentration, further promoting the desired intramolecular cyclization.
-
Efficient Coupling Reagents: Using a highly efficient coupling reagent can accelerate the rate of the intramolecular cyclization, outcompeting the slower intermolecular dimerization.
Troubleshooting Protocol:
-
Concentration Study: Run the reaction at different concentrations to determine the optimal dilution for minimizing dimer formation.
-
Addition Technique: Employ a syringe pump for the slow addition of the reactant or activated intermediate.
-
Purification: The dimeric byproduct, being significantly larger, can often be separated from the desired product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the chlorine atom on the aromatic ring?
A1: The chlorine atom at the 9-position is an electron-withdrawing group. This can influence the reactivity of the aromatic ring and the acidity of the adjacent amine. In the context of the final molecule's biological activity, this substituent plays a crucial role in its binding to the benzodiazepine receptor in the central nervous system.[7]
Q2: Can I use a different glycine derivative?
A2: Yes, other glycine esters (e.g., methyl, benzyl) can be used. The choice of the ester group can influence the reaction conditions for the initial coupling and may require a deprotection step before cyclization if a more robust protecting group is used. The use of glycine itself is also possible but may require different coupling conditions.
Q3: How do I confirm the structure of my final product and any side products?
A3: A combination of analytical techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons, allowing for the unambiguous assignment of the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product and any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyls and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final product and for separating it from any side products.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents, like coupling agents and solvents, may be toxic or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]
- Al-Obaidi, A. M., & Al-Shammari, A. M. (2018). Synthesis, characterization and antimicrobial evaluation of some new quinazolinone derivatives. Journal of Pharmaceutical Sciences and Research, 10(7), 1695-1700.
- Kallur, S. B., et al. (2021). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences, 11(3), 293-300.
- Vibhute, S., et al. (2017). A Bio-Oriented Anthranilic Acid Catalyzed Synthesis of Quinazolin–8 (4 H)-One Derivatives: Evaluation by Green Chemistry Metrics. Letters in Organic Chemistry, 14(7), 516-523.
- Smolii, O. B., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3505.
- Behera, C. C., et al. (2012). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. International Journal of Pharmaceutical Sciences and Research, 3(11), 4350-4360.
- Kalas, S., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
- BenchChem. (2025). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide.
- Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(9), 2333.
- Bojja, S., et al. (2017). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 7(58), 36589-36595.
- Keating, T. A., & Armstrong, R. W. (1996). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. Journal of the American Chemical Society, 118(10), 2574-2583.
- ACD/Labs. (2024). ACD/ChemSketch.
- Wavefunction, Inc. (2024). Spartan.
- International Union of Pure and Applied Chemistry. (2024).
- National Center for Biotechnology Inform
- Royal Society of Chemistry. (2024). ChemSpider.
- Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting guide for 1,4-benzodiazepine-2,5-dione synthesis"
Technical Support Center: 1,4-Benzodiazepine-2,5-dione Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1,4-benzodiazepine-2,5-diones. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of synthesizing this privileged scaffold.
Part I: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the 1,4-benzodiazepine-2,5-dione core structure?
A1: There are several robust methods, each with distinct advantages. The choice of strategy often depends on the desired diversity, scale, and available starting materials. The three most prevalent approaches are:
-
Ugi Four-Component Reaction (4-CR) followed by Cyclization : This is a highly efficient method for generating molecular diversity. It involves the one-pot reaction of an anthranilic acid derivative, an α-amino acid, an aldehyde or ketone, and an isocyanide, followed by a deprotection and cyclization step. This approach is valued for its convergence and ability to introduce multiple points of diversity in just two steps.[1][2]
-
Condensation of Isatoic Anhydride with Amino Acids : A classical and reliable two-step method. Isatoic anhydride reacts with an amino acid (or its ester) to form an N-acylated anthranilic acid intermediate, which is then cyclized, typically under basic or acidic conditions, to form the diazepinedione ring.[3][4]
-
Solid-Phase Synthesis : Pioneered by Ellman and others, this strategy is ideal for creating large libraries of analogues.[5][6] An amino acid is first anchored to a solid support, followed by acylation with an anthranilic acid, N-alkylation, and finally cyclization and cleavage from the resin.[6][7]
Q2: Why is the Ugi reaction so frequently used for this synthesis?
A2: The Ugi reaction's prominence stems from its remarkable efficiency and convergence. It allows for the assembly of a complex intermediate from four simple, commercially available components in a single step.[8] When coupled with a subsequent intramolecular cyclization, it becomes a powerful tool for rapidly accessing diverse 1,4-benzodiazepine scaffolds.[9] This "Ugi-deprotection-cyclization" (UDC) strategy is particularly advantageous in medicinal chemistry for exploring structure-activity relationships (SAR).[9][10][11]
Q3: What are the critical parameters to control during the cyclization step?
A3: The cyclization step, which forms the seven-membered ring, is crucial for obtaining a good yield. Key parameters include:
-
Base/Acid Choice : The choice of catalyst is critical. For cyclizing an ester intermediate, a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or triazabicyclodecene (TBD) is often effective.[9] For intermediates derived from solid-phase synthesis, acidic conditions (e.g., 5% acetic acid in DMF) are commonly used to promote cyclization.[12]
-
Solvent : The solvent must be inert to the reaction conditions and capable of dissolving the intermediate. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.
-
Temperature and Reaction Time : Many cyclizations proceed at room temperature, but gentle heating (e.g., 40-50 °C) can accelerate the reaction. Progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid side product formation from prolonged reaction times.[4]
Part II: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Final Product
Symptom: After the final cyclization and workup, the isolated yield of the 1,4-benzodiazepine-2,5-dione is significantly lower than expected, or no product is observed.
Potential Causes & Solutions:
-
Cause A: Incomplete Initial Reaction (e.g., Ugi or Acylation)
-
Diagnosis: Analyze the crude reaction mixture before cyclization using LC-MS or ¹H NMR. Look for unreacted starting materials.
-
Solution:
-
Check Reagent Quality: Ensure all starting materials, particularly aldehydes and isocyanides, are pure. Isocyanides can degrade upon storage.
-
Optimize Reaction Time/Temperature: For sluggish Ugi reactions, consider switching to microwave irradiation, which can dramatically reduce reaction times from days to minutes.[9]
-
Solvent Choice: The Ugi reaction is typically performed in methanol. Ensure the solvent is anhydrous, as water can interfere with the reaction mechanism.
-
-
-
Cause B: Failure of the Cyclization Step
-
Diagnosis: LC-MS analysis of the crude product mixture shows the presence of the linear, uncyclized precursor as the major component.
-
Solution:
-
Re-evaluate Cyclization Conditions: The chosen base or acid may be too weak or inappropriate. If using a base like triethylamine (Et₃N) fails, switch to a stronger, non-nucleophilic base like DBU.[9]
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40 °C) and monitor by TLC. The precursor is often more flexible at higher temperatures, facilitating the intramolecular reaction.
-
Check for Steric Hindrance: If your starting materials are bulky, the cyclization may be sterically hindered. This is a more fundamental issue that may require redesigning the synthetic route.
-
-
-
Cause C: Product Degradation
-
Diagnosis: Multiple unidentified spots are visible on the TLC plate, and the NMR spectrum of the crude product is complex and uninterpretable.
-
Solution:
-
Avoid Harsh Conditions: Prolonged exposure to strong acids or bases, especially at high temperatures, can degrade the benzodiazepine core. Neutralize the reaction mixture promptly during workup.
-
Purification Method: If using silica gel chromatography, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds. Consider using deactivated (neutral) silica or an alternative purification method like preparative HPLC.
-
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of an Unexpected Side Product
Symptom: Characterization (NMR, MS) reveals a major byproduct instead of or in addition to the desired 1,4-benzodiazepine-2,5-dione.
Potential Causes & Solutions:
-
Cause A: Quinazolinone Formation
-
Diagnosis: When using the isatoic anhydride method, a six-membered quinazolinone ring may form instead of the seven-membered benzodiazepine ring. This is often confirmed by mass spectrometry (lower molecular weight than expected) and NMR analysis.[4]
-
Solution: This side reaction is favored under certain conditions, particularly with specific amino acids or when using strong bases that promote an alternative cyclization pathway. Carefully control the reaction pH and temperature. The procedure described by Kumar et al. (2016) provides a good starting point for favoring benzodiazepine formation.[4] If the problem persists, consider protecting the amide nitrogen before attempting cyclization.
-
-
Cause B: Racemization at the C3 Position
-
Diagnosis: When using an enantiomerically pure α-amino acid, the final product shows a loss of optical activity or appears as a 1:1 mixture of diastereomers (if another chiral center is present). This is a known issue in solid-phase synthesis during the reductive amination step.[6][7]
-
Solution: Racemization can occur via imine tautomerization if the amino ester and resin-bound aldehyde are pre-equilibrated for too long before the reducing agent is added. To prevent this, add the reducing agent (e.g., NaBH(OAc)₃) to the reaction mixture immediately after mixing the aldehyde and amino ester.[6]
-
Table 1: Summary of Common Synthesis Issues
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Incomplete Ugi reaction | Verify reagent purity; use microwave assistance to drive reaction to completion.[9] |
| Cyclization failure | Switch to a stronger, non-nucleophilic base (e.g., DBU); gently heat the reaction.[9] | |
| Quinazolinone Byproduct | Incorrect cyclization pathway | Carefully control pH and temperature during cyclization; consider N-protection.[4] |
| Racemization | Imine tautomerization | Minimize pre-equilibration time before adding the reducing agent in solid-phase synthesis.[6][7] |
| Difficult Purification | Product instability on silica | Use deactivated (neutral) silica gel or reverse-phase chromatography. |
Part III: Key Experimental Protocols
Protocol 1: Two-Step Synthesis via Ugi Reaction
This protocol is adapted from the Ugi-deprotection-cyclization (UDC) strategy.[9]
Step A: Ugi Four-Component Reaction
-
To a solution of methyl anthranilate (1.0 mmol) in methanol (5 mL), add the desired carboxylic acid (1.0 mmol), Boc-glycinal (1.0 mmol), and isocyanide (1.0 mmol).
-
Stir the mixture at room temperature for 48 hours (or irradiate in a microwave reactor at 80°C for 30 minutes).
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Remove the solvent under reduced pressure. The crude Ugi product is often used directly in the next step without further purification.
Step B: Deprotection and Cyclization
-
Dissolve the crude Ugi product from Step A in dichloromethane (DCM, 10 mL).
-
Add trifluoroacetic acid (TFA, 1 mL, ~10% v/v) to the solution.
-
Stir at room temperature for 2-4 hours to cleave the Boc protecting group. Monitor by LC-MS.
-
Carefully neutralize the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude amine in THF (10 mL). Add triethylamine (Et₃N, 2.5 mmol) followed by a catalytic amount of TBD (0.1 mmol).
-
Heat the mixture to 40 °C and stir overnight.
-
After completion, remove the solvent and purify the residue by silica gel column chromatography to yield the final 1,4-benzodiazepine-2,5-dione.
Protocol 2: Synthesis from Isatoic Anhydride
This protocol is based on the method described by Kumar et al.[4]
-
Dissolve the L-amino acid methyl ester hydrochloride (2.0 mmol) in a minimum amount of water (4 mL). Add Na₂CO₃ (4.0 mmol) and stir until the salt dissolves.
-
In a separate flask, dissolve isatoic anhydride (2.8 mmol) in acetonitrile (ACN, 8 mL).
-
Add the neutralized amino acid solution dropwise to the stirred isatoic anhydride solution at room temperature.
-
Stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure. Quench the residue with a saturated K₂CO₃ solution (20 mL) to remove unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate (EtOAc, 2 x 20 mL). Wash the combined organic layers with 5% Na₂CO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate.
-
To cyclize, dissolve the intermediate (1.0 mmol) in a suitable solvent and treat with a base (e.g., NaOMe in methanol) or acid catalyst to furnish the 1,4-benzodiazepine-2,5-dione. Purify by recrystallization or column chromatography.
General Synthetic Workflow
Caption: High-level overview of the synthesis and purification process.
Part IV: Analytical Characterization
Confirming the structure and purity of your final compound is a critical final step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to look for in ¹H NMR include the aromatic protons (typically 7-8 ppm), the NH proton (can be broad, often >8 ppm), and the protons on the diazepine ring, including the C3-proton.[13][14]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[15][16] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. Chiral HPLC is necessary to determine the enantiomeric excess if a stereocenter is present.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for characteristic C=O stretching frequencies for the two amide carbonyls (typically in the 1640-1690 cm⁻¹ range) and N-H stretching (around 3200 cm⁻¹).[4]
References
-
Chern, J., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available at: [Link]
-
Valdés, C., et al. (2010). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Molecules. Available at: [Link]
-
Ho, C., et al. (2003). Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. Tetrahedron Letters. Available at: [Link]
-
Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[9][17]benzodiazepines. Future Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
-
Kumar, A., et al. (2015). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ma, X., et al. (2017). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
González-Vera, J.A., et al. (2023). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
González-Vera, J.A., et al. (2023). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-Diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry. Available at: [Link]
-
Oishi, S., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
-
Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2016). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. RSC Advances. Available at: [Link]
-
Singh, R. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
Bavetsias, V., et al. (2016). New Synthetic Routes to Triazolo-benzodiazepine Analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
-
Legeay-Marchois, S., et al. (2001). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
-
Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry. Available at: [Link]
-
Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry. Available at: [Link]
-
Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. ACS Publications. Available at: [Link]
-
G. A. D. M., et al. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Kłys, M., et al. (2011). Analytical methods for determination of benzodiazepines. A short review. Institute of Forensic Research. Available at: [Link]
-
Bunin, B. A., et al. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. PNAS. Available at: [Link]
-
Gordon, D. W., & Steele, J. (1995). Solid-phase synthesis of defined 1,4-benzodiazepine-2,5-dione mixtures. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, P., et al. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. Available at: [Link]
-
Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]
-
Ostresh, J. M., et al. (1998). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Hulme, C., et al. (1998). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
- 17. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in solution"
Welcome to the technical support center for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Introduction to the Stability of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione belongs to the benzodiazepine class of compounds, which are known for their therapeutic applications, primarily targeting the central nervous system.[1] The stability of these molecules in solution is a critical factor for obtaining reliable and reproducible experimental results. The core benzodiazepine structure is susceptible to degradation via several pathways, most notably hydrolysis and photodecomposition.[2][3][4] The presence of the 2,5-dione structure in this particular analogue suggests a susceptibility to hydrolytic cleavage of the amide bonds within the diazepine ring.
This guide will walk you through the common stability challenges you may encounter and provide practical solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My sample of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione shows decreasing concentration over a short period in aqueous buffer. What is the likely cause?
Answer: The most probable cause for a decrease in concentration in aqueous solutions is hydrolysis. The benzodiazepine ring, particularly with the 2,5-dione structure, contains amide bonds that are susceptible to cleavage in the presence of water. This process is often catalyzed by acidic or basic conditions.[3][5]
Troubleshooting Steps:
-
pH Monitoring: The rate of hydrolysis of benzodiazepines is highly pH-dependent.[3] It is crucial to measure and record the pH of your solution immediately after preparation and throughout the experiment.
-
Buffer Selection: Use a buffer system that maintains a stable pH in the desired range. Be aware that some buffer components can catalyze hydrolysis.[4] Phosphate and borate buffers are commonly used, but their potential to interact with the compound should be considered.
-
Temperature Control: Hydrolysis is a chemical reaction, and its rate is generally accelerated at higher temperatures.[6][7] Store your solutions at low temperatures (2-8°C or frozen at -20°C to -80°C) to minimize degradation.[6][7] Long-term storage at room temperature is not recommended.[6]
Experimental Protocol: Preliminary pH Stability Screen
This protocol will help you determine the optimal pH for your compound's stability.
-
Prepare a stock solution of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9).
-
Dilute the stock solution into each buffer to your final experimental concentration.
-
Immediately after preparation (t=0), take an aliquot from each solution for analysis by a suitable method like High-Performance Liquid Chromatography (HPLC) to determine the initial concentration.[8]
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), take aliquots and analyze them by HPLC.
-
Plot the percentage of the remaining parent compound against time for each pH to identify the condition with the highest stability.
FAQ 2: I've noticed the appearance of new peaks in my chromatogram when analyzing my compound. Could this be due to degradation?
Answer: Yes, the appearance of new peaks is a strong indicator of degradation. For benzodiazepines, these new peaks are likely degradation products resulting from hydrolysis or photodecomposition.
Primary Hydrolytic Degradation Pathway:
The hydrolysis of the 1,4-benzodiazepine-2,5-dione ring is expected to proceed via the cleavage of one or both amide bonds. This would lead to the opening of the seven-membered ring, potentially forming derivatives of 2-aminobenzophenone and amino acids.[3][9][10]
Caption: Predicted Hydrolytic Degradation of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
Troubleshooting and Identification of Degradants:
-
Forced Degradation Studies: To confirm that the new peaks are indeed degradants, you can perform forced degradation studies. Expose your compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) for a short period. This will accelerate the formation of degradation products, which can then be compared to the unknown peaks in your experimental samples.
-
Analytical Techniques for Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown compounds. The mass-to-charge ratio of the new peaks can provide the molecular weight of the degradants, aiding in their structural elucidation.[11][12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If the degradants can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.[11]
-
FAQ 3: My experimental results are inconsistent, especially when experiments are run on different days. What could be the cause?
Answer: Inconsistent results can often be traced back to the photostability of the compound. Many benzodiazepines are known to be sensitive to light, particularly UV radiation.[2][13] Exposure to ambient laboratory light can lead to photochemical degradation, altering the concentration of your active compound and leading to variability in your results.
Key Considerations for Photostability:
-
Wavelength Sensitivity: Degradation is often dependent on the wavelength of light.
-
pH Influence: Photodegradation can also be pH-dependent. For some benzodiazepines, photo-instability increases as the pH decreases.[2]
Mitigation Strategies:
-
Protect from Light:
-
Work in a dimly lit area or under yellow light.
-
Use amber-colored vials or wrap your glassware and sample containers in aluminum foil.
-
Store stock solutions and experimental samples in the dark.
-
-
Solvent Choice: The solvent can influence the rate of photodegradation. It's advisable to check for any literature on the photostability of similar compounds in your chosen solvent system.
Experimental Protocol: Photostability Assessment
-
Prepare two sets of your experimental solution.
-
Wrap one set completely in aluminum foil to serve as the dark control.
-
Expose the other set to a controlled light source (e.g., a UV lamp or consistent ambient laboratory light) for a defined period.
-
Analyze samples from both sets at various time points using HPLC.
-
A significant difference in the concentration of the parent compound between the light-exposed and dark control samples will confirm photosensitivity.
FAQ 4: Can the organic solvent I use to dissolve my compound affect its stability?
Answer: Absolutely. While organic solvents are often necessary to dissolve benzodiazepines, they can influence stability.
Potential Solvent-Related Issues:
-
Presence of Water: "Anhydrous" solvents can still contain trace amounts of water, which can be sufficient to cause slow hydrolysis over time, especially if the compound is highly susceptible.
-
Solvent Reactivity: Some solvents may be reactive or contain impurities that can react with your compound. For example, formaldehyde has been shown to accelerate the decomposition of benzodiazepines.[14]
-
Solvent Polarity and pH: The polarity of the solvent can affect the conformation and reactivity of your compound. If you are using a mixture of organic solvent and aqueous buffer, the apparent pH can be different from the pH of the purely aqueous buffer.
Recommendations:
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize reactive impurities.
-
Proper Storage of Solvents: Store solvents under appropriate conditions (e.g., with desiccants for anhydrous solvents) to maintain their quality.
-
Solubility Testing: Determine the optimal solvent for your compound that provides good solubility while minimizing degradation. A summary of common solvents used for benzodiazepine analysis is provided in the table below.
Table 1: Common Solvents for Benzodiazepine Analysis
| Solvent | Common Use | Notes |
| Acetonitrile | Mobile phase in HPLC | Good UV transparency. |
| Methanol | Mobile phase in HPLC, sample prep | Can be slightly acidic. |
| DMSO | Stock solution preparation | Use in small volumes due to high boiling point and potential for interference in some assays. |
| Ethanol | Formulation | Often used in combination with other solvents.[15] |
| 1-Chlorobutane | Liquid-liquid extraction | A common solvent for extracting benzodiazepines from aqueous matrices.[16] |
| Ethyl Acetate | Liquid-liquid extraction | Another common extraction solvent.[16] |
Summary of Stability-Influencing Factors and Recommended Controls
| Factor | Potential Issue | Recommended Control |
| pH | Acid/base catalyzed hydrolysis | Use buffered solutions, conduct pH stability screen. |
| Light | Photodegradation | Use amber vials, protect from light, work under yellow light. |
| Temperature | Increased reaction rates | Store solutions at low temperatures (2-8°C or frozen). |
| Solvent | Water content, impurities, reactivity | Use high-purity solvents, store properly. |
| Oxygen | Oxidation (less common for this class) | Degas solutions if sensitivity is suspected. |
Workflow for Investigating and Mitigating Stability Issues
Caption: A systematic workflow for troubleshooting stability issues.
By following these guidelines and systematically investigating potential sources of degradation, you can ensure the stability of your 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione solutions and the integrity of your experimental data.
References
-
Bari, A., et al. (2002). Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets. Journal of Pharmaceutical Sciences, 91(5), 1378-1386. Available at: [Link]
-
Ndjoko, K., & Hertig, C. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 8878229. Available at: [Link]
-
Li, K., et al. (2018). Aqueous Chlorination of Benzodiazepines Diazepam and Oxazepam: Kinetics, Transformation Products and Reaction Pathways. Water Research, 144, 133-142. Available at: [Link]
-
Cook, J. M., et al. (2021). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][2][17]diazepine-3-carboxylate does not influence bioavailability. ACS Omega, 6(15), 10214-10223. Available at: [Link]
-
Al-Adhami, N., et al. (2018). Scavenging of benzodiazepine drugs from water using dual-functionalized silica nanoparticles. Journal of the Chilean Chemical Society, 63(3), 4099-4104. Available at: [Link]
-
Szatkowska, P., et al. (2015). Analytical methods for determination of benzodiazepines. A short review. Herba Polonica, 61(3), 64-77. Available at: [Link]
-
Berisha, A. (2016). Evaluation of the short term photostability of alprazolam drug. RAD, 4(1), 248-253. Available at: [Link]
-
Vine, J. H., & Thomas, D. (1993). Stability of benzodiazepines in formaldehyde solutions. Journal of Analytical Toxicology, 17(6), 349-352. Available at: [Link]
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. Available at: [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
-
El Mahjoub, A., & Staub, C. (2001). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 939-946. Available at: [Link]
-
Cornelissen, P. J., & Beijersbergen van Henegouwen, G. M. (1979). Photochemical decomposition of 1,4-benzodiazepines. Pharmaceutisch Weekblad, 1(1), 1-11. Available at: [Link]
-
Cerezo, A., et al. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics, 14(3), 629. Available at: [Link]
-
Zook, A., & Xander, C. (2016). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. Available at: [Link]
-
Wang, Z., et al. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Journal of Pharmaceutical Analysis, 12(4), 591-605. Available at: [Link]
-
Klys, M., et al. (2018). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology, 42(8), 556-564. Available at: [Link]
-
Kumar, R., & Chaudhary, P. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 3(7), 90-103. Available at: [Link]
-
De Leenheer, A. P., & De Sagher, R. M. (1974). Thin-layer detection of diazepam and/or chlordiazepoxide alone or in combination with major drugs of abuse in drug abuse urine screening programs. Journal of Chromatography A, 96(2), 293-301. Available at: [Link]
-
Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical Sciences, 83(1), 58-63. Available at: [Link]
Sources
- 1. isca.me [isca.me]
- 2. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Thin-layer detection of diazepam and/or chilordiazepoxide alone or in combination with major drugs of abuse in drug abuse urine screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability of benzodiazepines in formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
Welcome to the technical support resource for the synthesis of 9-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges in a practical, question-and-answer format, focusing on the causality behind experimental choices to ensure robust and scalable outcomes.
Section 1: Synthesis Overview and Key Precursor Challenges
The successful scale-up of 9-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione hinges on the quality of its key precursor, N-(2-amino-4-chlorobenzoyl)glycine. The overall synthetic pathway involves the formation of this intermediate followed by a critical intramolecular cyclization.
Frequently Asked Questions: Precursor Synthesis
Question: My synthesis of the N-(2-amino-4-chlorobenzoyl)glycine precursor is giving inconsistent yields and purity. What are the critical parameters to control during scale-up?
Answer: This is a common issue rooted in the amide coupling step. The primary challenge is ensuring complete reaction while preventing side-product formation.
-
Causality: The nucleophilicity of the glycine nitrogen can be low, and the aniline nitrogen of the 2-amino-4-chlorobenzoic acid can compete in side reactions. On a larger scale, inefficient heat and mass transfer can exacerbate these issues.
-
Troubleshooting & Protocol:
-
Protect the Glycine: Start with Glycine ethyl ester hydrochloride. The ester protection prevents self-polymerization of the glycine, and the hydrochloride salt improves handling and stability.
-
Activation of the Carboxylic Acid: Simple heating is often insufficient and leads to degradation. The use of a peptide coupling agent is highly recommended for a clean, high-yielding reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is an excellent choice for forming the amide bond under mild conditions.[1]
-
Solvent Choice: Use a dry, aprotic solvent like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) to ensure all reagents are fully dissolved, which is critical for reaction kinetics on a larger scale.
-
Workup: After the reaction, the intermediate ester must be hydrolyzed (saponified) using a base like NaOH or LiOH, followed by careful neutralization to precipitate the N-(2-amino-4-chlorobenzoyl)glycine precursor. Incomplete hydrolysis or pH overshoot during neutralization are common sources of yield loss.
-
| Parameter | Bench-Scale (1-10g) | Scale-Up (100g-1kg) | Rationale |
| Coupling Agent | EDC/DCC | HATU/T3P | Higher efficiency, fewer side products, and easier workup on a larger scale. |
| Base | Triethylamine (TEA) | DIPEA | DIPEA is less nucleophilic, reducing potential side reactions with the activated acid. |
| Temperature | 0°C to RT | 0°C to 10°C (controlled) | Better control over the initial exotherm from adding the coupling agent. |
| Workup | Evaporation, Extraction | Crystallization/Precipitation | Avoids large volume solvent handling and is more scalable. |
Section 2: Troubleshooting the Intramolecular Cyclization
The ring-closing step to form the seven-membered diazepine ring is the most challenging aspect of this synthesis, particularly at scale. Low yields are almost always due to competing intermolecular reactions.
Frequently Asked Questions: Cyclization
Question: My cyclization yield drops dramatically when I increase the batch size from 5g to 500g. Why is this happening and how can I fix it?
Answer: This is a classic consequence of reaction kinetics when scaling an intramolecular cyclization. At low concentrations (bench scale), the reactive ends of a single molecule are statistically more likely to find each other. At high concentrations (scale-up), the reactive end of one molecule is more likely to find the reactive end of a different molecule, leading to polymerization.
-
Causality (The High-Dilution Principle): To favor the intramolecular pathway, the reaction must be run under conditions of high dilution. This is counterintuitive for industrial processes where high throughput is desired.
-
Troubleshooting & Protocol:
-
Pseudo-High Dilution via Slow Addition: The most practical solution for scale-up is to add the precursor solution slowly to a large volume of hot, refluxing solvent. This maintains a very low instantaneous concentration of the unreacted precursor, mimicking high-dilution conditions without requiring enormous reactor volumes for the entire batch.
-
Solvent Selection: A high-boiling, inert solvent is required. Toluene or xylene are common choices. The reaction is often run at the reflux temperature of the solvent to provide the thermal energy needed for cyclization while continuously distilling off the water that is formed.
-
Catalysis: While thermal cyclization is common, acidic catalysis can sometimes promote the reaction at lower temperatures. A mild acid catalyst like p-toluenesulfonic acid (pTSA) can be effective. However, care must be taken as harsh acidic conditions can cause degradation. Many benzodiazepine syntheses use a solvent like pyridine, which acts as both a solvent and a base catalyst.[2]
-
Step-by-Step Protocol for Scalable Cyclization:
-
Set up a large reactor equipped with a mechanical stirrer, a dropping funnel, and a Dean-Stark trap (or similar apparatus for water removal).
-
Charge the reactor with the solvent (e.g., Toluene, 20-30 volumes relative to the precursor).
-
Heat the solvent to reflux.
-
Dissolve the N-(2-amino-4-chlorobenzoyl)glycine precursor in a suitable solvent (e.g., DMF or NMP) to create a concentrated stock solution.
-
Add the precursor stock solution dropwise into the refluxing toluene over several hours (e.g., 4-8 hours).
-
Continue refluxing for an additional 2-4 hours after the addition is complete, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to initiate crystallization of the product.
Question: I am observing a significant amount of a high-molecular-weight, insoluble material in my crude product. What is it?
Answer: This is almost certainly the oligomer or polymer formed via the intermolecular reaction pathway. Its presence confirms that the effective concentration of your precursor during the reaction was too high. The solution is to implement the slow-addition, pseudo-high dilution strategy described above. If you are already using this technique, you may need to decrease the addition rate or increase the initial volume of the refluxing solvent.
Section 3: Purification and Analysis
Scaling up purification requires moving away from chromatography towards robust, repeatable crystallization methods.
Frequently Asked Questions: Purification
Question: Column chromatography was effective in the lab, but it is not feasible for a 1kg batch. What is a reliable crystallization procedure for 9-Chloro-3,4-dihydro-1H-benzo[e]diazepine-2,5-dione?
Answer: Developing a robust crystallization protocol is critical for achieving high purity on a large scale. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Troubleshooting & Protocol:
-
Solvent Screening: Begin by screening a range of solvents. Common choices for compounds of this type include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof.
-
Procedure for Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., refluxing ethanol or acetonitrile).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution reaches room temperature, it can be further cooled in an ice bath to maximize yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Impurity Purging: If a single solvent is insufficient, an anti-solvent crystallization may be necessary. Dissolve the crude product in a good solvent (e.g., DMF or DMAc) and then slowly add a miscible anti-solvent (e.g., water or an alcohol) in which the product is insoluble until turbidity is observed. This can effectively "crash out" the pure product, leaving more soluble impurities behind.
-
| Impurity Type | Likely Source | Recommended Removal Method |
| Unreacted Precursor | Incomplete cyclization | Recrystallization from ethanol/water. The precursor is more polar and will tend to stay in the mother liquor. |
| Polymer/Oligomer | Intermolecular side reaction | Insoluble in most common organic solvents. Can often be removed by dissolving the crude product and filtering off the insoluble polymer. |
| Residual Solvents | Workup/Purification | Drying under high vacuum at an elevated temperature (ensure thermal stability first). |
References
- Benchchem. (n.d.). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVZfaeuM-Zvomu9vnU_Fy-MpzDj4ByDi4VR4DoyFjajBwxTtoPp-W9pyQzAK3sXHdfUHEvu3UKBHqqI0BzMluFCvwX3HyvgRz99HqTvo5M-p31UseyiFy6yl5jsjrxffdC4r74n10__i7hCtEHF7bpLKtSPV4iLXesH033QWljMxslugQpdvbwt__fe2NTe5HpJKl-ZpWUPFp0678m-LcVjUvN9-DdnO7uIF1kbUMn2cBiImSD80D3QfYljvQ=]
-
Gwarda, R., et al. (2020). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][2][3]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI. [https://www.mdpi.com/1420-3049/25/22/5482]
- Carlier, P. R. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. [https://vtechworks.lib.vt.edu/handle/10919/27533]
Sources
- 1. (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][1,4]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione Degradation Pathways
Introduction: Welcome to the technical support guide for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione. This document is designed for researchers, medicinal chemists, and formulation scientists investigating the stability and degradation of this novel benzodiazepine analogue. While specific literature on this exact molecule is emerging, its structure contains well-characterized moieties common to the benzodiazepine class. This guide synthesizes established principles of benzodiazepine degradation to provide a robust framework for your experimental design and troubleshooting. We will explore the primary degradation pathways, offer validated experimental protocols for stress testing, and address frequently encountered challenges in a practical Q&A format.
The core structure of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione features a seven-membered diazepine ring fused to a chlorobenzene ring, with two amide (lactam) functionalities. These amides are the most probable sites for hydrolytic cleavage, which represents the primary degradation pathway for this class of compounds. Understanding these liabilities is critical for defining storage conditions, predicting shelf-life, and ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the stability testing and analysis of benzodiazepine-based compounds.
Q1: I am observing multiple new peaks in my HPLC chromatogram after leaving my compound in an aqueous buffer for 24 hours. What is happening?
A1: You are likely observing degradation products resulting from hydrolysis. The two amide bonds within the 3,4-dihydro-1H-benzo[E]diazepine-2,5-dione structure are susceptible to cleavage in the presence of water, a process that can be accelerated by pH and temperature.
-
Causality: The primary degradation pathway for benzodiazepines in aqueous solution is the hydrolytic cleavage of the lactam bonds in the diazepine ring. For your specific molecule, this can happen at two positions, leading to different ring-opened products. The initial and most common cleavage occurs at the C5-N1 amide bond, opening the seven-membered ring to form an amino acid derivative. A secondary hydrolysis event could potentially occur at the second amide bond, though this is generally slower.
-
Troubleshooting Steps:
-
Confirm Identity: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will help you identify potential structures corresponding to hydrolyzed products.
-
pH Control: Analyze the pH of your buffered solution. Hydrolysis is often catalyzed by both acidic and basic conditions. Determine if the degradation rate changes at different pH values (e.g., pH 3, 7, 9) to understand the pH-rate profile.
-
Temperature Control: Store your solutions at a lower temperature (e.g., 2-8°C) and protect them from light to minimize degradation rates during short-term storage. For long-term storage, consider lyophilization or storage in a non-aqueous, aprotic solvent.
-
Q2: My compound seems to be degrading even when stored as a solid powder. Is this possible?
A2: While solid-state degradation is generally much slower than in-solution degradation, it can occur, especially under conditions of high humidity or exposure to light.
-
Causality:
-
Hydrolysis: Solid compounds can adsorb moisture from the atmosphere, creating a micro-environment where hydrolysis can proceed, albeit slowly.
-
Photodegradation: Benzodiazepines often possess chromophores (the aromatic ring) that can absorb UV or visible light. This energy can trigger photochemical reactions, leading to the formation of colored degradants or complex polymeric material.
-
-
Troubleshooting Steps:
-
Storage Conditions: Store the solid compound in a desiccator to minimize humidity. Use amber vials or store in the dark to protect against photodegradation.
-
Forced Degradation Study: Perform a solid-state forced degradation study by exposing small amounts of the compound to high heat (e.g., 60°C), high humidity (e.g., 90% RH), and intense light (photostability chamber) to rapidly assess these liabilities.
-
Q3: I am trying to characterize the degradation products, but the fragmentation pattern in my MS/MS analysis is complex. What are the expected primary degradation products?
A3: The most anticipated degradation pathway is hydrolysis of the diazepine ring. Below is a diagram illustrating the most probable initial hydrolytic cleavage.
Proposed Primary Hydrolytic Degradation Pathway
Caption: Proposed initial hydrolytic cleavage of the C5-N1 amide bond.
-
Expert Interpretation: The most likely first step is the cleavage of the C5-N1 bond, which opens the seven-membered ring to form an N-substituted amino acid derivative. The exact structure would be 2-((2-amino-5-chlorophenyl)(oxo)methylamino)acetic acid. Your MS/MS analysis should search for the molecular ion corresponding to the parent compound + 18 Da (the mass of water). Subsequent fragmentation might involve the loss of CO2 or other characteristic fragments from this ring-opened structure.
Part 2: Experimental Protocol - Forced Degradation Study
This protocol provides a comprehensive framework for investigating the degradation pathways of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione under various stress conditions, as recommended by ICH guidelines.
Objective: To identify the primary degradation products and determine the stability profile of the target compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other suitable buffer components)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-UV-MS system
-
pH meter
-
Photostability chamber
-
Calibrated oven
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in ACN. This serves as the starting material for all stress conditions.
-
-
Acidic and Basic Hydrolysis:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.
-
Incubate all three solutions at 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample) to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Monitor the reaction and withdraw aliquots at appropriate time points.
-
Dilute samples before analysis.
-
-
Photolytic Degradation:
-
Place a solution of the compound (e.g., 100 µg/mL in ACN/water) and a sample of the solid powder in a photostability chamber.
-
Expose the samples to light conditions as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Include a dark control sample wrapped in aluminum foil to differentiate between photolytic and thermal degradation.
-
Analyze the samples after the exposure period.
-
-
Analytical Method:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% ACN, ramping to 95% ACN over 20-30 minutes. This will help separate the more polar degradants from the parent compound.
-
Use UV detection at a wavelength where the parent compound has maximum absorbance.
-
Couple the HPLC to a mass spectrometer to obtain mass data for the parent peak and any new peaks that appear.
-
Data Analysis and Interpretation Workflow
Caption: Workflow for the analysis and interpretation of forced degradation data.
Part 3: Data Summary & Expected Outcomes
The results from the forced degradation study should be summarized to provide a clear stability profile.
Table 1: Summary of Expected Degradation under Stress Conditions
| Stress Condition | Expected Degradation Level | Most Probable Degradation Products |
| Acidic Hydrolysis (1M HCl, 60°C) | Significant | Ring-opened products via amide hydrolysis. |
| Basic Hydrolysis (1M NaOH, 60°C) | Significant to Complete | Ring-opened products via amide hydrolysis, potentially faster than acidic conditions. |
| Oxidative (30% H₂O₂, RT) | Moderate | N-oxides or aromatic hydroxylation products. |
| Photolytic (ICH Q1B) | Possible | Complex mixture, potentially colored degradants or polymers. |
| Thermal (60°C, Solid) | Minimal | Dependent on humidity; likely slow hydrolysis if moisture is present. |
By following this guide, researchers can systematically investigate the degradation pathways of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, ensuring the quality and reliability of their research and development efforts.
References
-
Klicic, J. J., et al. (2002). A General and Efficient Method for the Synthesis of 1,4-Benzodiazepine-2,5-diones. Organic Letters, 4(15), 2561–2564. [Link]
-
Andrés, J. I., et al. (2015). Recent Advances in the Synthesis of 1,4-Benzodiazepine-2,5-diones. Molecules, 20(9), 16868–16893. [Link]
-
Albini, A., & Fasani, E. (1998). Drugs: Photochemistry and Photostability. Royal Society of Chemistry. [Link]
Validation & Comparative
"comparing the bioactivity of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione with diazepam"
A Researcher's Guide to Comparing the Bioactivity of Novel Benzodiazepine Analogs with Diazepam
Introduction
Diazepam, first marketed as Valium, represents a cornerstone in the therapeutic landscape of anxiety disorders, seizures, and muscle spasms.[1][2] Its discovery revolutionized the management of these conditions and spurred decades of research into the pharmacology of the central nervous system. Diazepam is a member of the benzodiazepine class of drugs, which exert their effects by modulating the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][3] Specifically, it acts as a positive allosteric modulator at the GABA-A receptor, enhancing the influx of chloride ions and leading to hyperpolarization of the neuron, which ultimately reduces neuronal excitability.[1][4][5]
The development of novel benzodiazepine derivatives, such as the structurally distinct 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, is driven by the search for compounds with improved therapeutic indices—for instance, potent anxiolytic effects with reduced sedation, amnesia, or potential for tolerance. While 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is available commercially as a research chemical[6], its bioactivity and pharmacological profile have not been extensively characterized in publicly available literature.
This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals. It outlines the essential experimental protocols and theoretical considerations required to rigorously compare the bioactivity of a novel test compound, such as 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione (hereafter referred to as "Test Compound"), with the gold-standard, diazepam. We will proceed from foundational in vitro receptor binding and functional assays to in vivo behavioral models, providing the causal logic behind each experimental choice.
Part 1: Foundational Mechanism & In Vitro Characterization
The initial step in characterizing any novel benzodiazepine is to determine its interaction with the primary molecular target, the GABA-A receptor. This is achieved through a combination of binding and functional assays.
Mechanism of Action: The GABA-A Receptor Complex
Benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a specific allosteric site on the receptor complex, distinct from the GABA binding site.[4][5] This binding event induces a conformational change that increases the receptor's affinity for GABA.[4] When GABA binds, it opens a central chloride ion channel. The potentiation by a benzodiazepine like diazepam leads to a greater influx of chloride ions for a given concentration of GABA, enhancing the inhibitory signal.[1][7] The diverse effects of diazepam (sedative, anxiolytic, muscle relaxant) are mediated by its interaction with different GABA-A receptor subtypes, which are defined by their alpha (α) subunit composition (e.g., α1, α2, α3, α5).[1][7]
Caption: General mechanism of benzodiazepine action at the GABA-A receptor.
Comparative Bioactivity Data (Hypothetical)
The primary goal of in vitro testing is to populate a data table comparing the Test Compound to diazepam. This allows for a direct, quantitative assessment of affinity and potency.
| Parameter | Diazepam (Reference Values) | Test Compound | Rationale & Significance |
| Binding Affinity (Ki) | |||
| α1β2γ2 | ~10-20 nM | To Be Determined | Measures affinity for the receptor subtype associated with sedation.[1][7] A lower Ki indicates higher affinity. |
| α2β2γ2 | ~5-15 nM | To Be Determined | Measures affinity for the subtype associated with anxiolysis.[1][7] High affinity here is desirable. |
| α3β2γ2 | ~15-30 nM | To Be Determined | Contributes to muscle relaxant effects.[7] |
| α5β2γ2 | ~50-100 nM | To Be Determined | Associated with cognitive and memory effects.[1] Higher Ki (lower affinity) might predict fewer amnestic side effects. |
| Functional Potency (EC₅₀) | |||
| GABA Potentiation | ~50-100 nM | To Be Determined | Measures the concentration required to produce 50% of the maximal potentiation of GABA-induced currents. A lower EC₅₀ indicates higher potency. |
| Efficacy (% Max) | 100% (Full Agonist) | To Be Determined | Represents the maximal effect relative to diazepam. A value <100% would indicate a partial agonist, which may have a better side-effect profile. |
Note: Reference values for diazepam can vary based on experimental conditions and are provided as typical ranges.
Part 2: Experimental Protocols for In Vitro Analysis
To generate the data in the table above, two primary types of experiments are required: radioligand binding assays and electrophysiological functional assays.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro bioactivity comparison.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the Test Compound for various GABA-A receptor subtypes.
Principle: This assay measures the ability of the unlabeled Test Compound to compete with and displace a radiolabeled ligand (e.g., [³H]Flunitrazepam) that binds with high affinity to the benzodiazepine site. The concentration of the Test Compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant (Ki).[8][9]
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).
-
Radioligand: [³H]Flunitrazepam or [³H]Ro15-1788 (Flumazenil).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]
-
Test Compound and Diazepam stock solutions in DMSO.
-
Non-specific binding control: Clonazepam (10 µM) or Flumazenil (10 µM).
-
96-well plates, filter mats (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter, and scintillation fluid.[11]
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend in ice-cold binding buffer and centrifuge to wash away any residual cryoprotectants. Repeat this wash step twice.[10] Finally, resuspend the membrane pellet in a known volume of binding buffer and determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membranes + Radioligand + excess unlabeled ligand (e.g., 10 µM Clonazepam).
-
Competition: Membranes + Radioligand + varying concentrations of Test Compound or Diazepam (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the membrane suspension (typically 50-100 µg protein/well) to the wells, followed by the Test Compound/Diazepam/NSB ligand, and finally the radioligand (at a concentration near its Kd).[11] Incubate the plate, often for 60-90 minutes at 4°C or room temperature, to reach binding equilibrium.[10]
-
Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). Wash each well rapidly with ice-cold binding buffer to reduce non-specific adherence.[11]
-
Quantification: Dry the filter mat. Place it in a bag with scintillation cocktail and count the radioactivity for each filter spot using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (Test Compound or Diazepam).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Patch-Clamp Electrophysiology Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of the Test Compound in modulating GABA-A receptor activity.
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion currents across the membrane of a single cell.[12] By holding the cell at a specific voltage, we can apply GABA to elicit a chloride current. We then co-apply GABA with the Test Compound to measure how effectively it potentiates this current.[13][14]
Materials:
-
HEK293 cells expressing the GABA-A receptor subtype of interest.
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
-
Borosilicate glass pipettes.
-
Extracellular solution (e.g., Krebs solution).
-
Intracellular solution (pipette solution, with a high chloride concentration to allow for inward currents).[15]
-
GABA, Diazepam, and Test Compound stock solutions.
-
Rapid solution perfusion system.
Procedure:
-
Cell Preparation: Plate cells expressing the target receptor onto coverslips 1-2 days before the experiment.
-
Pipette & Seal Formation: Pull a glass pipette to a fine tip (resistance ~3-6 MΩ). Under the microscope, carefully guide the pipette to a single cell and apply gentle suction to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.[16]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp & GABA Application: Clamp the cell's membrane potential at -60 mV. Using the perfusion system, apply a low concentration of GABA (the EC₅-EC₁₀, a concentration that elicits a small, stable current) to the cell to establish a baseline response.
-
Compound Application: Co-apply the baseline concentration of GABA along with increasing concentrations of the Test Compound or Diazepam. Allow the current to reach a steady-state at each concentration.
-
Data Recording: Record the peak current amplitude at each compound concentration.
-
Data Analysis:
-
Normalize the potentiation by expressing the current at each concentration as a percentage of the maximal potentiation achieved by a saturating concentration of diazepam.
-
Plot the normalized response against the log concentration of the Test Compound or Diazepam.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).
-
The efficacy is the maximum potentiation achieved by the Test Compound relative to the maximum potentiation by diazepam.
-
Part 3: In Vivo Behavioral Assessment
Positive in vitro results are the prerequisite for advancing to in vivo studies. Animal models are essential for evaluating the therapeutic effects (e.g., anxiolysis) and potential side effects (e.g., sedation, motor impairment) of the Test Compound in a complex biological system.
Protocol 3: The Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiety-reducing effects of the Test Compound.
Principle: The EPM is a widely validated model based on the innate conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces.[17][18] Anxiolytic drugs, like diazepam, reduce the aversion to the open arms, leading to increased exploration (more time spent and more entries into the open arms).[19]
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).[20]
-
Mice or rats.
-
Test Compound, Diazepam (positive control, e.g., 1-2 mg/kg), and vehicle (e.g., saline with Tween 80).
-
Video tracking software.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the Test Compound, diazepam, or vehicle via the appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.[21]
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. Record the session with an overhead camera.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Interpretation: A statistically significant increase in the time spent and/or number of entries into the open arms, compared to the vehicle-treated group, indicates an anxiolytic-like effect. The total distance traveled should be checked to ensure the effect is not due to general hyperactivity.[19]
Protocol 4: The Rotarod Test for Sedation and Motor Impairment
Objective: To assess the sedative and motor-coordinating side effects of the Test Compound.
Principle: This test evaluates motor coordination and balance by measuring the ability of an animal to remain on a rotating rod. Compounds that cause sedation or motor impairment will reduce the time an animal can stay on the rod.[22]
Materials:
-
Rotarod apparatus with adjustable speed.
-
Mice or rats.
-
Test Compound, Diazepam, and vehicle.
Procedure:
-
Training: In the days prior to the test, train the animals to stay on the rotarod at a low, constant speed for a set duration (e.g., 60 seconds).
-
Dosing: On the test day, administer the Test Compound, diazepam, or vehicle.
-
Testing: At a set time post-dosing (e.g., 30 minutes), place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 5 minutes).
-
Data Recording: Record the latency to fall from the rod or the speed at which the animal falls.
-
Interpretation: A significant decrease in the latency to fall compared to the vehicle group indicates sedation or motor impairment. This allows for the determination of a therapeutic window by comparing the effective dose in the EPM with the dose that causes motor impairment in the rotarod test.
Conclusion
The comprehensive comparison of a novel benzodiazepine analog with a benchmark like diazepam is a multi-step, data-driven process. It begins with a foundational understanding of the target's mechanism of action and proceeds through rigorous in vitro characterization of binding affinity and functional potency at specific GABA-A receptor subtypes. Promising candidates are then advanced to in vivo models to confirm therapeutic efficacy and assess the side-effect profile. By following a structured approach as outlined in this guide—combining binding assays, electrophysiology, and behavioral pharmacology—researchers can effectively determine whether a novel compound offers a meaningful improvement over the established therapeutic standard.
References
- Dr.Oracle. (2025, August 6). What is the mechanism of action (MOA) of Diazepam?
- Wikipedia. (n.d.). Diazepam.
- PharmGKB. (n.d.). Diazepam.
- Chang, Y., & Weiss, D. S. (n.d.). Mechanism of action of benzodiazepines on GABAA receptors. PMC - PubMed Central.
- Enna, S. J., & Bylund, D. B. (n.d.).
- U.S.
- Blednov, Y. A., Ponomareva, O. Y., & Harris, R. A. (2021, August 13). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent.
- GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works.
- Enna, S. J., & Möhler, H. (n.d.). Characterization of GABA Receptors. PMC - PubMed Central.
- BenchChem. (n.d.).
- Ghiasi, N., & Bhansali, R. K. (n.d.). Diazepam.
- RJPT SimLab. (n.d.).
- University of North Carolina. (n.d.). GABA-A Receptor Binding Assay Protocol. PDSP.
- Kuribara, H., Kishi, E., & Maruyama, Y. (n.d.). [Assessment of anxiolytics (2)
- da Silva, J. A., & Sanabria, D. (2019, April 1).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Pharma International. (2021, March 24). Study of anxiolytic activity of drugs using mice [Video]. YouTube.
- Akash, Rani, R., Singh, A. P., & Singh, A. P. (2024, March 15). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics.
- van der Veen, B., & Ling, K. (n.d.).
- Liu, Y., Qin, L., & Li, Z. (2023, April 12).
- Bayley, P. J., Bentley, G. D., Jackson, A., Williamson, D., & Dawson, G. R. (1996). Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests. Journal of Psychopharmacology.
- Owens, D. F., & Kriegstein, A. R. (n.d.). Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging. NIH.
- van Steveninck, A. L., Gieschke, R., Schoemaker, R. C., Pieters, M. S., Kroon, J. M., Breimer, D. D., & Cohen, A. F. (n.d.). Biomarkers for the effects of benzodiazepines in healthy volunteers. PMC - PubMed Central.
- Liu, J., & Ye, P. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology.
- Charles River Laboratories. (n.d.).
- BenzoBuddies. (n.d.). Comparison of Benzodiazepine Pharmacology.
- ResearchGate. (2022, January 7). (PDF) Optimisation of Benzodiazepine Immunoassay Using β -Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β -.
-
A&J Pharmtech. (n.d.). 9-CHLORO-3,4-DIHYDRO-1H-BENZO[E][5][7]DIAZEPINE-2,5-DIONE, 97% Purity, C9H7ClN2O2, 1 gram.
- Ghoneim, M. M., Hinrichs, J. V., & Mewaldt, S. P. (n.d.). Comparison of two benzodiazepines with differing accumulation: Behavioral changes during and after 3 weeks of dosing.
- International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
- PubChem. (n.d.). 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.
-
Claramunt, R. M., et al. (2020, September 24). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][5][7]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][5][7]diazepin-2-ones. ACS Omega.
- VTechWorks. (2005, November 30). Design and Synthesis of Novel Benzodiazepines.
- Chandak, B. G., et al. (n.d.).
-
PMC - NIH. (n.d.). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][5][7]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi.
-
Santa Cruz Biotechnology. (n.d.). 8-Chloro-3,4-dihydro-1H-benzo[e][5][7]diazepine-2,5-dione, CAS 195983-60-9.
- American Chemical Society. (2021, July 14).
Sources
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. droracle.ai [droracle.ai]
- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. criver.com [criver.com]
- 13. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 21. youtube.com [youtube.com]
- 22. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Chlorinated 1,4-Benzodiazepine-2,5-diones
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of chlorinated 1,4-benzodiazepine-2,5-diones. Moving beyond their traditional roles as Central Nervous System (CNS) agents, this "privileged scaffold" is gaining significant attention for a diverse range of therapeutic applications, including anticancer and antimicrobial agents.[1][2] This document synthesizes experimental data to offer a comparative overview for researchers, scientists, and drug development professionals, elucidating how precise chemical modifications, particularly chlorination, modulate the pharmacological profile of these versatile compounds.
The 1,4-Benzodiazepine-2,5-dione Core: A Privileged Scaffold
The 1,4-benzodiazepine framework consists of a benzene ring fused to a seven-membered diazepine ring.[3] The "-2,5-dione" subclass, specifically, features carbonyl groups at positions 2 and 5. This structure serves as a rigid scaffold that can be strategically decorated with various functional groups to modulate its interaction with biological targets. Its unique three-dimensional conformation allows it to mimic peptide structures, significantly broadening its potential applications beyond the classical GABAA receptor targets.[2] Recent research has successfully leveraged this scaffold to develop potent inhibitors of histone deacetylases (HDACs) and bacterial quorum sensing, as well as novel anticancer agents that act via protein synthesis inhibition.[4][5][6]
Decoding the Structure-Activity Relationship of Chlorination
The position and number of chlorine atoms on the 1,4-benzodiazepine-2,5-dione scaffold are critical determinants of biological activity. As a halogen, chlorine is an electron-withdrawing group that can significantly alter the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing receptor binding affinity and overall potency.
Key SAR Insights for Chlorination
The following diagram outlines the general principles of substitution on the benzodiazepine core, with a focus on the impact of chlorination.
Caption: General SAR map for the 1,4-benzodiazepine-2,5-dione scaffold.
-
Ring A (Positions 6, 7, 8, 9): For classical benzodiazepine activity, an electron-withdrawing substituent at position 7 is crucial for high potency.[1] Chlorine (Cl) is one of the most effective substituents at this position, enhancing affinity for the benzodiazepine receptor.[3] Substitution at positions 6, 8, or 9 generally leads to a decrease in activity.[1]
-
Ring C (Phenyl group at position 5): The presence of a phenyl ring at position 5 is often optimal for activity. Halogen substitution on this ring, particularly at the ortho (2') position, can increase potency. Conversely, meta (3') or para (4') substitutions tend to diminish activity.[1]
-
Diazepine Ring:
-
N1 Position: This position is a key point for modification. Attaching aromatic substituents or side chains, such as the hydroxamate group in HDAC inhibitors, has proven to be a successful strategy for developing compounds with novel mechanisms of action.[6]
-
C3 Position: Introducing substituents at the C3 position can create chiral centers and allows for the exploration of stereospecific interactions with biological targets.
-
Comparative Analysis of Biological Activities
The strategic placement of chlorine atoms has led to the development of 1,4-benzodiazepine-2,5-diones with distinct and potent biological profiles.
Anticancer Activity
Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as highly potent anticancer agents.[4] A 2022 study in the Journal of Medicinal Chemistry reported the discovery of compound 52b , a chlorinated derivative that demonstrated significant antitumor effects against non-small-cell lung cancer.[4]
-
Mechanism of Action: Compound 52b was found to inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[4] This represents a novel mechanism for this class of compounds, distinct from the DNA-intercalating properties of other benzodiazepine-based anticancer agents.[2]
-
In Vivo Efficacy: In a xenograft mouse model using NCI-H522 lung cancer cells, 52b significantly inhibited tumor growth without observable toxic effects, highlighting its potential as a therapeutic candidate.[4]
| Compound | Key Structural Features | Average GI₅₀ (µM) | Target Cancer Type | Reference |
| 11a (Hit) | Chlorinated 1,4-BZD-2,5-dione | 0.24 | 60 human cancer cell lines | [4] |
| 52b (Optimized) | Modified chlorinated 1,4-BZD-2,5-dione | Highly Potent (specific value not stated in abstract) | Non-small-cell lung cancer | [4] |
Antimicrobial Efficacy
Chlorinated 1,4-benzodiazepines have also shown promise as antimicrobial agents, particularly against Gram-positive bacteria.[7]
-
SAR Insights: A study on curcumin-based benzodiazepines found that a dichlorinated derivative (Compound 9 ) exhibited remarkable potency against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[8] The authors attributed this high potency directly to the presence of multiple chlorine atoms on the aromatic ring.[8] Another study found that all of their synthesized 1,4-substituted benzodiazepines were highly active against E. coli.[9]
-
Mechanism: Genotoxic studies suggest that these compounds may act by damaging bacterial DNA.[8]
| Compound Class | Target Organism | MIC (µg/mL) | Key Finding | Reference |
| Dichlorinated 1,4-Benzodiazepine | S. aureus | 3.125 | Potency attributed to multiple chlorine atoms. | [8] |
| Pyrrolo Benzodiazepine (SM-5) | Staphylococcus strains | 7.81 | Stronger activity against Gram-positive bacteria. | [7] |
Key Experimental Methodologies
To ensure scientific rigor, the protocols described below are presented as self-validating systems, incorporating necessary controls and explaining the causality behind each step.
Protocol: Synthesis of a Chlorinated 1,4-Benzodiazepine-2,5-dione
This protocol provides a generalized method for synthesizing the core scaffold, which can then be further functionalized. A common route starts from a chlorinated isatoic anhydride.[10][11]
Objective: To synthesize a 7-chloro-1,4-benzodiazepine-2,5-dione derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of 1,4-benzodiazepine-2,5-diones.
Step-by-Step Procedure:
-
Amide Formation: To a solution of a selected amino acid in pyridine, add an equimolar amount of the appropriate chlorinated isatoic anhydride. The reaction mixture is heated to reflux for 4-6 hours.
-
Rationale: Isatoic anhydride serves as an activated derivative of anthranilic acid.[10] Refluxing in pyridine facilitates the nucleophilic attack by the amino acid's amine group, leading to the opening of the anhydride ring and formation of an N-substituted aminobenzamide intermediate.
-
-
Solvent Removal: After cooling, the pyridine is removed under reduced pressure using a rotary evaporator.
-
Intermediate Work-up: The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄.
-
Rationale: The acid/base washes remove unreacted starting materials and by-products, purifying the intermediate.
-
-
Cyclization: The dried intermediate is dissolved in a suitable solvent like dichloromethane (DCM). A cyclizing agent, such as dicyclohexylcarbodiimide (DCC), is added.[11] The mixture is stirred at room temperature for 12-24 hours.
-
Rationale: DCC activates the carboxylic acid group, facilitating an intramolecular nucleophilic substitution reaction where the secondary amine attacks the activated carbonyl, closing the seven-membered diazepine ring to form the final dione product.[11]
-
-
Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield the pure chlorinated 1,4-benzodiazepine-2,5-dione.
-
Characterization: The final product structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][12]
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of a chlorinated 1,4-benzodiazepine-2,5-dione against a human cancer cell line.
Step-by-Step Procedure:
-
Cell Culture: Human cancer cells (e.g., NCI-H522) are cultured in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Rationale: An overnight incubation ensures cells have adhered and are in a logarithmic growth phase, providing a consistent baseline for the assay.
-
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve the desired final concentrations. The media in the wells is replaced with media containing the various compound concentrations. A vehicle control (DMSO only) and a positive control (a known cytotoxic drug) are included.
-
Rationale: A serial dilution allows for the determination of a dose-response curve. The vehicle control is critical to ensure that the solvent itself does not affect cell viability.
-
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 3-4 hours.
-
Rationale: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The GI₅₀ value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The chlorinated 1,4-benzodiazepine-2,5-dione scaffold is a highly adaptable platform for modern drug discovery. The strategic placement of chlorine atoms is a powerful tool for modulating biological activity, transforming these molecules from classical CNS agents into potent and selective anticancer and antimicrobial compounds. Structure-activity relationship studies clearly indicate that chlorination, particularly at the 7-position of the fused benzene ring, is a key determinant of potency.[1][3] As demonstrated by recent findings, further exploration of this chemical space, guided by the SAR principles and experimental protocols outlined in this guide, holds significant promise for the development of next-generation therapeutics targeting a wide array of diseases.
References
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL: )
- Determination of the Benzodiazepine Plasma Concentrations in Suicidal Patients Using a Radioreceptor Assay. PubMed. (URL: )
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: )
- 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. (URL: )
- Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed. (URL: )
- Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. PMC. (URL: )
- Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine deriv
- New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. PubMed. (URL: )
- Process for preparing benzodiazepines.
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. (URL: )
-
Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][3]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. PMC - NIH. (URL: )
-
Recent development in[1][3]benzodiazepines as potent anticancer agents: a review. (URL: )
- Choosing the Right Benzodiazepine Assay: Impact on Clinical Decision Making. (URL: )
- Analytical Methods Used for the Detection and Quantific
-
Homophenylalanine-derived benzo[1][3]diazepine-2,5-diones are strong bacterial quorum sensing inhibitors. ResearchGate. (URL: )
- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
Studies in the Antimicrobial Activities of Some Newly Synthesized[1][3] Substituted Benzodiazepines by Disc Diffusion Method and MIC Methods. (URL: )
- Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. PubMed. (URL: )
- 1,4-benzodiazepines.
- Structure-Activity Relationships at the Benzodiazepine Receptor.
- Synthesis of 1,4-benzodiazepine-2,5-dione derivatives.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: )
- Design, Synthesis and Biological Evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC Inhibitors. PubMed. (URL: )
- Synthesis and pharmacological activity of 1,4-benzodiazepine deriv
- Synthesis, biological evaluation, and structure-activity relationship of clonazepam, meclonazepam, and 1,4-benzodiazepine compounds with schistosomicidal activity. PubMed. (URL: )
-
Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1][3]benzodiazepine and indole conjugates as anticancer agents. PubMed. (URL: )
- Design, Synthesis, and Antimicrobial Studies of Novel Derivatives: Benzoxazepine-4,7-dione and Benzodiazepine-4,7-dione.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review [pubmed.ncbi.nlm.nih.gov]
- 3. chemisgroup.us [chemisgroup.us]
- 4. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1,4-benzodiazepine-2,5-dione-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Novel Benzodiazepines: Evaluating 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione Against Established Benchmarks
This guide provides a comprehensive framework for evaluating the in vitro efficacy of novel benzodiazepine compounds, with a specific focus on 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione. While direct comparative experimental data for this specific molecule are not yet prevalent in publicly accessible literature, this document serves as an essential resource for researchers by outlining the established methodologies and providing a comparative context with well-characterized benzodiazepines. By understanding the principles and techniques detailed herein, researchers can effectively design and execute experiments to profile the in vitro pharmacology of new chemical entities.
The guide will delve into the foundational mechanism of action of benzodiazepines, detail the critical in vitro assays for determining efficacy, and present comparative data for benchmark compounds to aid in the interpretation of new experimental findings.
The GABA-A Receptor: The Molecular Target of Benzodiazepines
Benzodiazepines exert their therapeutic effects—ranging from anxiolytic to anticonvulsant properties—by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This receptor is a pentameric ligand-gated ion channel that, upon binding with its endogenous ligand GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[1][3]
Benzodiazepines are positive allosteric modulators of the GABA-A receptor, meaning they bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA.[3][4] This binding increases the frequency of the chloride channel opening, thereby potentiating the inhibitory effect of GABA.[5] The specific subunit composition of the GABA-A receptor influences the binding affinity and efficacy of different benzodiazepines.[3][6] The classical benzodiazepine binding site is located at the interface of the α and γ subunits.[6]
Visualizing the Mechanism of Action
The following diagram illustrates the interaction of benzodiazepines with the GABA-A receptor.
Caption: A streamlined workflow for assessing binding affinity and functional potency.
Comparative Efficacy of Benzodiazepines: A Reference Guide
The in vitro efficacy of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione can be contextualized by comparing its potential performance with that of established benzodiazepines. The following table summarizes key in vitro efficacy parameters for some well-known benzodiazepines. It is important to note that these values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
| Compound | Chemical Class | Binding Affinity (Ki, nM) | Functional Potency (EC50 for GABA potentiation, nM) | Notes |
| Diazepam | 1,4-Benzodiazepine | 1-10 | 10-100 | A widely used anxiolytic and anticonvulsant. |
| Lorazepam | 1,4-Benzodiazepine | 0.5-5 | 5-50 | High-potency anxiolytic. |
| Clobazam | 1,5-Benzodiazepine | 20-100 | 50-200 | Noted for its anticonvulsant properties with potentially fewer sedative effects compared to some 1,4-benzodiazepines. [7][8][9][10][11] |
| Flunitrazepam | 1,4-Benzodiazepine | 0.2-2 | 1-20 | A potent hypnotic, often used as a reference radioligand in binding assays. |
Disclaimer: The values presented in this table are approximate and collated from various sources for comparative purposes. Absolute values may differ based on experimental setup.
Based on its structure as a benzo[E]diazepine-2,5-dione, 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is structurally distinct from the classical 1,4-benzodiazepines and shares some features with the 1,5-benzodiazepine Clobazam. [7]Therefore, its pharmacological profile may exhibit unique characteristics. For instance, some studies suggest that 1,5-benzodiazepines may have a different selectivity profile for GABA-A receptor subtypes, potentially leading to a separation of anxiolytic and sedative effects. [7][9]
Concluding Remarks for the Research Professional
The evaluation of the in vitro efficacy of a novel benzodiazepine such as 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is a critical step in its preclinical development. A thorough characterization of its binding affinity and functional potency at the GABA-A receptor provides essential insights into its potential therapeutic utility and side-effect profile.
While direct experimental data for this specific compound are not yet widely available, the well-established methodologies of radioligand binding and electrophysiology, as detailed in this guide, provide a clear path forward for its investigation. By comparing the experimentally determined Ki and EC50 values for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione with the benchmark data provided, researchers can make informed assessments of its relative potency and potential clinical applications. The unique benzo[E]diazepine-2,5-dione scaffold warrants a comprehensive in vitro profiling to uncover any novel pharmacological properties that may differentiate it from existing benzodiazepines.
References
-
Clobazam. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Hindmarch, I. (1979). Clobazam: pharmacological and therapeutic profile. British Journal of Clinical Pharmacology, 7(Suppl 1), 151S–155S.
-
Patsnap. (2024, July 17). What is the mechanism of Clobazam? Synapse. [Link]
-
Hindmarch, I. (1979). Clobazam: pharmacological and therapeutic profile. PubMed. [Link]
-
Pharmacology of Clobazam (Onfi) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 26). YouTube. [Link]
-
Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. (2025, August 10). ResearchGate. [Link]
-
Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022, October 19). ACS Publications. [Link]
-
Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022, November 10). PubMed. [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018, May 16). ACS Publications. [Link]
-
The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. (2025, August 6). ResearchGate. [Link]
-
Mechanism of action of benzodiazepines on GABA A receptors. (2006, August 12). PubMed. [Link]
-
Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits. (n.d.). PubMed Central. [Link]
-
Benzodiazepine and Gaba Receptors Are Functionally Related: Further Electrophysiological Evidence in Vivo. (n.d.). PubMed. [Link]
-
Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. (n.d.). PubMed. [Link]
-
Electrophysiological actions of benzodiazepines. (n.d.). PubMed. [Link]
-
Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. (2022, November 30). MDPI. [Link]
-
Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (2012, March 25). Nature Chemical Biology. [Link]
-
The Benzodiazepine Binding Sites of GABA A Receptors. (n.d.). ResearchGate. [Link]
-
Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy. (n.d.). NIH. [Link]
-
An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. (n.d.). ScienceDirect. [Link]
-
Clobazam: A Safe, Efficacious, and Newly... : CNS: Neuroscience & Therapeutics. (n.d.). Ovid. [Link]
-
Comparative study in mice of ten 1,4-benzodiazepines and of clobazam: anticonvulsant, anxiolytic, sedative, and myorelaxant effects. (n.d.). PubMed. [Link]
-
Clobazam and clonazepam use in epilepsy: Results from a UK database incident user cohort study. (2025, October 17). ResearchGate. [Link]
-
biological properties of 1,5-benzodiazepine-2,4- diones. (2025, October 22). ResearchGate. [Link]
-
1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. [Link]
-
In vitro genotoxicity of two widely used benzodiazepines: alprazolam and lorazepam. (n.d.). CORE. [Link]
Sources
- 1. What is the mechanism of Clobazam? [synapse.patsnap.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clobazam - Wikipedia [en.wikipedia.org]
- 8. Clobazam: Pharmacological and therapeutic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clobazam: pharmacological and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
A Comparative Guide to the Bioanalytical Validation of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides an in-depth technical comparison of a validated bioassay for the quantification of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, a novel benzodiazepine derivative. As a Senior Application Scientist, the following content is synthesized from established regulatory guidelines and extensive experience in bioanalytical method development, offering a practical framework for researchers.
Introduction
9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is a compound of interest within the benzodiazepine class, recognized for its potential therapeutic applications. Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide details the validation of a competitive enzyme-linked immunosorbent assay (ELISA) for this analyte and compares its performance characteristics against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The validation framework presented herein is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3]
The Bioassay: A Competitive ELISA Approach
Given that 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione is a small molecule, a competitive ELISA format is a suitable immunochemical approach for its quantification.[4][5] This method offers the potential for high throughput and sensitivity, making it an attractive option for screening large numbers of samples.
The principle of this competitive ELISA is the competition between the free analyte in a sample and a fixed amount of enzyme-conjugated analyte for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow: Competitive ELISA
Caption: Workflow for the competitive ELISA of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
Bioassay Validation: A Pillar of Trustworthiness
The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[3] The following sections detail the experimental design and acceptance criteria for the validation of our hypothetical competitive ELISA.
Specificity and Selectivity
Specificity is the ability of the assay to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] For this bioassay, specificity was evaluated by screening blank matrix samples from multiple sources to assess for interferences.
Protocol:
-
Screen a minimum of six different lots of the biological matrix (e.g., human plasma).
-
Analyze each blank lot in triplicate.
-
The response in the blank samples should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least six non-zero calibration standards spanning the expected concentration range.
-
Analyze the calibration curve in at least three independent runs.
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the standards should be within ±20% of the nominal value (±25% for the LLOQ).
Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6] These were assessed by analyzing Quality Control (QC) samples at multiple concentration levels.
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Accuracy: The mean value should be within ±20% of the nominal value (±25% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 20% (25% at the LLOQ).
Robustness
Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate variations to the assay parameters, such as incubation time (± 10%), incubation temperature (± 2°C), and reagent concentrations (± 5%).
-
Analyze low and high QC samples under these varied conditions.
-
The results should remain within the acceptance criteria for accuracy and precision.
Performance Comparison: ELISA vs. Chromatographic Methods
The choice of an analytical method depends on various factors including the intended application, required sensitivity, and sample throughput. The following table summarizes the performance characteristics of the validated competitive ELISA in comparison to HPLC-UV and LC-MS/MS for the analysis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
| Parameter | Competitive ELISA | HPLC-UV | LC-MS/MS |
| Principle | Immunoassay | Chromatography, UV Absorbance | Chromatography, Mass-to-charge ratio |
| Specificity | Good to Excellent | Moderate | Excellent |
| Linear Range | 1 - 100 ng/mL | 50 - 5000 ng/mL | 0.1 - 1000 ng/mL |
| LLOQ | 1 ng/mL | 50 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | < 15% | < 10% | < 5% |
| Precision (% CV) | < 15% | < 10% | < 5% |
| Throughput | High (96-well plate format) | Low to Medium | Medium |
| Cost per Sample | Low | Medium | High |
| Development Time | Long (antibody development) | Short to Medium | Medium to Long |
Note: The data presented for the competitive ELISA is hypothetical and for illustrative purposes. The performance of HPLC-UV and LC-MS/MS is based on typical values for benzodiazepine analysis.[1][7][8][9]
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of a bioanalytical method is a critical step in drug development, ensuring the reliability and integrity of the data generated. This guide has presented a framework for the validation of a competitive ELISA for the quantification of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione.
The comparative analysis demonstrates that while a competitive ELISA offers advantages in terms of throughput and cost-effectiveness, it may not match the specificity and sensitivity of LC-MS/MS.[7][9] HPLC-UV provides a balance between cost and performance but generally lacks the sensitivity required for low-concentration analytes.[1][8] The selection of the most appropriate bioanalytical method should be based on a thorough consideration of the study's objectives and the required analytical performance characteristics.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC - PubMed Central. Available at: [Link]
-
Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS) - PubMed. Available at: [Link]
-
Bioanalytical method validation guidelines for ligand binding assays | PPTX - Slideshare. Available at: [Link]
-
Competitive ELISA - Creative Diagnostics. Available at: [Link]
-
Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed. Available at: [Link]
-
Characterization of GABA Receptors - PMC - PubMed Central. Available at: [Link]
-
Separation and HPLC analysis of 15 benzodiazepines in human plasma - ResearchGate. Available at: [Link]
-
Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent. Available at: [Link]
Sources
- 1. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical method validation guidelines for ligand binding assays | PPTX [slideshare.net]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Predicting Immunoassay Cross-Reactivity for 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
Introduction: The Challenge of Benzodiazepine Immunoassay Specificity
Benzodiazepine immunoassays are indispensable screening tools in clinical and forensic toxicology due to their speed and high-throughput capabilities.[1] These assays typically operate on a competitive binding principle, where the drug or its metabolites in a sample compete with a labeled drug conjugate for a limited number of antibody binding sites.[1]
However, a significant and well-documented limitation of these assays is their variable cross-reactivity with the wide array of benzodiazepine parent drugs and their numerous metabolites.[2][3] Antibodies developed for these kits are often raised against a common benzodiazepine backbone, leading to a broad spectrum of recognition but also a high potential for inaccurate quantification or false-negative results. This is particularly true for metabolites that undergo significant structural changes, such as glucuronidation.[4][5][6]
The target molecule, 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, while a defined chemical entity[7], is not a commonly prescribed benzodiazepine. Its structure suggests it may be a metabolite or a designer benzodiazepine. To predict its immunoassay reactivity, we must compare it to well-studied, structurally similar compounds like Lormetazepam and its N-demethylated derivative, Lorazepam.
Structural Comparison: Predicting Cross-Reactivity through Analogy
The cross-reactivity of a compound is fundamentally dictated by its structural similarity to the immunogen used to generate the assay's antibodies. The provided molecule shares the core benzodiazepine structure with critical modifications. Let's analyze these structures.
Caption: Structural relationships between the target molecule and key analogs.
Lormetazepam is metabolized in the body, in part, to Lorazepam through N-demethylation.[8] Both are then extensively conjugated to form glucuronides before excretion.[8][9] The target molecule's dione structure is a significant modification compared to Lormetazepam and Lorazepam. However, the shared chlorinated benzene ring and diazepine ring system are the likely epitopes for antibody recognition in a general benzodiazepine assay.
Comparative Performance: Cross-Reactivity Data for Analog Compounds
The core issue for many benzodiazepines, especially those like Lorazepam which are primarily excreted as glucuronide conjugates, is poor detection by standard immunoassays.[4][5] This often leads to false-negative results even when the patient is compliant with their prescription.[10][11]
The data below, compiled from various sources, illustrates the typical performance of commercial assays against Lorazepam and its critical metabolite.
| Compound | Immunoassay Platform | Relative Cross-Reactivity (%) | Comments |
| Nordiazepam | Various (Calibrator) | 100% | Often used as the standard calibrator for benzodiazepine assays. |
| Lorazepam | Roche Benzodiazepines Plus | Poor | Known to have low cross-reactivity, contributing to false negatives.[4][10] |
| Lorazepam | Roche Benzodiazepines II | Improved | This newer generation assay shows greater sensitivity for Lorazepam.[10][12] |
| Lorazepam Glucuronide | Standard Immunoassays | Extremely Low (<1-2%) | The glucuronide moiety sterically hinders antibody binding, causing very poor detection.[6] |
| Lorazepam Glucuronide | Assays with β-glucuronidase | High (post-hydrolysis) | Enzymatic pre-treatment cleaves the glucuronide, releasing free Lorazepam and dramatically improving detection.[4][5] |
Insight for the Target Molecule: Given the structural similarities, it is highly probable that 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione would also exhibit low to moderate cross-reactivity in standard benzodiazepine immunoassays. If it undergoes glucuronidation in vivo, its conjugated form would likely be undetectable without enzymatic hydrolysis.
Experimental Protocol: A Self-Validating System for Determining Cross-Reactivity
To definitively determine the cross-reactivity of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione, an experimental validation is required. The following protocol provides a robust, self-validating workflow.[13][14]
Objective: To quantify the percent cross-reactivity of a test compound relative to the assay calibrator.
Materials:
-
Certified drug-free urine.
-
Certified reference material of the test compound (9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione).
-
Certified reference material of the assay calibrator (e.g., Nordiazepam).
-
A commercial benzodiazepine immunoassay kit and corresponding analyzer.
-
Calibrated pipettes and laboratory consumables.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the assay calibrator at the same concentration.
-
-
Preparation of Serial Dilutions:
-
Create a series of dilutions of the test compound in drug-free urine to span a range of concentrations (e.g., 50, 100, 200, 500, 1000 ng/mL).
-
Prepare a standard curve using the assay calibrator dilutions as specified by the manufacturer.
-
-
Immunoassay Analysis:
-
Run the calibrator dilutions to establish a standard curve according to the manufacturer's protocol.
-
Analyze each dilution of the test compound as if it were an unknown sample.
-
Record the apparent concentration (in ng/mL of calibrator equivalents) for each dilution of the test compound.
-
-
Calculation of Cross-Reactivity:
-
Identify the concentration of the test compound that produces a response equivalent to a specific point on the calibrator curve (commonly the cutoff concentration, e.g., 200 ng/mL).
-
Use the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Test Compound) x 100
-
Workflow Diagram:
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
While direct data is absent, a scientific prediction based on structural analogy suggests that 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione will likely have limited reactivity in standard benzodiazepine immunoassays. Its detection will be highly dependent on the specific antibodies used in a given kit and the concentration of the compound.
For researchers encountering this compound, the following is advised:
-
Assume Low Reactivity: Do not rely solely on immunoassay screening for detection. False negatives are a distinct possibility.
-
Employ Hydrolysis: For urine samples, incorporating an enzymatic hydrolysis step with β-glucuronidase is a critical measure to improve the detection of potentially conjugated metabolites.[4][5]
-
Utilize Confirmatory Methods: All presumptive positive screens, and any negative screens where use is strongly suspected, must be confirmed by a high-specificity method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] LC-MS/MS can definitively identify and quantify the specific compound, bypassing the ambiguity of immunoassay cross-reactivity.
By combining predictive analysis with robust experimental validation, scientists can navigate the complexities of immunoassay performance and ensure the generation of accurate, reliable data.
References
-
[9-CHLORO-3,4-DIHYDRO-1H-BENZO[E][2][10]DIAZEPINE-2,5-DIONE, 97% Purity, C9H7ClN2O2, 1 gram]([Link]2][10]DIAZEPINE-2,5-DIONE.asp)
Sources
- 1. Immunoassay Drug Test: How It Works and What It Tests For? [diamonddiagnostics.com]
- 2. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irispublishers.com [irispublishers.com]
- 7. calpaclab.com [calpaclab.com]
- 8. The pharmacokinetics and biotransformation of the new benzodiazepine lormetazepam in humans. I. Absorption, distribution, elimination and metabolism of lormetazepam-5-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of benzodiazepine intake in therapeutic doses by immunoanalysis of urine: two techniques evaluated and modified for improved performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of a Benzodiazepine Immunoassay for Urine Drug Testing in Clinical Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"comparative analysis of the spectroscopic signatures of benzodiazepine-2,5-diones"
A Comparative Guide to the Spectroscopic Signatures of Benzodiazepine-2,5-diones
This guide offers an in-depth comparative analysis of the key spectroscopic techniques used to characterize benzodiazepine-2,5-diones. Designed for researchers, medicinal chemists, and drug development professionals, this document provides not only procedural outlines but also the underlying scientific rationale for experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Structural Challenge of Benzodiazepine-2,5-diones
Benzodiazepine derivatives are a cornerstone of psychopharmacology, widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] The core structure, a fusion of a benzene and a diazepine ring, allows for vast chemical diversification.[2] Among these, the 1,4- and 1,5-benzodiazepine scaffolds are well-studied.[3] However, the benzodiazepine-2,5-dione subclass presents unique structural features—notably two carbonyl groups within the seven-membered diazepine ring—that significantly influence its physicochemical and spectroscopic properties.
These compounds are not only pharmacologically relevant but also serve as versatile synthetic intermediates for more complex fused heterocyclic systems.[4][5] Accurate and unambiguous characterization is therefore paramount for advancing drug discovery programs and ensuring the quality of synthetic intermediates. This guide details the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible Spectroscopy to provide a holistic and validated analytical workflow.
General Synthesis and Analysis Workflow
The reliable characterization of benzodiazepine-2,5-diones begins with their synthesis. A common and effective route involves a palladium-catalyzed intramolecular N-aryl amidation, often starting from precursors assembled via a multi-component reaction like the Ugi reaction.[6] This approach offers great flexibility in introducing substituents. Once synthesized and purified, a multi-technique spectroscopic approach is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each nucleus.
Expertise & Experience: Causality in Experimental Choices
For benzodiazepine-2,5-diones, ¹H and ¹³C NMR are indispensable. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) for its ability to better solubilize these often polar compounds and to clearly resolve N-H proton signals, which might otherwise exchange too rapidly or be broadened. The use of an internal standard, such as tetramethylsilane (TMS) or phloroglucinol, is non-negotiable for accurate chemical shift referencing, ensuring data reproducibility and comparability.[7]
Characteristic ¹H and ¹³C NMR Signatures
The NMR spectrum of a benzodiazepine-2,5-dione is rich with information:
-
Aromatic Region (¹H: ~7.0-8.5 ppm; ¹³C: ~120-150 ppm): The protons and carbons of the fused benzene ring give rise to a series of multiplets or distinct doublets and triplets, depending on the substitution pattern.
-
Amide Protons (¹H: ~8.0-10.5 ppm): The N-H protons typically appear as broad singlets at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl groups. Their position is sensitive to solvent and concentration.
-
Diazepine Ring Protons (¹H: variable, ~2.5-5.0 ppm): The chemical shifts of protons on the seven-membered ring are highly dependent on the substituents and the ring conformation.
-
Carbonyl Carbons (¹³C: ~165-180 ppm): The two C=O groups are hallmarks of the structure, appearing as distinct signals in the downfield region of the ¹³C spectrum. Their exact chemical shift provides clues about the electronic environment. For instance, the amidic carbonyl carbon in related benzodiazepines appears around 172 ppm.[8]
Comparative Analysis: The Influence of Substituents
Substituents on the aromatic ring or the diazepine nitrogen atoms will systematically alter the chemical shifts. This predictable effect is a powerful diagnostic tool.
| Substituent at C7 | Expected ¹H Shift (ortho-protons) | Rationale |
| -H (unsubstituted) | Baseline | Reference point for comparison. |
| -Cl (EWG) | Downfield Shift (> baseline) | Inductive withdrawal deshields nearby protons. |
| -NO₂ (Strong EWG) | Significant Downfield Shift | Strong resonance and inductive withdrawal strongly deshields protons. |
| -OCH₃ (EDG) | Upfield Shift (< baseline) | Resonance donation shields nearby protons. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified benzodiazepine-2,5-dione.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Internal Standard: Add a small amount of internal standard (e.g., TMS, 1 µL).
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum by setting the internal standard peak to 0.00 ppm (for TMS). Integrate all peaks and assign the chemical shifts (δ) in ppm.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of the parent molecule and offers structural clues through the analysis of its fragmentation patterns. For benzodiazepine analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[9]
Expertise & Experience: Causality in Experimental Choices
The combination of LC with MS allows for the analysis of complex mixtures and provides retention time as an additional identification parameter. Electrospray Ionization (ESI) in positive mode (ESI+) is the method of choice for benzodiazepines, as the nitrogen atoms in the diazepine ring are readily protonated to form a stable [M+H]⁺ ion.[10] Tandem mass spectrometry (MS/MS), performed on instruments like triple quadrupoles (QqQ) or quadrupole time-of-flight (Q-TOF) analyzers, is used to induce and analyze fragmentation.[11][12] The collision energy is a key parameter; higher energies lead to more extensive fragmentation, helping to piece together the molecular structure.[12]
Characteristic Fragmentation Patterns
The fragmentation of the benzodiazepine core is well-documented and provides diagnostic ions. While specific pathways depend on the substitution, common fragmentation events for a protonated benzodiazepine-2,5-dione might include:
-
Loss of CO: Cleavage of a carbonyl group.
-
Ring Opening: Scission of the seven-membered diazepine ring.
-
Loss of Substituents: Cleavage of groups attached to the core structure.
A study on nine different benzodiazepines using LC-Q-TOF/MS highlighted characteristic fragmentation pathways that are invaluable for identifying metabolites and analogues, demonstrating the power of this technique for structural elucidation.[13]
| Ion | Description | Significance |
| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. |
| [M+H - 28]⁺ | Loss of carbon monoxide (CO) | Indicates the presence of a carbonyl group. |
| [M+H - R]⁺ | Loss of a substituent group | Helps identify and locate substituents on the core structure. |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile/water mixture).
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for ESI+.
-
Mass Spectrometry (MS1 Scan): Set the mass spectrometer to scan a mass range that includes the expected [M+H]⁺ ion. Use ESI in positive mode. Key parameters include a source temperature of 150°C and a capillary voltage of 0.6 kV.[10]
-
Tandem MS (MS/MS Scan): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Data Analysis: Identify the [M+H]⁺ peak in the MS1 spectrum to confirm the molecular weight. Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway consistent with the expected structure.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
Infrared (IR) spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups within a molecule. It is particularly useful for confirming the presence of the defining features of benzodiazepine-2,5-diones.
Expertise & Experience: Causality in Experimental Choices
Modern Fourier Transform Infrared (FTIR) spectrometers equipped with an Attenuated Total Reflectance (ATR) accessory are highly efficient for analyzing solid or liquid samples with minimal preparation.[14] This technique provides a "chemical fingerprint" that is invaluable for quality control and for distinguishing between closely related isomers.[14]
Characteristic IR Absorption Bands
For a benzodiazepine-2,5-dione, the IR spectrum is dominated by a few key signals:
-
N-H Stretch: A moderate to sharp band typically appearing in the 3200-3400 cm⁻¹ region. Its position and shape can be affected by hydrogen bonding.
-
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
-
Carbonyl (C=O) Stretches: This is the most diagnostic region. The two carbonyl groups will give rise to strong, sharp absorption bands between 1650-1750 cm⁻¹ . The exact frequencies are sensitive to the ring strain and electronic environment. The C=O vibration in other benzodiazepines is noted as a prominent band around 1660 cm⁻¹.[15] For a dione, two distinct bands or a broadened, intense band would be expected.
-
C=N/C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region correspond to the aromatic ring and any imine-like bonds.
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | 3200-3400 | Medium |
| C=O (Amide Carbonyls) | 1650-1750 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
UV-Visible & Fluorescence Spectroscopy: Probing the Electronic System
UV-Visible spectroscopy provides information about the electronic transitions within conjugated systems. Molecules like benzodiazepines, containing aromatic rings and double bonds, absorb UV light to promote electrons from a ground state to an excited state.[16]
Characteristic Electronic Transitions
Benzodiazepine-2,5-diones are expected to show absorptions corresponding to π → π* and n → π* transitions. The fused benzene ring and carbonyl groups form a chromophore that typically absorbs in the 210-350 nm range.[16] The exact position of the maximum absorbance (λ_max) is sensitive to both the solvent and the molecular structure.
A study of 1,5-benzodiazepine-2,4-dione derivatives showed that substitutions on the core structure led to predictable red shifts (shifts to longer wavelengths) in the absorption spectra.[17] Furthermore, the solvent polarity can influence λ_max, a phenomenon known as solvatochromism. A shift to longer wavelengths with increasing solvent polarity (positive solvatochromism) is indicative of a π → π* transition.[17] Some derivatives may also exhibit fluorescence, where the molecule emits light after being electronically excited, providing another layer of analytical data.[17][18]
| Solvent | Polarity | Expected Effect on λ_max (π → π*) |
| Hexane | Low | Shorter Wavelength |
| Dichloromethane | Medium | Intermediate Wavelength |
| Acetonitrile | High | Longer Wavelength |
| Methanol | High (H-bonding) | Longest Wavelength |
Conclusion: A Synergistic Approach to Confirmation
No single spectroscopic technique can provide a complete structural picture. The definitive characterization of benzodiazepine-2,5-diones relies on the synergistic and comparative use of multiple analytical methods. NMR provides the structural backbone, MS confirms the molecular weight and connectivity, IR rapidly identifies key functional groups, and UV-Vis probes the electronic system. By integrating the data from these distinct yet complementary techniques, researchers can achieve an unambiguous and robust validation of their target molecules, a critical step in the rigorous process of drug discovery and development.
References
- Rivera, H., Walker, G. S., Stockham, P., Sims, D. N., & Hughes, J. M. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent Technologies, Inc.
-
ResearchGate. (n.d.). Spectroscopy of Benzodiazepine-2,4-Dione in Solution. Available at: [Link]
- Singh, V., & Gupta, M. (2013). FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
ResearchGate. (n.d.). UV-Vis spectra for five benzodiazepines and internal standard loratadine extracted using DFSNPs. Available at: [Link]
-
MDPI. (n.d.). Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods. Available at: [Link]
- Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. (2015). Chromatography Online.
- Smink, B. E., et al. (n.d.). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace.
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association.
-
American Chemical Society. (2026). Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transisto. ACS Publications. Available at: [Link]
-
Tiam, Fotso, G., & Wansi, J. D. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]
-
Habibi, A., et al. (2017). Synthesis and fluorescence studies of nine 1,5-benzodiazepine-2,4-dione derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Wikipedia. (n.d.). Sodium thiopental. Available at: [Link]
-
Cook, J. M. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. Available at: [Link]
-
Attia, K. A. M., et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. PMC. Available at: [Link]
-
Cerna, I., & Cisařová, I. (2019). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]
-
Wang, X., et al. (n.d.). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. PubMed. Available at: [Link]
- University of New Haven. (n.d.). Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues using UPLC/MS/MS. Library Collections.
-
National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]
-
D'Auria, M., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Clobazam. Available at: [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]
Sources
- 1. isca.me [isca.me]
- 2. Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clobazam - Wikipedia [en.wikipedia.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. libraryonline.erau.edu [libraryonline.erau.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. mdpi.com [mdpi.com]
- 16. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and fluorescence studies of nine 1,5-benzodiazepine-2,4-dione derivatives: Dual emission and excimer fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific derivative, 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione, is a key intermediate in the synthesis of various pharmacologically active compounds, making the efficiency of its production a critical factor in drug discovery and development pipelines. This guide provides an in-depth comparative analysis of two distinct and prominent synthetic strategies for the preparation of this target molecule: a classical solution-phase approach via intramolecular cyclization and a modern solid-phase synthesis methodology.
The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. Therefore, a thorough understanding of the underlying chemical principles and practical considerations of each method is paramount for researchers, scientists, and drug development professionals. This document aims to provide a comprehensive and objective comparison, supported by detailed experimental protocols and data, to empower informed decision-making in the laboratory.
Methodology 1: Solution-Phase Synthesis via Intramolecular Cyclization of a Substituted Anthranilamide
This classical approach remains a widely practiced and reliable method for the synthesis of 1,4-benzodiazepine-2,5-diones. The strategy hinges on the formation of a key intermediate, an N-acylated anthranilamide, followed by an intramolecular cyclization to construct the desired seven-membered ring. The causality behind this experimental design lies in the sequential and controlled formation of the two amide bonds that constitute the benzodiazepinedione core.
The general workflow for this solution-phase synthesis is depicted below:
Caption: Workflow for the solution-phase synthesis of the target molecule.
Experimental Protocol: Solution-Phase Synthesis
Step 1: Synthesis of 2-(2-Chloroacetamido)-4-chlorobenzoic acid
-
To a stirred solution of 2-amino-4-chlorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) at 0 °C.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-chloroacetamido)-4-chlorobenzoic acid.
Step 2: Synthesis of N-(2-((2-Ethoxy-2-oxoethyl)amino)-5-chlorobenzoyl)acetamide
-
To a solution of 2-(2-chloroacetamido)-4-chlorobenzoic acid (1.0 eq) in dimethylformamide (DMF), add glycine ethyl ester hydrochloride (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) along with a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the urea byproduct (if DCC is used) and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired amide.
Step 3: Intramolecular Cyclization to 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione
-
Dissolve the N-(2-((2-ethoxy-2-oxoethyl)amino)-5-chlorobenzoyl)acetamide intermediate (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a base such as sodium ethoxide (1.5 eq) or potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Methodology 2: Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) offers a streamlined alternative to traditional solution-phase methods, particularly for the generation of compound libraries. This approach involves attaching the initial reactant to a solid support (resin) and carrying out the subsequent reactions in a sequential manner, with purification achieved by simple washing of the resin. This methodology minimizes handling of intermediates and simplifies the purification process.[3]
The general workflow for the solid-phase synthesis is as follows:
Caption: Workflow for the solid-phase synthesis of the target molecule.
Experimental Protocol: Solid-Phase Synthesis
Materials:
-
Fmoc-Gly-Wang resin
-
20% Piperidine in DMF
-
Fmoc-2-amino-4-chlorobenzoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Step 1: Fmoc Deprotection of Resin-bound Glycine
-
Swell Fmoc-Gly-Wang resin in DMF in a solid-phase synthesis vessel.
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Step 2: Coupling of Fmoc-2-amino-4-chlorobenzoic acid
-
In a separate flask, pre-activate Fmoc-2-amino-4-chlorobenzoic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin from Step 1.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
After completion, wash the resin extensively with DMF, DCM, and methanol.
Step 3: Fmoc Deprotection of the Dipeptide
-
Treat the resin-bound dipeptide with a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin as described in Step 1.
Step 4: Cyclization and Cleavage from Resin
-
Treat the deprotected resin-bound dipeptide with a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v) for 2-3 hours at room temperature. This step simultaneously induces cyclization and cleaves the product from the solid support.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione.
Comparative Analysis of Synthetic Efficiency
The selection of an optimal synthetic route is a multifactorial decision. Below is a comparative analysis of the two described methodologies based on key performance indicators.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Overall Yield | Typically moderate to good, but can be affected by losses during workup and purification of intermediates. | Often lower overall yields due to incomplete reactions on the solid support and potential side reactions during cleavage. |
| Purity of Final Product | Can achieve high purity through multiple purification steps (recrystallization, column chromatography). | High purity is achievable after preparative HPLC, but crude product may contain more byproducts from the cleavage step. |
| Scalability | Generally more scalable for large-scale production due to well-established and cost-effective equipment and procedures. | Scalability can be challenging and expensive due to the cost of the resin and the need for specialized equipment. |
| Time Efficiency | More time-consuming due to the need for isolation and purification of intermediates. | Faster for the synthesis of small quantities and libraries due to the streamlined workflow and elimination of intermediate purification. |
| Cost-Effectiveness | Reagents and solvents are generally less expensive, making it more cost-effective for large-scale synthesis. | The cost of the resin, coupling agents, and specialized equipment can be high, making it less economical for large quantities. |
| Ease of Purification | Can be laborious, requiring multiple chromatographic or recrystallization steps. | Purification of the final product from the cleavage mixture is the main step, often requiring preparative HPLC. |
| Environmental Impact | Can generate significant solvent waste from extractions and chromatography. | Can reduce solvent usage during the reaction sequence, but the cleavage step often uses harsh and volatile acids. |
Conclusion and Recommendations
Both solution-phase and solid-phase synthesis offer viable pathways to 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione, each with its own set of advantages and disadvantages.
The solution-phase approach is recommended for:
-
Large-scale production: Its scalability and lower cost of starting materials make it the preferred method for manufacturing.
-
Process optimization: The ability to isolate and characterize intermediates allows for a more detailed optimization of each reaction step.
The solid-phase synthesis is advantageous for:
-
High-throughput synthesis and library generation: The streamlined workflow is ideal for rapidly producing a diverse range of analogs for screening purposes.[3]
-
Small-scale synthesis for initial studies: When only small quantities of the material are required, the speed and ease of the process can be beneficial.
Ultimately, the choice of synthetic strategy will depend on the specific goals of the research or development program. For process development and large-scale manufacturing, the classical solution-phase method remains the more practical and economical choice. For early-stage drug discovery and the exploration of structure-activity relationships, the speed and efficiency of solid-phase synthesis offer a clear advantage. A thorough evaluation of the project's requirements in terms of scale, timeline, and budget will guide the selection of the most appropriate and efficient synthetic route.
References
- U.S. Patent 3,996,209A, "Process for preparing benzodiazepines," issued December 7, 1976. [Link: https://patents.google.
- U.S. Patent 4,155,904A, "Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones," issued May 22, 1979. [Link: https://patents.google.
- Li, W., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(1), 147. [Link: https://www.mdpi.com/1420-3049/23/1/147]
- Chen, Y., et al. (2019). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 15, 2386-2393. [Link: https://www.beilstein-journals.org/bjoc/articles/15/224]
- Boojamra, C. G., et al. (1996). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(5), 1240-1256. [Link: https://pubs.acs.org/doi/abs/10.1021/jo961397+]
- Zarei, M., et al. (2014). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1089. [Link: https://www.researchgate.net/publication/288041926_Synthesis_and_conformational_analysis_of_new_derivatives_of_7-chloro-13-dihydro-5-phenyl-2h-14-benzodiazepine-2-one]
- Wessjohann, L. A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(11), 601-609. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3498606/]
- Yang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(1), 147. [Link: https://www.mdpi.com/1420-3049/23/1/147]
- StackExchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.
- Kumar, R., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3236-3255. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9874400/]
- Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link: https://www.jocpr.
- Amant, S., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92-103. [Link: https://www.mdpi.com/1420-3049/16/1/92]
- Griffiths, R., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Archiv der Pharmazie, 354(3), e2000301. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7986790/]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones. BenchChem. [Link: https://www.benchchem.com/application-notes/synthesis-1-4-benzodiazepines-n-2-chloroacetyl-amino-benzophenones]
- Yüksek, H., et al. (2013). ChemInform Abstract: Synthesis and Biological Evaluation of Some New N1-[4-(4-Chlorophenylsulfonyl)benzoyl]-N4-(aryl)-thiosemicarbazides and Products of Their Cyclization. ChemInform, 44(45). [Link: https://www.researchgate.
- Poroikov, V. V., et al. (2016). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 664-673. [Link: https://pubmed.ncbi.nlm.nih.gov/26111306/]
- Tan, S. Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. [Link: https://myjms.mohe.gov.my/index.php/mjchem/article/view/12971]
- Kumar, S., et al. (2007). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. The Journal of Organic Chemistry, 72(19), 7037-7044. [Link: https://www.researchgate.net/publication/6232971_New_Synthesis_of_13-Dihydro-14-benzodiazepin-22_H_-ones_and_3-Amino-13-dihydro-14-benzodiazepin-22_H_-ones_Pd-Catalyzed_Cross-Coupling_of_Imidoyl_Chlorides_with_Organoboronic_Acids]
- El-Sayed, M. A. A., et al. (2014). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link: https://www.researchgate.net/publication/263836755_2-4-Chlorophenylacetamide]
A Head-to-Head Comparison of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione and its Non-Chlorinated Analog: A Technical Guide for Researchers
This guide provides a comprehensive head-to-head comparison of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione and its non-chlorinated counterpart, 3,4-dihydro-1H-benzo[E]diazepine-2,5-dione. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, predicted biological activities, and experimental protocols for evaluating these compounds. By integrating established principles of benzodiazepine pharmacology with detailed methodologies, this guide aims to be an invaluable resource for those investigating this class of molecules.
Introduction: The Significance of the Benzodiazepine-2,5-dione Scaffold and the Influence of Halogenation
The 1,4-benzodiazepine-2,5-dione core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. These molecules are of significant interest due to their wide range of pharmacological activities. A key area of investigation within this class of compounds is the impact of substitution on the benzene ring. Halogenation, in particular the introduction of a chlorine atom, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of benzodiazepine derivatives.
This guide focuses on a direct comparison of a chlorinated and a non-chlorinated analog to elucidate the anticipated effects of this substitution. Understanding these differences is crucial for the rational design of novel therapeutics with improved potency, selectivity, and safety profiles.
Synthesis and Chemical Characterization
The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through various established methodologies. The choice of synthetic route often depends on the desired scale, available starting materials, and the need for specific substitutions.
A common and versatile approach involves the cyclization of an N-acylated amino acid derivative of an anthranilic acid. For the synthesis of the two compounds of interest, the following general scheme can be considered:
General Synthetic Scheme:
Caption: A generalized synthetic workflow for 1,4-benzodiazepine-2,5-diones.
For the synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione , the starting material would be 2-amino-3-chlorobenzoic acid. For the non-chlorinated analog , 2-aminobenzoic acid would be used.
Chemical Properties Comparison:
| Property | 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione | 3,4-dihydro-1H-benzo[E]diazepine-2,5-dione |
| Molecular Formula | C₉H₇ClN₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 210.62 g/mol | 176.17 g/mol [1] |
| Appearance | Expected to be a solid | Solid |
| Solubility | Expected to have lower aqueous solubility than the non-chlorinated analog | Slightly soluble in water |
| Lipophilicity (Predicted LogP) | Higher | Lower |
Mechanism of Action: Targeting the GABA-A Receptor
Benzodiazepines exert their primary pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. These receptors are ligand-gated ion channels composed of five subunits that form a central chloride ion pore.
The binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which in turn reduces its excitability. Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and enhancing the inhibitory signal.
Caption: Signaling pathway of GABA-A receptor modulation by benzodiazepines.
Head-to-Head Comparison: The Predicted Impact of 9-Chloro Substitution
Inferred Biological Activity Comparison:
| Feature | 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione (Predicted) | 3,4-dihydro-1H-benzo[E]diazepine-2,5-dione (Predicted) | Rationale for Prediction |
| GABA-A Receptor Binding Affinity | Higher | Lower | The chlorine atom can participate in favorable interactions, such as halogen bonding, with amino acid residues in the benzodiazepine binding pocket, thereby increasing affinity. |
| Anxiolytic/Sedative Potency | More Potent | Less Potent | Increased receptor affinity generally correlates with higher pharmacological potency. |
| Lipophilicity | Higher | Lower | The addition of a chlorine atom increases the overall lipophilicity of the molecule. |
| Blood-Brain Barrier Permeability | Potentially Higher | Potentially Lower | Increased lipophilicity can enhance the ability of a molecule to cross the blood-brain barrier. |
| Metabolic Stability | Potentially Higher | Potentially Lower | The C-Cl bond is generally stable to metabolic degradation, which may lead to a longer half-life compared to the C-H bond at the same position. |
Experimental Protocols for Comparative Evaluation
To empirically determine the differences between the chlorinated and non-chlorinated analogs, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a comparative study.
In Vitro: GABA-A Receptor Binding Assay
This assay determines the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of each compound for the benzodiazepine binding site.
Materials:
-
Rat whole brain membranes (source of GABA-A receptors)
-
[³H]-Flunitrazepam (radioligand)
-
Test compounds (chlorinated and non-chlorinated analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled Diazepam (for non-specific binding)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Workflow:
Caption: Workflow for a GABA-A receptor binding assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the test compounds and the unlabeled diazepam.
-
Assay Setup: In a 96-well plate, add the assay buffer, [³H]-Flunitrazepam, and either buffer (for total binding), unlabeled diazepam (for non-specific binding), or the test compound.
-
Initiate Reaction: Add the brain membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a specific time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[8][9][10][11][12]
Objective: To evaluate the anxiolytic effects of the compounds by measuring the exploration of the open arms of the maze.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Animals: Male mice or rats.
Workflow:
Caption: Workflow for the Elevated Plus Maze test.
Step-by-Step Protocol:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least one hour before the experiment.
-
Dosing: Administer the test compound (at various doses), a vehicle control, or a positive control (e.g., diazepam) via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the EPM, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute period using a video camera.
-
Behavioral Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total number of arm entries (a measure of general activity)
-
-
Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Pharmacokinetic Profiling
To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, a pharmacokinetic study is essential.[13][14][15][16][17]
Objective: To determine key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Methodology:
-
Dosing: Administer a single dose of each compound to a group of animals (e.g., rats) via both intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Sample Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[18][19][20][21][22]
-
Data Analysis: Plot the plasma concentration versus time profiles for each compound and route of administration. Use pharmacokinetic software to calculate the relevant parameters.
Conclusion
The head-to-head comparison of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione and its non-chlorinated analog provides a clear illustration of the impact of halogenation on the benzodiazepine scaffold. Based on established structure-activity relationships, the chlorinated compound is predicted to exhibit higher affinity for the GABA-A receptor, leading to greater potency as an anxiolytic or sedative agent. Furthermore, its increased lipophilicity is likely to influence its pharmacokinetic profile, potentially leading to enhanced brain penetration and a longer half-life.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. By systematically evaluating the in vitro receptor binding, in vivo behavioral effects, and pharmacokinetic properties of these two compounds, researchers can gain valuable insights into the rational design of novel benzodiazepine-2,5-dione derivatives with optimized therapeutic potential.
References
- Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149.
- de Kanter, E. J., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8317675.
- Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8317675.
- Drummer, O. H. (1998). Methods for the measurement of benzodiazepines in biological samples.
- El-Beqqali, A., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8317675.
- Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667-687.
- Kratzsch, C., et al. (2004). Analytical toxicology of benzodiazepines and their metabolites in plasma. Therapeutic Drug Monitoring, 26(2), 210-222.
- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185.
- Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Greenblatt, D. J. (1992). Clinical pharmacokinetics of the newer benzodiazepines. Clinical Pharmacokinetics, 23(4), 233-252.
- Breimer, D. D., & Jochemsen, R. (1983). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. Acta Psychiatrica Scandinavica. Supplementum, 308, 19-29.
- American Society of Addiction Medicine. (2022). Pharmacokinetic Properties of Benzodiazepines.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600572, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. Retrieved from [Link]
- American Society of Addiction Medicine. (2022). Pharmacokinetic Properties of Benzodiazepines.
- Khan, I., et al. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.
- Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System-Mediated Effects. The Ochsner Journal, 13(2), 214-223.
- Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012.
- Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English, 10(1), 34-43.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92282, 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl-. Retrieved from [Link]
- Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
- Borea, P. A., et al. (1987). Structure-Activity Relationships at the Benzodiazepine Receptor.
- Kumar, M. M. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents.
- Al-Ghamdi, S. S. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
- Chandak, B. G., et al. (n.d.). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives.
- Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
Sources
- 1. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemisgroup.us [chemisgroup.us]
- 3. tsijournals.com [tsijournals.com]
- 4. 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships at the Benzodiazepine Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Clinical pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. downloads.asam.org [downloads.asam.org]
- 17. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 18. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods for the measurement of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical Methods Used for the Detection and Quantification of Benzodiazepines [ouci.dntb.gov.ua]
- 22. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
A Comprehensive Guide to the Safe Handling of 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione. As a chlorinated benzodiazepine derivative, this compound necessitates rigorous safety protocols to mitigate potential risks. This guide is designed to be a definitive resource, offering in-depth, actionable information that goes beyond standard laboratory procedures to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Compound: A Risk-Based Approach
Therefore, a comprehensive safety plan must address three primary areas of potential exposure: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione. A multi-layered approach is recommended to ensure comprehensive protection.[1]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. For prolonged handling or in case of a spill, consider butyl rubber gloves. | Nitrile gloves provide good initial protection against splashes of many chemicals.[1][6] Double-gloving minimizes the risk of exposure from a single glove failure. Butyl gloves offer superior resistance to many organic solvents.[1] |
| Eye Protection | Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn over the goggles when there is a significant splash risk. | Goggles protect against vapors and fine particles.[1] A face shield provides broader coverage against splashes.[1] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical suit (e.g., Tychem) is necessary. | A lab coat provides basic protection against minor spills.[1] Chemical-resistant materials are essential for significant exposure to prevent skin contact.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a respirator with an organic vapor cartridge is required. | A fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[5] A respirator provides personal protection if engineering controls are insufficient or fail.[1][8] |
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible results.
Preparation
-
Designate a Workspace: All work with 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione should be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before starting any work.
-
Review Safety Data Sheets (SDS): Although a specific SDS for this compound is not available, review the SDS for similar chlorinated benzodiazepines to be aware of potential hazards.[9][10][11]
Handling
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula and weighing paper to handle the solid. Avoid creating dust.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Running Reactions:
-
All reactions should be conducted in closed systems whenever possible.
-
Ensure adequate ventilation and be mindful of any potential exotherms.
-
-
Post-Procedure:
-
Clean all equipment thoroughly within the fume hood.
-
Wipe down the work surface with an appropriate solvent.
-
Doffing PPE
-
Remove PPE in the reverse order of donning to prevent cross-contamination: gloves first, then eye protection, lab coat, and finally the respirator.
-
Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan: Managing Halogenated Waste
Proper disposal of 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione and any contaminated materials is critical to environmental safety and regulatory compliance. As a halogenated organic compound, it requires special handling.[5]
Waste Segregation
| Waste Type | Container | Labeling |
| Solid Waste | Clearly labeled, sealed container for halogenated solid waste. | "Hazardous Waste: Halogenated Organic Solid" and the full chemical name. |
| Liquid Waste | Clearly labeled, sealed container for halogenated liquid waste. | "Hazardous Waste: Halogenated Organic Liquid" and the full chemical name and solvent. |
| Contaminated PPE | Lined, sealed container for hazardous solid waste. | "Hazardous Waste: Contaminated PPE" |
Disposal Procedure
-
Segregate Waste: Do not mix halogenated waste with non-halogenated waste streams.[5] This is crucial for proper disposal and cost management.
-
Container Management: Keep waste containers closed except when adding waste.[5][12] Do not overfill containers.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of hazardous waste.[12] High-temperature incineration is the preferred method for the destruction of halogenated pharmaceutical waste.[13][14]
Visualizing the Disposal Workflow
This diagram outlines the decision-making process for proper waste disposal.
Caption: Waste Disposal Workflow for the Compound.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EH&S department.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE, including a respirator if necessary.
-
Use an inert absorbent material to soak up the spill.[5]
-
Place the absorbent material in a sealed container and label it as hazardous waste.
-
-
Decontaminate: Clean the spill area with an appropriate solvent.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4][10][15] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[15] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[10][15] Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of 9-Chloro-3,4-dihydro-1H-benzo[E][1][2]diazepine-2,5-dione is not merely a matter of following procedures but of fostering a culture of safety. By understanding the potential hazards, diligently using the correct PPE, adhering to established protocols, and being prepared for emergencies, researchers can protect themselves and their colleagues while advancing scientific discovery. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.
References
- How to Choose PPE for Chemical Work. (2025). Vertex AI Search.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA.
- Hazardous Waste - EHSO Manual 2025-2026. EHSO.
- FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK BENZODIAZEPINES by SOLID PHASE EXTRACTION and G. NYC.gov.
- Personal Protective Equipment. Environmental Health & Safety Services.
- From pollutant to painkiller: hazardous halogenated wastes become a safe chlorine source. (2024). Royal Society of Chemistry.
- Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017).
- Halogenated Solvents in Laboratories.
- SAFETY D
- SAFETY D
- SAFETY D
- Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review. (2013). Oxford Academic.
- Safety d
- Safety D
- (PDF) Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. (2025).
- MATERIAL SAFETY D
- Benzodiazepine Metabolism Lab Guide | Liter
- Organic Solvents. 3M.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
Sources
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. nyc.gov [nyc.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. iwaste.epa.gov [iwaste.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
